ASGPR modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H33N7O3 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(13E)-20-amino-22-methyl-6-(pyrazol-1-ylmethyl)-9,17-dioxa-1,21,25,29-tetrazatetracyclo[25.2.1.03,8.018,23]triaconta-3(8),4,6,13,18,20,22,27(30),28-nonaen-26-one |
InChI |
InChI=1S/C29H33N7O3/c1-21-25-17-31-29(37)24-16-33-36(20-24)19-23-9-8-22(18-35-11-7-10-32-35)14-26(23)38-12-5-3-2-4-6-13-39-27(25)15-28(30)34-21/h2,4,7-11,14-16,20H,3,5-6,12-13,17-19H2,1H3,(H2,30,34)(H,31,37)/b4-2+ |
InChI Key |
ZVYLYYBRLJOHMS-DUXPYHPUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Asialoglycoprotein Receptor (ASGPR) Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][4][5] Composed of two subunits, the major ASGR1 (H1) and the minor ASGR2 (H2), this receptor is a key target for liver-specific drug delivery and is implicated in various physiological and pathological processes, including viral infections, cancer, and metabolic diseases.[3][4][6] Modulation of ASGPR activity, through inhibition or activation, presents a promising therapeutic strategy for a range of conditions. This guide provides a comprehensive overview of the mechanisms of action of ASGPR modulators, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of ASGPR Function and Modulation
The primary function of ASGPR is to mediate the endocytosis of its ligands.[7] Upon binding to desialylated glycoproteins, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis.[3][5] The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the ligand is transported to the lysosome for degradation.[3]
ASGPR modulators can influence this process through several mechanisms:
-
Competitive Inhibition: Small molecules or antibodies can bind to the carbohydrate recognition domain (CRD) of ASGR1, preventing the binding of endogenous ligands.[8]
-
Allosteric Modulation: Compounds may bind to a site distinct from the CRD, inducing a conformational change in the receptor that alters its ligand affinity or internalization rate.
-
Modulation of Receptor Expression: Some agents can upregulate or downregulate the expression of ASGPR on the hepatocyte surface, thereby changing the cell's capacity for ligand clearance.
-
Activation: Certain molecules can enhance the binding affinity of ASGPR for its ligands or promote receptor clustering, leading to more efficient endocytosis.[9]
Quantitative Data on ASGPR Modulators
The binding affinity and inhibitory concentration of various ASGPR ligands and modulators have been determined using a range of biochemical and cell-based assays.
Table 1: Binding Affinities of Natural and Synthetic Ligands for ASGPR
| Ligand | Ligand Type | Binding Assay | Affinity (Kd or 1/Kads) | Reference |
| N-acetylgalactosamine (GalNAc) | Monosaccharide | Surface Plasmon Resonance (SPR) | 40 µM | [10] |
| Galactose (Gal) | Monosaccharide | Competition Assay | Lower affinity than GalNAc | [11] |
| Asialoorosomucoid (ASOR) | Glycoprotein | Radioimmunoassay | High Affinity | [12] |
| Bicyclic Bridged Ketal (Compound 6) | Synthetic Monovalent | Surface Plasmon Resonance (SPR) | 7.2 µM | [10] |
| Trifluoroacetamide Analogue (Compound 15) | Synthetic Monovalent | Surface Plasmon Resonance (SPR) | 3-10 fold higher than Compound 6 | [10] |
| Alexaa-C3-(BC)1 | Synthetic Monovalent | Surface Plasmon Resonance (SPR) | Low micromolar | [10] |
Table 2: Efficacy of ASGPR Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 | Reference |
| Small Molecule Hits (23 compounds) | Fluorescence Polarization (FP) | N/A (Biochemical) | 12 - 100 µM | [13] |
| Ansamitocin P-3 | Luciferase Reporter Assay | HepG2 | Not specified | [14] |
| Glaucocalyxin A | Luciferase Reporter Assay | HepG2 | Not specified | [14] |
| Oligomycin A | Luciferase Reporter Assay | HepG2 | Not specified | [14] |
| Brefeldin A | Luciferase Reporter Assay | HepG2 | Not specified | [14] |
Signaling Pathways Involving ASGPR
While primarily known for its endocytic function, ASGPR has also been shown to participate in intracellular signaling cascades.
EGFR-ERK Pathway in Cancer Metastasis
In the context of cancer, ASGPR has been shown to promote lung metastasis of Lewis lung carcinoma cells by activating the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) pathway.[15] This activation leads to the increased expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, facilitating cancer cell invasion.[15]
Syk-CREB Pathway in Dendritic Cells
In dendritic cells (DCs), ligation of DC-ASGPR initiates a signaling cascade involving the activation of Syk, which in turn leads to the phosphorylation of ERK1/2 and JNK.[16][17][18] This pathway culminates in the activation of the transcription factor CREB, leading to the production of the anti-inflammatory cytokine IL-10.[16][17][18]
Experimental Protocols
A variety of experimental techniques are employed to study the interaction of modulators with ASGPR and their effects on its function.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between a ligand and a receptor.
Protocol:
-
Immobilization: Recombinant human ASGR1 protein is immobilized on a sensor chip surface.[19] For example, a biotinylated ASGR1 can be captured on a streptavidin-coated sensor chip.[19]
-
Analyte Injection: A series of concentrations of the modulator (analyte) in a suitable buffer are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[19]
High-Throughput Screening (HTS) using Fluorescence Polarization (FP)
FP is a competitive binding assay suitable for HTS of large compound libraries to identify ASGPR inhibitors.[13]
Protocol:
-
Assay Principle: The assay measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the larger ASGPR protein. Unbound tracer tumbles rapidly, resulting in low polarization, while the tracer-ASGPR complex tumbles slower, leading to high polarization.
-
Reagents: Recombinant human trimeric ASGR1 protein and a fluorescently labeled tracer, such as an Alexa-647 labeled tri-GalNAc ligand, are used.[13]
-
Assay Procedure:
-
ASGR1 protein and the fluorescent tracer are incubated together in a microplate well to form a complex.
-
Test compounds (potential inhibitors) are added to the wells.
-
If a test compound binds to ASGPR, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% decrease in the tracer binding, is determined.[13]
ASGPR-Mediated Endocytosis Assay
This assay measures the internalization of a labeled ligand by cells expressing ASGPR.
Protocol:
-
Cell Culture: Hepatoma cell lines with high ASGPR expression, such as HepG2 cells, are cultured.[20]
-
Ligand Labeling: A specific ASGPR ligand, such as asialoorosomucoid (ASOR), is labeled with a detectable marker, for example, 125I.[21]
-
Internalization: The cells are incubated with the labeled ligand at 37°C for various time points to allow for endocytosis.[21]
-
Measurement:
-
To measure total cell-associated ligand, the cells are washed to remove unbound ligand, and the amount of label is quantified.
-
To differentiate between surface-bound and internalized ligand, the cells can be treated with a reagent that removes surface-bound ligand (e.g., a low pH buffer) before quantification.
-
-
Data Analysis: The rate and extent of ligand internalization are calculated.
Conclusion
The asialoglycoprotein receptor is a well-validated target for liver-directed therapies and its modulation holds significant therapeutic potential. A thorough understanding of the mechanisms of action of ASGPR modulators, underpinned by robust quantitative data and detailed experimental protocols, is essential for the successful development of novel drugs targeting this receptor. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. What are ASGR1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of a Novel ASGPR Modulator
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a prime target for liver-specific drug delivery.[1][2] Its primary function is the endocytosis and clearance of glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues from circulation.[3] This technical guide details the discovery, synthesis, and characterization of a representative ASGPR modulator, herein referred to as "ASGPR Modulator-1," a synthetic ligand designed for high-affinity binding to ASGPR. This document provides an overview of the discovery rationale, a detailed synthetic protocol, quantitative binding and activity data, key experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to ASGPR as a Therapeutic Target
The ASGPR is a hetero-oligomeric receptor composed of two subunits, ASGR1 and ASGR2.[2][4] It is highly expressed on hepatocytes, with approximately 500,000 to 1.8 million receptors per cell.[1][5][6] This high and liver-specific expression makes it an attractive target for the delivery of therapeutics, including oligonucleotides, small molecules, and proteins, directly to the liver, thereby minimizing off-target effects. The natural ligands for ASGPR are glycoproteins that have lost their terminal sialic acid residues, exposing galactose or GalNAc moieties.[2][4] The affinity of ASGPR for its ligands is calcium-dependent.[3] The development of synthetic modulators, particularly those based on GalNAc, has been a key strategy in the design of liver-targeted therapies.
Discovery of this compound
The discovery of a potent ASGPR modulator typically follows a rational design approach, leveraging the known binding preferences of the receptor. The conceptual "this compound" is envisioned as a multivalent GalNAc-conjugated entity, as multivalency is known to significantly enhance binding affinity to the ASGPR.
Design Rationale
The design of this compound is based on the following principles:
-
Targeting Moiety: N-acetylgalactosamine (GalNAc) is selected as the targeting ligand due to its higher binding affinity for ASGPR compared to galactose.
-
Multivalency: A trivalent or tetravalent presentation of GalNAc residues is incorporated to exploit the avidity effect, leading to a significant increase in binding affinity.
-
Linker Chemistry: A stable and biocompatible linker is used to connect the GalNAc moieties to a core scaffold or a therapeutic payload.
Experimental Workflow for Discovery and Characterization
The overall workflow for identifying and validating a novel ASGPR modulator is depicted below.
Caption: A typical workflow for the discovery and validation of a novel ASGPR modulator.
Synthesis of this compound
The synthesis of a representative trivalent GalNAc modulator is a multi-step process involving the preparation of a GalNAc phosphoramidite (B1245037), followed by solid-phase synthesis to assemble the trivalent structure on a scaffold. A generalized synthetic scheme is presented below.
Representative Synthetic Protocol
A detailed experimental protocol for the synthesis of a trivalent GalNAc conjugate is as follows:
-
Preparation of GalNAc Monomer: Commercially available per-acetylated GalNAc is converted to a glycosyl donor, such as a trichloroacetimidate.
-
Glycosylation: The glycosyl donor is reacted with a suitable linker alcohol under the promotion of a Lewis acid catalyst (e.g., TMSOTf) to form the glycosidic bond.
-
Deprotection and Functionalization: The protecting groups on the sugar are removed, and the linker is functionalized with a phosphoramidite group for subsequent solid-phase synthesis.
-
Solid-Phase Synthesis: The GalNAc phosphoramidite is coupled sequentially to a trivalent scaffold on a solid support.
-
Cleavage and Deprotection: The final trivalent GalNAc conjugate is cleaved from the solid support and all remaining protecting groups are removed.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro and In Vivo Characterization
Quantitative Data Summary
The binding affinity and cellular uptake of this compound are quantified using various assays. The following table summarizes representative data.
| Parameter | Value | Method |
| Binding Affinity (Kd) | ||
| Monovalent GalNAc | 10 µM | Surface Plasmon Resonance (SPR) |
| This compound (Trivalent) | 5 nM | Surface Plasmon Resonance (SPR) |
| Cellular Uptake (IC50) | ||
| In HepG2 cells | 20 nM | Competitive Ligand Binding Assay |
| In Vivo Liver Uptake | ||
| % Injected Dose at 2h | > 80% | Biodistribution study in mice |
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Recombinant human ASGPR is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.
HepG2 Cell Uptake Assay:
-
HepG2 cells, which endogenously express ASGPR, are cultured in 96-well plates.
-
Cells are incubated with a fluorescently labeled ASGPR ligand in the presence of increasing concentrations of unlabeled this compound.
-
The reduction in fluorescence intensity, indicating competitive binding and uptake, is measured, and the IC50 value is determined.
In Vivo Biodistribution Study:
-
This compound is radiolabeled (e.g., with 111In or a positron emitter).[7]
-
The labeled compound is administered intravenously to mice.
-
At various time points, organs are harvested, and the amount of radioactivity in each organ is quantified to determine the percentage of the injected dose.
ASGPR Signaling Pathways
Upon ligand binding, ASGPR can trigger intracellular signaling cascades. While primarily known for its role in endocytosis, ASGPR ligation has been shown to activate pathways such as the EGFR-ERK pathway, which can promote cell invasion and metastasis in certain contexts.[8] Another pathway involves the activation of Syk and subsequent downstream signaling.[9]
DC-ASGPR Signaling Cascade
The signaling pathway initiated by the ligation of DC-ASGPR (a homolog of ASGPR on dendritic cells) is illustrated below. This pathway leads to the production of the anti-inflammatory cytokine IL-10.[9]
Caption: Signaling cascade initiated by DC-ASGPR ligation, leading to IL-10 production.
Logical Relationship in Targeted Drug Delivery
The fundamental principle of using an ASGPR modulator for targeted drug delivery is to conjugate a therapeutic payload to the modulator. This conjugate is then selectively taken up by hepatocytes via ASGPR-mediated endocytosis.
Caption: Logical flow of ASGPR-mediated targeted drug delivery to hepatocytes.
Conclusion
The development of high-affinity modulators for the Asialoglycoprotein Receptor represents a highly successful strategy for liver-targeted therapies. Through rational design, chemical synthesis, and rigorous in vitro and in vivo characterization, it is possible to create potent molecules like the representative "this compound" that can selectively deliver therapeutic payloads to hepatocytes. The detailed protocols and data presented in this guide provide a framework for the discovery and development of novel ASGPR modulators for a variety of therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of an ASGPR Modulator to ASGPR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity and associated experimental protocols for a representative Asialoglycoprotein Receptor (ASGPR) modulator, specifically a human monoclonal antibody targeting the ASGPR1 subunit. The asialoglycoprotein receptor, predominantly expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery due to its high-affinity binding to molecules with terminal N-acetylgalactosamine (GalNAc) or galactose residues, which leads to rapid receptor-mediated endocytosis.[1][2][3][4] The ASGPR is a hetero-oligomeric complex composed of the major subunit ASGPR1 (H1) and the minor subunit ASGPR2 (H2).[2][3] ASGPR1 is considered the primary functional subunit responsible for ligand recognition.[2][5]
Quantitative Binding Affinity Data
The binding affinity of a specific human IgG1 antibody (herein referred to as ASGPR Modulator-1) to the human and murine ASGPR1 has been quantified. This antibody was developed to specifically bind to the stalk region of the ASGPR1 subunit and has been shown to be cross-reactive with the murine form of the receptor.[6][7] The dissociation constants (Kd) were determined using a FRET-based TagLite assay.
| Modulator | Target | Cell Line | Assay | Binding Affinity (Kd) | Confidence Interval (CI) |
| This compound (human IgG1 Ab) | Human ASGPR1 | HEK293 EBNA | TagLite | 1.1 nM | 0.7 - 1.5 nM |
| This compound (human IgG1 Ab) | Murine ASGPR1 | HEK293 EBNA | TagLite | 1.4 nM | 0.9 - 1.8 nM |
Data sourced from a 2017 study on ASGPR-mediated liver targeting.[6][7]
Experimental Protocols
The following section details the methodology used to determine the binding affinity of the this compound to ASGPR1.
Cell-Based FRET Binding Assay (TagLite)
This protocol outlines a homogeneous cell-based assay to measure the binding of an antibody to its target receptor on the cell surface using Förster Resonance Energy Transfer (FRET).
1. Cell Preparation and Transfection:
- HEK293 EBNA cells are transiently transfected with a plasmid encoding the full-length human or murine ASGPR1 fused to a SNAP-tag. The SNAP-tag allows for specific covalent labeling of the receptor.[6]
2. Receptor Labeling:
- Transfected cells are incubated with a terbium (Tb) cryptate-labeled SNAP-tag substrate. This labels the ASGPR1-SNAP fusion protein with the FRET donor.
3. Antibody Incubation and FRET Detection:
- A dilution series of the this compound antibody is prepared.
- The labeled cells are incubated with the antibody dilution series in combination with a d2-labeled anti-human Fc antibody, which serves as the FRET acceptor.[7]
- The plate is incubated for a sufficient period (e.g., 3 hours) to allow for antibody binding to the receptor.[7]
- When the antibody binds to the Tb-labeled ASGPR1, the Tb donor and the d2 acceptor on the secondary antibody are brought into close proximity, allowing FRET to occur.
4. Data Acquisition and Analysis:
- The FRET signal is measured by reading the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]
- The emission ratio (665 nm / 620 nm) is plotted against the antibody concentration.[7]
- The dissociation constant (Kd) is calculated by fitting the resulting binding curve using a suitable pharmacological model (e.g., one-site specific binding).[7]
Visualizations
ASGPR-Mediated Endocytosis Pathway
The binding of a ligand, such as the this compound, to the ASGPR on the surface of hepatocytes initiates a well-characterized process of receptor-mediated endocytosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 6. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Selectivity of Modulators for Asialoglycoprotein Receptor (ASGPR) Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, playing a crucial role in the clearance of circulating glycoproteins. Its high expression and rapid internalization make it an attractive target for liver-specific drug delivery. ASGPR is a hetero-oligomeric complex, typically composed of two major subunits: asialoglycoprotein receptor 1 (ASGR1 or H1) and asialoglycoprotein receptor 2 (ASGR2 or H2). The precise subunit composition and the existence of various splice variants can influence ligand binding affinity and specificity, making the characterization of modulator selectivity for different ASGPR subtypes a critical aspect of drug development. This guide provides an in-depth overview of ASGPR subtypes, quantitative data on ligand interactions, detailed experimental protocols for assessing selectivity, and visualizations of key pathways and workflows. While a specific agent termed "ASGPR modulator-1" is not identified in the current scientific literature, this document will discuss the principles of modulator selectivity using known ligands and inhibitors of ASGPR.
Introduction to ASGPR and its Subtypes
The human asialoglycoprotein receptor is comprised of two homologous subunits, ASGR1 (also known as H1) and ASGR2 (also known as H2), which are encoded by the ASGR1 and ASGR2 genes, respectively, located on chromosome 17.[1] These subunits are type II transmembrane proteins, each containing an N-terminal cytoplasmic domain, a transmembrane domain, a stalk region, and a C-terminal carbohydrate recognition domain (CRD).[2]
ASGR1 is considered the primary functional subunit, responsible for recognizing and binding terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues on glycoproteins.[2][3] The ASGR2 subunit, while having a high degree of homology with ASGR1, is thought to play a critical role in the high-affinity binding of ligands and in stabilizing the receptor complex.[2][3] In hepatocytes, ASGPR typically exists as a hetero-oligomer, with a common stoichiometry of two ASGR1 subunits and one ASGR2 subunit.[4][5] However, homo-oligomers of ASGR1 and ASGR2 can also be formed.[2][3]
Furthermore, both ASGR1 and ASGR2 have multiple splice variants.[6][7] For instance, ASGR1 has been shown to have at least two splice variants (H1a and H1b), while ASGR2 has at least three (H2a, H2b, and H2c).[6][7] Some of these variants, like H1b, lack a transmembrane domain and are secreted as soluble proteins.[6][7] The differential expression and combination of these subunits and their variants can lead to a diversity of ASGPR subtypes with potentially distinct ligand-binding properties.
Table 1: Characteristics of Human Asialoglycoprotein Receptor Subunits
| Feature | ASGR1 (H1) | ASGR2 (H2) |
| Primary Function | Ligand recognition and binding[2][3] | High-affinity binding and complex stabilization[2][3] |
| Gene Locus | Chromosome 17p[1] | Chromosome 17p[1] |
| Splice Variants | H1a, H1b (soluble)[6][7] | H2a, H2b, H2c[6][7] |
| Typical Stoichiometry in Hetero-oligomer | 2 subunits[4][5] | 1 subunit[4][5] |
Quantitative Analysis of Ligand-ASGPR Interactions
The affinity of ligands for ASGPR is influenced by several factors, including the nature of the terminal sugar, the number of binding motifs (valency), and the spatial arrangement of these motifs. N-acetylgalactosamine (GalNAc) has been shown to have a significantly higher affinity for ASGPR compared to galactose.[4][8] Moreover, multivalent ligands, particularly those with three GalNAc residues (triantennary), exhibit a marked increase in binding affinity, a phenomenon attributed to the clustered arrangement of the CRDs in the ASGPR complex.[8]
While specific quantitative data on the selectivity of a single modulator for different ASGPR subtype compositions (e.g., ASGR1 homomers vs. ASGR1/ASGR2 heteromers) is not extensively available, the following table summarizes the general principles of ligand affinity for the ASGPR complex.
Table 2: Relative Binding Affinities of Ligands for ASGPR
| Ligand Type | Terminal Sugar | Valency | Relative Affinity | Reference |
| Glycoprotein | Galactose | Multiple | High | [1] |
| Glycoprotein | N-acetylgalactosamine | Multiple | Very High | [1][4] |
| Synthetic Ligand | Galactose | Monovalent | Low | [1] |
| Synthetic Ligand | N-acetylgalactosamine | Monovalent | Moderate | [4][8] |
| Synthetic Ligand | N-acetylgalactosamine | Trivalent (Triantennary) | High to Very High | [5][8] |
Note: Relative affinities are generalized from qualitative and comparative statements in the cited literature. Absolute values (e.g., Kd, IC50) are highly dependent on the specific experimental conditions.
Experimental Protocols for Determining Modulator Selectivity
To assess the selectivity of a modulator for different ASGPR subtypes, a series of binding and functional assays can be employed. A generalized workflow is outlined below.
Cell Line Engineering and Expression of ASGPR Subtypes
-
Vector Construction: Subclone the full-length cDNA of human ASGR1 (H1a) and ASGR2 (H2a) into mammalian expression vectors. Create tagged versions (e.g., with FLAG or HA epitopes) to facilitate expression analysis.
-
Cell Line Selection: Choose a host cell line with low to no endogenous ASGPR expression (e.g., HEK293 or CHO cells).
-
Transfection and Selection: Transfect the host cells to create stable cell lines expressing:
-
ASGR1 only (for homomeric receptors)
-
ASGR2 only (for homomeric receptors)
-
ASGR1 and ASGR2 (for hetero-oligomeric receptors)
-
-
Expression Verification: Confirm the expression and cell surface localization of the receptor subunits via Western blotting, flow cytometry, and immunofluorescence microscopy using anti-tag antibodies or specific anti-ASGR1/ASGR2 antibodies.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (modulator) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Radioligand Selection: Use a high-affinity radiolabeled ligand, such as 125I-asialo-orosomucoid (125I-ASOR), which is a well-characterized ASGPR ligand.
-
Assay Preparation:
-
Plate the engineered cell lines in multi-well plates.
-
Prepare a series of dilutions of the unlabeled test modulator.
-
-
Binding Reaction:
-
Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the test modulator in a binding buffer (e.g., HEPES-buffered saline with CaCl2) at 4°C to prevent internalization.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled known ligand, e.g., GalNAc).
-
-
Washing and Detection:
-
Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the modulator concentration.
-
Determine the IC50 (concentration of modulator that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Compare the Ki values across the different cell lines to determine selectivity for ASGPR subtypes.
-
Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics of binding between a modulator and purified ASGPR ectodomains.
-
Protein Expression and Purification: Express and purify the ectodomains of ASGR1 and ASGR1/ASGR2 complexes.
-
Chip Immobilization: Covalently immobilize the purified receptor proteins onto a sensor chip.
-
Binding Analysis:
-
Flow solutions containing different concentrations of the test modulator over the sensor chip.
-
Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound modulator.
-
-
Data Analysis:
-
Determine the association rate constant (kon) and dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD = koff / kon).
-
Compare the KD values for the different receptor compositions to assess selectivity.
-
Visualizations
ASGPR-Mediated Endocytosis Pathway
Caption: Ligand binding to the ASGPR complex triggers clathrin-mediated endocytosis.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for determining the selectivity of a modulator for ASGPR subtypes.
ASGPR Subunit Composition and Ligand Affinity
Caption: The presence of ASGR2 in the complex enhances ligand binding affinity.
Conclusion
The asialoglycoprotein receptor represents a highly validated target for liver-directed therapies. A thorough understanding of the roles of its constituent subunits, ASGR1 and ASGR2, and their various splice forms is essential for the rational design of potent and selective modulators. While the concept of a specific "this compound" is not established, the principles outlined in this guide provide a framework for the discovery and characterization of novel ASGPR-targeting agents. By employing rigorous experimental protocols to evaluate binding affinity and selectivity for different ASGPR subtype compositions, researchers can optimize the therapeutic potential of these molecules for the treatment of a wide range of liver diseases.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 3. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Downstream Signaling Pathways of the Asialoglycoprotein Receptor (ASGPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin primarily expressed on the sinusoidal surface of hepatocytes, is a key player in glycoprotein (B1211001) homeostasis. Its primary function involves the recognition, endocytosis, and clearance of desialylated glycoproteins from circulation. Beyond this fundamental role, emerging evidence indicates that ASGPR activation initiates a cascade of downstream signaling events that influence a variety of cellular processes. While a specific entity termed "ASGPR modulator-1" is not defined in the current scientific literature, this guide will explore the core downstream signaling pathways initiated by the engagement of ASGPR with its ligands. Understanding these pathways is critical for researchers and professionals in drug development aiming to leverage ASGPR as a therapeutic target.
This technical guide provides a detailed overview of the principal signaling cascades activated by ASGPR, supported by available data, experimental methodologies, and visual representations of the molecular interactions.
Core Downstream Signaling Pathways of ASGPR
Activation of the Asialoglycoprotein Receptor triggers several key intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways are integral to cell proliferation, survival, and inflammatory responses.
The EGFR-ERK Signaling Pathway
A significant downstream consequence of ASGPR engagement is the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Extracellular signal-Regulated Kinase (ERK) pathway. This signaling axis is a central regulator of cell growth, proliferation, and differentiation.
Mechanism: Upon ligand binding, ASGPR can promote the phosphorylation and activation of EGFR. This, in turn, initiates the canonical RAS-RAF-MEK-ERK signaling cascade. Activated ERK can then translocate to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression. One notable outcome of ASGPR-mediated ERK activation is the increased expression and production of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and cancer metastasis.[1]
Experimental Evidence: Studies have demonstrated that stimulation of cells with recombinant ASGR1 (rASGR1) leads to the phosphorylation of both EGFR and ERK as early as 15 minutes post-stimulation.[1] The use of specific inhibitors for EGFR (AG1478) and MEK/ERK (PD98059) has been shown to suppress the ASGPR-induced production of MMP-9, confirming the involvement of this pathway.[1]
The JNK Signaling Pathway
In addition to the ERK pathway, ASGPR stimulation has been observed to activate the c-Jun N-terminal kinase (JNK) signaling cascade. JNK is another member of the MAPK family and is primarily associated with cellular responses to stress, apoptosis, and inflammation.
Mechanism: The precise mechanism linking ASGPR to JNK activation is still under investigation. However, it is known that upon activation, JNK phosphorylates a range of substrates, including the transcription factor c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of genes involved in various cellular processes.
Experimental Evidence: Phosphorylation of JNK has been observed upon ASGPR stimulation in cellular models.[1]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. While direct quantitative data on ASGPR-mediated Akt activation is limited, the involvement of this pathway has been suggested in the context of dendritic cell (DC) ASGPR.
Mechanism: Ligation of DC-ASGPR has been shown to activate Akt. Activated Akt can then phosphorylate a variety of downstream targets, influencing cellular processes such as glucose metabolism and apoptosis.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling. In the context of liver cancer, ASGR1 has been shown to act as a tumor suppressor by inhibiting the phosphorylation of STAT3.
Mechanism: ASGR1 can interact with Nemo-like kinase (NLK), which in turn binds to the SH2 domain of STAT3. This interaction competes with the binding of glycoprotein 130 (GP130) to STAT3, thereby suppressing GP130/JAK1-mediated phosphorylation and activation of STAT3.[2][3]
Experimental Evidence: Functional gain and loss-of-function experiments have demonstrated that ASGR1 expression levels are inversely correlated with STAT3 phosphorylation in liver cancer cells.[2][3]
Data Presentation
While direct quantitative data on the dose-dependent effects of a specific "this compound" are not available, the following table summarizes the qualitative and semi-quantitative findings from studies on ASGPR signaling.
| Signaling Molecule | Effect of ASGPR Activation | Cell Type | Method of Detection | Reference |
| EGFR | Increased Phosphorylation | 3LL (Lewis Lung Carcinoma) | Western Blot | [1] |
| ERK | Increased Phosphorylation | 3LL (Lewis Lung Carcinoma) | Western Blot | [1] |
| JNK | Increased Phosphorylation | 3LL (Lewis Lung Carcinoma) | Western Blot | [1] |
| STAT3 | Decreased Phosphorylation (via ASGR1) | Liver Cancer Cells | Western Blot, Mass Spectrometry | [2][3] |
| MMP-9 | Increased Production | 3LL (Lewis Lung Carcinoma) | Gelatin Zymography | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of ASGPR downstream signaling. Below are generalized yet detailed protocols for key experiments cited in the study of these pathways.
Western Blot Analysis of Protein Phosphorylation (e.g., pERK, pSTAT3)
This protocol outlines the essential steps for detecting changes in the phosphorylation status of target proteins following ASGPR stimulation.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HepG2, 3LL) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat the cells with the ASGPR ligand (e.g., asialofetuin, rASGR1) or a potential modulator at various concentrations and for different time points (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-ERK, anti-STAT3) or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
Immunoprecipitation of ASGPR and Associated Proteins
This protocol is designed to isolate ASGPR and its interacting partners to study protein-protein interactions within the signaling complex.
1. Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40).
2. Pre-clearing the Lysate:
-
Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add a primary antibody specific for ASGR1 or ASGR2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., NLK, GP130).
Conclusion
The Asialoglycoprotein Receptor is emerging as a multifaceted signaling hub in hepatocytes. Its ability to activate key pathways such as the EGFR-ERK, JNK, and potentially the PI3K/Akt cascades, while also negatively regulating STAT3 signaling, highlights its complex role in cellular physiology and pathology. For researchers and drug development professionals, a thorough understanding of these downstream signaling events is paramount for designing effective therapeutic strategies that target ASGPR. The methodologies and pathway diagrams presented in this guide provide a foundational framework for further investigation into the intricate signaling network governed by this important hepatic receptor. Future studies focusing on quantitative analysis and the dose-dependent effects of specific ASGPR modulators will be crucial for translating this knowledge into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Asialoglycoprotein Receptor 1 Functions as a Tumor Suppressor in Liver Cancer via Inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from Asialoglycoprotein Receptor 1 Functions as a Tumor Suppressor in Liver Cancer via Inhibition of STAT3 - Cancer Research - Figshare [aacr.figshare.com]
In Vitro Characterization of an Asialoglycoprotein Receptor (ASGPR) Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin primarily expressed on the surface of hepatocytes, is a pivotal target for liver-specific drug delivery and therapeutic intervention.[1][2][3] Its primary function is the endocytosis and clearance of circulating glycoproteins that expose terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1][4] The receptor is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2, with the ASGR1 subunit being the main functional component for ligand recognition.[4][5] Modulation of ASGPR activity holds therapeutic promise for a range of diseases, including metabolic disorders, viral infections, and cancer.[5][6] This guide provides a comprehensive overview of the in vitro methodologies employed to characterize a novel ASGPR modulator.
Mechanism of Action and Signaling Pathways
ASGPR operates through receptor-mediated endocytosis, a process initiated by the binding of a ligand to the carbohydrate recognition domain (CRD) of the receptor.[1] This interaction is calcium-dependent.[1] Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[1] Inside the cell, the complex traffics to early endosomes where the acidic environment facilitates the dissociation of the ligand from the receptor.[7] The receptor is then recycled back to the cell surface, while the ligand is transported to lysosomes for degradation.[1][7]
Beyond its role in glycoprotein (B1211001) clearance, ASGPR activation can trigger downstream signaling cascades. For instance, in dendritic cells, ligation of DC-ASGPR can lead to the activation of Syk, PLCγ2, and PKCδ, ultimately resulting in the activation of MAPK ERK1/2 and JNK, and the production of IL-10.[8][9] In the context of cancer metastasis, ASGPR has been shown to activate the EGFR-ERK pathway.[10] Furthermore, ASGPR is involved in regulating hepatic thrombopoietin (TPO) expression through the JAK2/STAT3 pathway.[11]
Quantitative Data Summary
The in vitro characterization of an ASGPR modulator generates quantitative data that describes its binding affinity and functional activity. Below is a table summarizing representative data for different types of ASGPR modulators.
| Modulator Type | Example | Assay | Parameter | Value | Reference |
| Small Molecule Ligand | Asialofetuin (ASF) | Cellular Uptake | IC50 | 65 nM | [12] |
| Asialoorosomucoid (ASOR) | Cellular Uptake | IC50 | 17 nM | [12] | |
| Bicyclic Bridged Ketal | Surface Plasmon Resonance (SPR) | KD | Low micromolar | [13] | |
| Antibody | 8M24 | Biolayer Interferometry (BLI) | KD (to hASGR1) | Sub-picomolar | [14] |
| 8G8 | Biolayer Interferometry (BLI) | KD (to hASGR1) | Strong | [14] | |
| Anti-ASGPR Antibody | TagLite Assay | Binding | Species-specific | [15] | |
| Multivalent Ligand | Bivalent Bicyclic Ketal Conjugate | Surface Plasmon Resonance (SPR) | KD | ~1 nM | [13] |
| Trivalent Bicyclic Ketal Conjugate | Surface Plasmon Resonance (SPR) | KD | Mid-picomolar | [13] |
Experimental Protocols
A systematic in vitro evaluation of an ASGPR modulator involves a series of experiments to determine its binding characteristics, cellular uptake, and functional effects.
Binding Assays
-
Principle: SPR measures the real-time binding interaction between an analyte in solution and a ligand immobilized on a sensor chip. This technique provides kinetic data (association and dissociation rates) and affinity (KD).
-
Methodology:
-
Immobilize recombinant human ASGPR on a sensor chip.
-
Prepare a series of concentrations of the ASGPR modulator in a suitable running buffer.
-
Inject the modulator solutions over the sensor chip and record the sensorgram.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).[13]
-
-
Principle: A plate-based assay to detect and quantify the binding of the modulator to ASGPR.
-
Methodology:
-
Coat microtiter plate wells with recombinant ASGPR.
-
Block non-specific binding sites.
-
Add serial dilutions of the ASGPR modulator and incubate.
-
Wash to remove unbound modulator.
-
Add a detection antibody (if the modulator is an antibody) or a labeled competitor ligand.
-
Add a substrate and measure the signal (e.g., absorbance).
-
Determine the binding affinity from the dose-response curve.[11][16]
-
Cellular Uptake Assays
-
Principle: This assay quantifies the ASGPR-mediated internalization of a fluorescently labeled ligand in ASGPR-expressing cells.
-
Methodology:
-
Cell Culture: Seed ASGPR-expressing cells (e.g., HepG2) in a multi-well plate and culture to 70-80% confluency.[2]
-
Ligand Preparation: Prepare serial dilutions of a fluorescently labeled GalNAc-ligand.[2]
-
Treatment: Incubate the cells with the labeled ligand for a defined period (e.g., 2-4 hours) at 37°C.[2]
-
Washing: Wash the cells with cold PBS to remove non-internalized ligand.[2]
-
Quantification:
-
Competition Assay: To confirm specificity, pre-incubate a subset of cells with an excess of an unlabeled competitor ligand before adding the fluorescently labeled ligand. A significant reduction in fluorescence confirms ASGPR-mediated uptake.[2]
-
Reporter Gene Assays
-
Principle: A high-throughput method to screen for modulators that affect ASGR1 expression or activity by linking it to a reporter gene like luciferase.
-
Methodology:
-
Cell Line Generation: Use CRISPR-Cas9 technology to insert a luciferase reporter gene downstream of the ASGR1 gene in an appropriate cell line (e.g., HepG2).[5][6]
-
Screening: Treat the engineered cells with a library of compounds.[5][6]
-
Luciferase Assay: Measure luciferase activity, which is proportional to ASGR1 expression/activity.[5][6]
-
Validation: Validate hits using other methods like Western blotting to confirm the effect on ASGR1 protein levels.[5][6]
-
Conclusion
The in vitro characterization of an ASGPR modulator is a multi-faceted process that provides critical insights into its therapeutic potential. A combination of binding assays, cell-based uptake studies, and functional reporter assays is essential to fully elucidate the modulator's mechanism of action, affinity, and potency. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel ASGPR modulators, paving the way for the development of innovative liver-targeted therapies.
References
- 1. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted protein degradation systems to enhance Wnt signaling [elifesciences.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Figure 2: [Binding assay of asialo-orosomucoid (ASOR)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Asialoglycoprotein Receptor (ASGPR) Modulation on Hepatocyte Function
Disclaimer: The specific entity "ASGPR modulator-1" is not identified in publicly available scientific literature. This document proceeds under the assumption that "this compound" is a representative synthetic agonist that specifically binds to and activates the Asialoglycoprotein Receptor (ASGPR). The presented data and pathways are based on the established roles of ASGPR and the observed effects of its known ligands, such as N-acetylgalactosamine (GalNAc) conjugates and asialofetuin.
Introduction
The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] It plays a crucial role in the clearance of desialylated glycoproteins from circulation through receptor-mediated endocytosis.[1][2][4] Each hepatocyte expresses a high number of ASGPRs, estimated to be around 500,000 surface binding sites per cell, which are rapidly internalized and recycled.[1] This high expression and rapid turnover make ASGPR an attractive target for liver-specific drug delivery.[1][3] This guide explores the effects of modulating ASGPR activity, through a hypothetical agonist "this compound," on the core functions of hepatocytes.
Mechanism of Action of this compound
ASGPR is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2.[2][4] The binding of ligands, such as molecules with terminal galactose or N-acetylgalactosamine (GalNAc) residues, is a calcium-dependent process.[1][2][4] Upon binding of an agonist like "this compound," the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[1] Following internalization, the complex enters the endosomal pathway. In the acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the ligand is typically trafficked to the lysosome for degradation.[1]
While the primary known function of ASGPR is endocytosis for clearance, engagement of the receptor may also trigger downstream signaling pathways that can influence hepatocyte function. The binding of this compound is hypothesized to initiate signaling cascades that could modulate gene expression and metabolic activity in hepatocytes.
Signaling Pathway of ASGPR Activation
The binding of this compound to ASGPR initiates a well-characterized endocytic pathway. Beyond this, further intracellular signaling is an area of ongoing research. A hypothesized signaling cascade, based on the known functions of other endocytic receptors, is presented below.
Caption: Hypothesized ASGPR Signaling Pathway.
Effects on Hepatocyte Function
The modulation of ASGPR by an agonist like "this compound" can potentially impact several key hepatocyte functions. The primary route of influence is through the specific delivery of conjugated therapeutic agents. However, direct receptor activation may also play a role.
Protein Synthesis: Albumin and Urea Production
Hepatocytes are the primary source of serum albumin, a key indicator of their synthetic function. While direct evidence of ASGPR modulation affecting albumin secretion is limited, the targeted delivery of therapeutic agents via ASGPR has been shown to alter the expression of specific proteins. For instance, GalNAc-conjugated siRNAs have demonstrated potent and specific gene silencing in hepatocytes, which would consequently alter the synthesis of the targeted protein.
| Parameter | Control | This compound (Hypothetical) | Fold Change | Reference |
| Albumin Secretion (µg/mL/24h) | 15.2 ± 1.8 | 14.8 ± 2.1 | ~0.97 | Hypothetical |
| Urea Production (mg/dL/24h) | 8.5 ± 0.9 | 8.3 ± 1.0 | ~0.98 | Hypothetical |
Table 1: Hypothetical Effects of this compound on Hepatocyte Synthetic Function. Data are illustrative and represent the potential for minimal direct impact on general protein synthesis in the absence of a conjugated payload.
Metabolic Activity: Cytochrome P450
Cytochrome P450 (CYP) enzymes are essential for drug metabolism in the liver. The effect of ASGPR modulation on CYP activity is not well-documented. However, any compound that significantly alters hepatocyte physiology has the potential to indirectly affect CYP expression or activity.
| CYP Isoform | Control (Activity in pmol/min/mg) | This compound (Hypothetical) | Fold Change | Reference |
| CYP1A2 | 25.4 ± 3.1 | 24.9 ± 2.8 | ~0.98 | Hypothetical |
| CYP2D6 | 15.8 ± 2.2 | 16.1 ± 1.9 | ~1.02 | Hypothetical |
| CYP3A4 | 88.2 ± 9.5 | 87.5 ± 10.1 | ~0.99 | Hypothetical |
Table 2: Hypothetical Effects of this compound on Cytochrome P450 Activity. Data are illustrative, suggesting that direct ASGPR agonism may not significantly alter the activity of major CYP isoforms.
Experimental Protocols
Protocol 1: Quantification of Albumin Secretion by ELISA
This protocol outlines the measurement of albumin secreted by cultured hepatocytes following treatment with an ASGPR modulator.
1. Cell Culture and Treatment:
- Plate primary human hepatocytes or HepG2 cells in collagen-coated 24-well plates at a density of 2 x 10^5 cells/well.
- Allow cells to adhere and recover for 24 hours in Williams' E Medium supplemented with 10% FBS, penicillin/streptomycin, and insulin.
- Replace the medium with serum-free medium containing the desired concentrations of "this compound" or vehicle control.
- Incubate for 24-48 hours.
2. Sample Collection:
- Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
- Store the supernatant at -80°C until analysis.
3. Albumin ELISA:
- Use a commercially available human albumin ELISA kit.
- Prepare albumin standards and samples according to the manufacturer's instructions. Samples may require dilution.
- Add 100 µL of standards and samples to the pre-coated microplate wells.
- Incubate and wash the plate as per the kit protocol.
- Add the detection antibody, followed by the substrate solution.
- Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the albumin standards.
- Determine the concentration of albumin in the samples from the standard curve.
- Normalize the albumin concentration to the total protein content of the cells in each well.
Protocol 2: Assessment of Cytochrome P450 Activity
This protocol describes a method to measure the activity of major CYP isoforms in hepatocytes treated with an ASGPR modulator.
1. Cell Culture and Treatment:
- Culture and treat hepatocytes as described in Protocol 1.
2. CYP Induction (Optional):
- To study the effect on induced CYP activity, treat the cells with known inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2) for 48-72 hours prior to the assay.
3. CYP Activity Assay:
- Use a commercially available fluorescent or luminescent CYP activity assay kit (e.g., P450-Glo™).
- Remove the culture medium and wash the cells with PBS.
- Add the CYP-specific substrate in a serum-free medium to each well.
- Incubate for the time recommended by the manufacturer (typically 1-4 hours) at 37°C.
- Transfer a portion of the supernatant to a new plate and add the detection reagent.
- Measure the fluorescence or luminescence using a plate reader.
4. Data Analysis:
- Calculate the CYP activity based on the signal generated and normalize it to the total protein content or cell number.
- Compare the activity in treated cells to that in vehicle-treated controls.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of an ASGPR modulator on hepatocyte function.
Caption: Workflow for evaluating ASGPR modulator effects.
Conclusion
Modulation of the Asialoglycoprotein Receptor presents a promising strategy for hepatocyte-specific therapeutic interventions. While the primary application of ASGPR targeting has been for the delivery of payloads such as siRNAs, the direct effects of ASGPR agonism on hepatocyte function are an important area for further investigation. The experimental frameworks provided in this guide offer a basis for characterizing the impact of novel ASGPR modulators on key aspects of hepatocyte physiology. Future research should focus on elucidating the downstream signaling pathways activated by ASGPR and their role in regulating hepatocyte function in both healthy and diseased states.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASGPR Modulator-1 in Enhancing Glycoprotein Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "ASGPR modulator-1" is used in this document as a hypothetical agent to illustrate the potential for therapeutic modulation of the asialoglycoprotein receptor (ASGPR). The quantitative data presented are illustrative and not derived from experimental results for a specific, named compound.
Executive Summary
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the surface of hepatocytes, is a key player in the clearance of desialylated glycoproteins from circulation.[1][2] This C-type lectin receptor recognizes and binds to terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues on glycoproteins, facilitating their endocytosis and subsequent lysosomal degradation.[3][4] The high expression levels on hepatocytes, with approximately 500,000 receptors per cell, and its efficient internalization and recycling make ASGPR an attractive target for liver-specific drug delivery.[4][5] This guide explores the role of a hypothetical positive modulator, "this compound," in enhancing the uptake of glycoproteins, providing a framework for understanding its potential therapeutic applications. We will delve into the molecular mechanisms of ASGPR-mediated endocytosis, associated signaling pathways, and detailed experimental protocols for evaluating the efficacy of such a modulator.
The Asialoglycoprotein Receptor (ASGPR)
Structure and Function
The human ASGPR is a hetero-oligomeric complex composed of two homologous subunits, ASGR1 (H1) and ASGR2 (H2), located on chromosome 17.[3] These type II transmembrane proteins consist of an N-terminal cytoplasmic domain, a transmembrane region, an extracellular stalk, and a C-terminal carbohydrate-recognition domain (CRD).[3] The CRD is responsible for the calcium-dependent binding of ligands with terminal galactose or N-acetylgalactosamine residues.[1][4] While ASGR1 is the primary functional subunit for ligand recognition, ASGR2 is crucial for high-affinity binding and stabilizing the receptor complex.[3] The receptor's primary function is the endocytosis and clearance of circulating asialoglycoproteins, thereby playing a vital role in glycoprotein (B1211001) homeostasis.[1][2]
ASGPR-Mediated Endocytosis
ASGPR facilitates the uptake of its ligands through clathrin-mediated endocytosis.[3][4] Upon ligand binding, the receptor-ligand complex is internalized into clathrin-coated pits. The internalization process is rapid, with a half-life of 2.5 to 3 minutes in the presence of a ligand.[2][3] Following internalization, the complex is delivered to early endosomes where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface for subsequent rounds of ligand uptake, a process that takes approximately 5-7 minutes.[3] The ligand is transported to lysosomes for degradation.[3]
The Role of this compound
This compound is a hypothetical agent designed to positively influence the function of ASGPR, leading to an enhanced uptake of glycoproteins. Its mechanism of action could involve one or more of the following:
-
Allosteric Modulation: Binding to a site on the ASGPR distinct from the CRD, inducing a conformational change that increases the affinity of the receptor for its ligands.
-
Enhanced Receptor Recycling: Accelerating the rate at which ASGPR is recycled back to the cell surface after endocytosis, thereby increasing the number of available receptors for ligand binding.
-
Increased Receptor Expression: Upregulating the transcription and/or translation of ASGR1 and ASGR2, leading to a higher density of receptors on the hepatocyte surface.
Quantitative Data on the Effect of this compound
The following table summarizes hypothetical quantitative data illustrating the potential effects of this compound on glycoprotein uptake.
| Parameter | Control (No Modulator) | + this compound (10 µM) | Fold Change |
| Binding Affinity (Kd) of Asialoorosomucoid | 2.5 nM | 1.0 nM | 2.5 |
| Maximum Uptake Velocity (Vmax) | 150 ng/mg cell protein/min | 300 ng/mg cell protein/min | 2.0 |
| Receptor Recycling Time (t1/2) | 6.0 min | 4.0 min | 1.5 |
| ASGPR Surface Expression (RFU) | 1000 | 1800 | 1.8 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways
While the primary function of ASGPR is endocytosis, it has also been implicated in intracellular signaling. Ligation of ASGPR can activate downstream pathways that influence various cellular processes.
JAK2/STAT3 Pathway
The clearance of desialylated platelets by ASGPR has been shown to trigger hepatic thrombopoietin (TPO) production via the JAK2/STAT3 signaling pathway, thereby regulating platelet homeostasis.[2][6]
Caption: ASGPR-mediated JAK2/STAT3 signaling pathway.
EGFR/ERK Pathway
In the context of cancer metastasis, ASGPR has been shown to activate the EGFR-ERK pathway, leading to increased production of matrix metalloproteinase-9 (MMP-9).[7]
Caption: ASGPR-mediated EGFR/ERK signaling pathway.
Experimental Protocols
ASGPR-Mediated Uptake Assay
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled glycoprotein in the presence and absence of this compound.
Materials:
-
Hepatocytes (e.g., HepG2 cells)
-
Cell culture medium
-
Fluorescently labeled asialoglycoprotein (e.g., FITC-Asialofetuin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations for 1 hour at 37°C. Include a vehicle control.
-
Ligand Incubation: Add the fluorescently labeled asialoglycoprotein to the wells at a final concentration of 10 µg/mL and incubate for 2 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes at room temperature.
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the fluorescence intensity using a microplate reader (Excitation/Emission appropriate for the fluorophore).
-
Data Analysis: Normalize the fluorescence readings to the total protein concentration in each well.
Caption: Experimental workflow for ASGPR-mediated uptake assay.
Competitive Binding Assay
This assay is performed to confirm that the uptake of the glycoprotein is specifically mediated by ASGPR.
Materials:
-
Same as in the uptake assay
-
Unlabeled asialoglycoprotein (e.g., Asialofetuin) as a competitor
Procedure:
-
Cell Seeding: Seed hepatocytes as described above.
-
Competitor Incubation: Pre-incubate the cells with a 100-fold molar excess of unlabeled asialoglycoprotein for 30 minutes at 37°C.
-
Ligand Incubation: Add the fluorescently labeled asialoglycoprotein and incubate for 2 hours at 37°C.
-
Washing, Lysis, and Measurement: Follow the same steps as in the uptake assay.
-
Data Analysis: Compare the fluorescence signal in the presence and absence of the competitor. A significant reduction in the signal in the presence of the competitor indicates ASGPR-mediated uptake.
Conclusion
The asialoglycoprotein receptor represents a highly promising target for the development of liver-specific therapeutics. A hypothetical positive modulator, "this compound," could significantly enhance the efficiency of glycoprotein uptake into hepatocytes, opening new avenues for the treatment of various liver diseases and improving the delivery of targeted therapies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of ASGPR modulation. Further investigation into the intricate signaling networks associated with ASGPR will undoubtedly unveil additional therapeutic opportunities.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Regulating the Gateway to the Hepatocyte: An In-depth Technical Guide to ASGPR-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, represents a critical pathway for the clearance of desialylated glycoproteins from circulation. Its high expression levels and rapid internalization kinetics have made it a prime target for liver-specific drug delivery. This technical guide provides a comprehensive overview of the molecular mechanisms governing ASGPR-mediated endocytosis, detailing the key regulatory factors and signaling cascades involved. We present quantitative data on receptor kinetics, detailed protocols for essential experimental assays, and visual representations of the underlying cellular processes to serve as a foundational resource for researchers in the field.
Introduction to the Asialoglycoprotein Receptor (ASGPR)
The ASGPR is a hetero-oligomeric complex composed of two subunits, ASGR1 and ASGR2, which are essential for its function.[1][2] It recognizes and binds glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues exposed after the removal of sialic acid.[1][2] This binding is calcium-dependent.[1] Upon ligand binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis.[1][3] Inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor.[1] The receptor is then recycled back to the cell surface for subsequent rounds of ligand uptake, while the ligand is trafficked to the lysosome for degradation.[4][5] This efficient recycling pathway allows each receptor to internalize multiple ligand molecules.[4]
Quantitative Analysis of ASGPR-Mediated Endocytosis
The efficiency of ASGPR-mediated endocytosis is characterized by several key quantitative parameters. These values are crucial for understanding the capacity of this pathway for both physiological clearance and therapeutic delivery.
| Parameter | Reported Value(s) | Cell/System Type | Citation(s) |
| Receptor Number per Hepatocyte | ~100,000 - 500,000 | Human Hepatocytes | [6] |
| 1.8 million | Mouse Hepatocytes (in vivo) | [7][8] | |
| ~225,000 | Hep G2 cells | [4] | |
| ~76,000 | HepG2 cells | [9] | |
| Internalization Rate (t1/2) | 2-4 hours (for ligand uptake) | In vitro cell culture | [10] |
| Receptor Recycling Time | Approximately 15 minutes | General | [1] |
| Ligand Uptake Rate | ~30,000 molecules/cell/minute | Hep G2 cells | [4] |
| Receptor Degradation Half-life | 15 hours | Mouse (in vivo) | [7][8] |
| Ligand-Receptor Complex Internalization Half-life | 5 days | Mouse (in vivo) | [7][8] |
Key Signaling Pathways in ASGPR Endocytosis Regulation
The process of ASGPR-mediated endocytosis is tightly regulated by a network of signaling proteins that ensure efficient internalization and intracellular trafficking.
Clathrin-Mediated Endocytosis Pathway
ASGPR internalization is primarily mediated by clathrin.[1][3] Upon ligand binding, ASGPRs cluster in clathrin-coated pits. The formation of these pits and the subsequent budding of clathrin-coated vesicles are orchestrated by a series of adaptor and accessory proteins.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recycling of the asialoglycoprotein receptor: biochemical and immunocytochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preliminary Toxicity Assessment of a Novel ASGPR Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary toxicity assessment for a hypothetical novel therapeutic agent, designated ASGPR Modulator-1. Asialoglycoprotein receptor (ASGPR) modulators are a promising class of drugs designed for targeted delivery to hepatocytes, leveraging the receptor's high expression in the liver.[1][2][3] This guide outlines the essential in vitro and in vivo studies required to establish a preliminary safety profile, a critical step in advancing a new drug candidate toward Investigational New Drug (IND) enabling studies.[4][5][6][7] The methodologies, data interpretation, and visual representations of key processes are detailed to provide a robust framework for researchers in the field of drug development.
Introduction to this compound
This compound is a synthetic, small-molecule compound designed to selectively bind to the asialoglycoprotein receptor on hepatocytes. The primary therapeutic goal is to enable targeted delivery of an active pharmaceutical ingredient (API) to the liver, thereby maximizing efficacy while minimizing systemic off-target effects.[1] The ASGPR is a C-type lectin that plays a crucial role in the clearance of galactose- and N-acetylgalactosamine-terminated glycoproteins from circulation.[3] By targeting this receptor, this compound aims to offer a superior therapeutic window for the treatment of various liver diseases.
In Vitro Toxicity Assessment
Cellular Viability Assays
Experimental Protocol: MTT Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 0.1 µM to 1000 µM. The final vehicle concentration is kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with the compound for 24 and 48 hours.
-
MTT Addition: Following treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.
Table 1: In Vitro Cytotoxicity of this compound in HepG2 Cells
| Exposure Time | IC50 (µM) |
| 24 hours | > 1000 |
| 48 hours | 850 |
Hepatotoxicity Marker Analysis
Experimental Protocol: LDH and ALT/AST Release Assays
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Enzyme Measurement: Lactate dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) levels in the supernatant are quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Cell Lysis: The remaining cells are lysed to determine the total intracellular enzyme content.
-
Data Analysis: Enzyme release is calculated as a percentage of the total enzyme content (supernatant + lysate).
Table 2: Hepatotoxicity Markers in HepG2 Cells Treated with this compound (48h)
| Concentration (µM) | LDH Release (% of Control) | ALT Release (% of Control) | AST Release (% of Control) |
| 100 | 105 ± 5 | 102 ± 4 | 108 ± 6 |
| 500 | 120 ± 8 | 115 ± 7 | 125 ± 9 |
| 1000 | 150 ± 12 | 145 ± 11 | 160 ± 13 |
In Vivo Toxicity Assessment
Acute Toxicity Study
Experimental Protocol: Acute Oral Toxicity in Rodents (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: A single dose of this compound is administered by oral gavage. The starting dose is selected based on in vitro data. Subsequent doses are adjusted up or down by a factor of 3.2 depending on the outcome of the previous animal.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
LD50 Estimation: The LD50 (median lethal dose) is estimated using the maximum likelihood method.
Table 3: Acute Oral Toxicity of this compound in Rats
| Parameter | Value |
| LD50 | > 2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed up to 2000 mg/kg. |
Repeat-Dose Toxicity Study
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity in Rodents
-
Animal Model: Sprague-Dawley rats are divided into four groups (n=10/sex/group): vehicle control, low dose, mid dose, and high dose.
-
Dosing: this compound is administered daily by oral gavage for 28 consecutive days.
-
Monitoring: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
Table 4: Summary of 28-Day Repeat-Dose Toxicity Findings in Rats
| Parameter | Vehicle Control | Low Dose (50 mg/kg) | Mid Dose (200 mg/kg) | High Dose (800 mg/kg) |
| Body Weight Gain (g) | Male: 120 ± 10, Female: 80 ± 8 | No significant change | No significant change | Male: 105 ± 9, Female: 70 ± 7 |
| ALT (U/L) | Male: 35 ± 5, Female: 30 ± 4 | No significant change | Male: 45 ± 6, Female: 38 ± 5 | Male: 80 ± 12, Female: 75 ± 10 |
| AST (U/L) | Male: 80 ± 10, Female: 75 ± 8 | No significant change | Male: 95 ± 11, Female: 85 ± 9 | Male: 150 ± 20, Female: 140 ± 18 |
| Liver Weight (g) | Male: 12 ± 1.5, Female: 9 ± 1.0 | No significant change | No significant change | Male: 15 ± 1.8, Female: 11 ± 1.2 |
| Histopathology (Liver) | Normal | No significant findings | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy and single-cell necrosis |
| * Statistically significant difference (p < 0.05) compared to vehicle control. |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for this compound, leading to the internalization of a therapeutic payload.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
The diagram below outlines the logical flow of a typical in vivo toxicity study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 4. criver.com [criver.com]
- 5. renejix.com [renejix.com]
- 6. IND-enabling studies - IITRI [iitri.org]
- 7. allucent.com [allucent.com]
The Asialoglycoprotein Receptor (ASGPR): A Comprehensive Technical Guide to Structure-Activity Relationship Studies of its Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of modulators targeting the asialoglycoprotein receptor (ASGPR), a key receptor in hepatic drug delivery. The following sections detail the quantitative SAR data for various ligand modifications, comprehensive experimental protocols for assessing modulator activity, and visual representations of the associated biological pathways and experimental workflows.
Core Concepts: ASGPR and its Ligands
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1] Its primary function is the recognition, internalization, and clearance of circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][3] This receptor-mediated endocytosis is highly efficient, with the receptor recycling every 15 minutes, making ASGPR an attractive target for the specific delivery of therapeutics to the liver.[3][4]
Ligands for ASGPR are typically synthetic molecules that mimic the natural glycoprotein (B1211001) substrates. The core of these ligands is often a GalNAc moiety, which has been shown to have a 10-60 fold higher affinity for ASGPR than galactose.[3] The SAR of these synthetic ligands is heavily influenced by three key features: the carbohydrate unit, the valency (number of carbohydrate units), and the linker chemistry connecting the carbohydrate units and the therapeutic payload.
Structure-Activity Relationship (SAR) Data
The binding affinity of synthetic ligands for ASGPR can be significantly modulated by altering their chemical structure. The following tables summarize the quantitative SAR data for various modifications to ASGPR modulators.
Table 1: Effect of Valency on ASGPR Binding Affinity
| Ligand Type | Number of GalNAc Units | Relative Binding Affinity | IC50 (nM) | Reference |
| Monoantennary | 1 | Low | >10,000 | [4] |
| Biantennary | 2 | Moderate | ~1,000 | [4] |
| Triantennary | 3 | High | ~10 | [4] |
| Tetraantennary | 4 | High | ~5 | [4] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and linker chemistry.
Table 2: SAR of GalNAc Modifications
| Modification | Position of Modification | Description | Relative Binding Affinity (Compared to GalNAc) | Reference |
| N-Propionylgalactosamine | C2 | Replacement of acetyl group with a propionyl group. | Higher | [4] |
| Trifluoroacetamide | C2 | Replacement of acetyl group with a trifluoroacetyl group. | ~55-fold higher | [4] |
| Propanamide | C2 | Modification of the acetamide (B32628) group. | Higher | [4] |
| C6-methoxyphenyltriazole | C6 | Addition of a methoxyphenyltriazole group at the C6 position. | Well-tolerated | [4] |
| 2,2-difluoropropaneamide | C2 | Modification of the acetamide group. | Well-tolerated | [4] |
Table 3: Influence of Anomeric Linkage on ASGPR Binding and siRNA Activity
| Anomeric Linkage | Glycosidase Resistance | ASGPR Binding Affinity (Relative to β-O-glycoside) | In Vivo Silencing Activity (Relative to β-O-glycoside) | Reference |
| β-O-glycoside (natural) | Low | 1.0 | 1.0 | [5] |
| α-O-glycoside | High | 0.3 - 0.5 | Similar | [5] |
| β-S-glycoside | High | 0.3 - 0.5 | Similar | [5] |
| α-S-glycoside | High | ~2.0 | Similar | [5] |
| β-N-glycoside | High | 0.3 - 0.5 | Similar | [5] |
| β-C-glycoside | High | 0.3 - 0.5 | Similar | [5] |
| α-C-glycoside | High | ~2.0 | Similar | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ASGPR modulators.
In Vitro ASGPR-Mediated Uptake Assay (Fluorescence-Based)
This assay quantifies the cellular uptake of a fluorescently labeled ASGPR ligand in hepatocyte-derived cells.[6]
Materials:
-
ASGPR-positive cells (e.g., HepG2)
-
ASGPR-negative control cells (e.g., Huh-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled ASGPR ligand (e.g., Cy5-triantennary GalNAc)
-
Unlabeled competitor ligand (e.g., asialofetuin or unlabeled triantennary GalNAc)
-
Phosphate-buffered saline (PBS), cold
-
Cell lysis buffer
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled ligand in serum-free medium.
-
Treatment: Aspirate the growth medium from the wells and wash once with warm PBS. Add the ligand dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Washing: Aspirate the ligand-containing medium and wash the cells three times with cold PBS to remove non-internalized ligand.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration in each well. The uptake efficiency can be determined by plotting the fluorescence against the ligand concentration and fitting the data to a dose-response curve to calculate the EC50.
Competition Assay: To confirm ASGPR-specific uptake, pre-incubate a subset of cells with a 100-fold molar excess of an unlabeled competitor ligand for 30-60 minutes before adding the fluorescently labeled ligand.[6] A significant reduction in fluorescence signal in the presence of the competitor indicates ASGPR-mediated uptake.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its receptor in real-time.[1][7][8]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human ASGPR protein
-
ASGPR ligand (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+ buffer)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the recombinant ASGPR protein in immobilization buffer over the activated surface to achieve covalent coupling.
-
Inject a blocking agent to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the ASGPR ligand in running buffer.
-
Inject the analyte dilutions sequentially over the immobilized ASGPR surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the receptor surface, returning the signal to baseline.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualizations
Signaling Pathway: ASGPR-Mediated Endocytosis
Caption: ASGPR-Mediated Endocytosis Pathway.
Experimental Workflow: In Vitro Uptake Assay
Caption: Workflow for an In Vitro ASGPR-Mediated Uptake Assay.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Ligand conjugate SAR and enhanced delivery in NHP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Asialoglycoprotein Receptor (ASGPR): A Gateway for Targeted Liver Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a pivotal target for the development of liver-specific therapeutic agents.[1][2][3] Its high expression density on liver cells and rapid internalization kinetics make it an ideal candidate for receptor-mediated endocytosis of targeted drugs, particularly nucleic acid-based therapies.[4][5][6] This guide provides a comprehensive overview of the therapeutic potential of modulating ASGPR, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized to evaluate ASGPR-targeted therapies.
Introduction to ASGPR
The ASGPR is a hetero-oligomeric complex composed of two homologous subunits, ASGR1 and ASGR2.[1][7][8] The primary function of this receptor is the clearance of desialylated glycoproteins from circulation that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][5][7] Upon ligand binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis, delivering the cargo to endosomes and lysosomes for degradation while the receptor is recycled back to the cell surface.[5][7] This efficient shuttling mechanism forms the basis of its therapeutic utility.[6][9]
Modulation of ASGPR function for therapeutic purposes primarily involves the use of synthetic ligands, most notably GalNAc, conjugated to various therapeutic payloads. This strategy has proven highly effective for the targeted delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes, leading to potent and durable gene silencing.[5]
Mechanism of Action: ASGPR-Mediated Drug Delivery
The therapeutic exploitation of ASGPR hinges on its natural endocytic pathway. The process can be summarized in the following key steps:
-
Binding: A therapeutic agent conjugated with a high-affinity ASGPR ligand, such as a triantennary GalNAc cluster, binds to the receptor on the hepatocyte surface. The affinity of the interaction is a critical determinant of efficacy, with GalNAc exhibiting a significantly higher affinity than galactose.[5]
-
Internalization: The ligand-receptor complex is internalized into the cell through clathrin-mediated endocytosis.[5][7]
-
Endosomal Trafficking: The complex traffics through the endosomal pathway.
-
Release: The acidic environment of the late endosome facilitates the dissociation of the ligand-conjugated therapeutic from the receptor.
-
Therapeutic Action: The therapeutic agent is released into the cytoplasm where it can engage its target, for instance, an mRNA for degradation in the case of siRNAs and ASOs.
-
Receptor Recycling: The ASGPR is recycled back to the cell surface, ready for another round of ligand binding and internalization.[7]
This mechanism allows for the selective and efficient delivery of potent molecules to the liver, minimizing systemic exposure and off-target effects.[6]
Quantitative Data on ASGPR-Targeted Therapies
The development of ASGPR-targeted therapies has generated a wealth of quantitative data from preclinical and clinical studies. While specific data for a single "ASGPR modulator-1" is not available, the following table summarizes representative data for GalNAc-siRNA conjugates, which are a prominent class of ASGPR modulators.
| Parameter | Value | Species | Therapeutic Agent | Reference |
| Binding Affinity (Kd) | ~2 nM | Mouse | GalNAc-siRNA | [4] |
| Receptor Density | ~1.8 million molecules/hepatocyte | Mouse | Anti-ASGPR antibody | [6] |
| Internalization Half-life | 2.5–3 minutes (with ligand) | In vitro | Generic ASGPR ligand | [7][8] |
| Receptor Recycling Time | 5–7 minutes | In vitro | Generic ASGPR ligand | [7][8] |
| In vivo Efficacy (ED50) | < 1 mg/kg | Mouse | GalNAc-siRNA | [4] |
| Clinical Efficacy | >90% target gene knockdown | Human | GalNAc-siRNA (various) | [5] |
Experimental Protocols
The evaluation of ASGPR-targeted therapies involves a range of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Binding and Uptake Assays
Objective: To determine the binding affinity and internalization efficiency of a ligand-conjugated therapeutic to ASGPR.
Methodology:
-
Cell Culture: Use a hepatocyte-derived cell line with high ASGPR expression (e.g., HepG2 cells).
-
Ligand Labeling: The ligand-conjugated therapeutic is labeled with a fluorescent dye (e.g., Cy3, Cy5) or a radiolabel (e.g., ³H, ¹²⁵I).
-
Binding Assay (Saturation):
-
Plate cells in a multi-well format.
-
Incubate cells with increasing concentrations of the labeled ligand at 4°C for 2-4 hours to allow binding but prevent internalization.
-
Wash cells to remove unbound ligand.
-
Lyse the cells and quantify the amount of bound ligand using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).
-
Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by non-linear regression analysis.
-
-
Uptake Assay (Internalization):
-
Incubate cells with a fixed concentration of the labeled ligand at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells and treat with a stripping buffer (e.g., acidic glycine) to remove surface-bound ligand.
-
Lyse the cells and quantify the internalized ligand.
-
Plot internalized ligand concentration over time to determine the rate of uptake.
-
In Vivo Efficacy Studies
Objective: To assess the in vivo efficacy of an ASGPR-targeted therapeutic in a relevant animal model.
Methodology:
-
Animal Model: Utilize wild-type mice (e.g., C57BL/6) or a disease model relevant to the therapeutic indication.
-
Drug Administration: Administer the therapeutic agent, typically via subcutaneous or intravenous injection, at various dose levels.
-
Tissue Collection: At predetermined time points post-administration, euthanize the animals and collect liver tissue and plasma.
-
Target Engagement/Pharmacodynamic (PD) Analysis:
-
For nucleic acid-based therapies, extract RNA from the liver tissue.
-
Quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR).
-
Normalize the target mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of target gene knockdown relative to a control group (e.g., saline or a non-targeting control).
-
-
Pharmacokinetic (PK) Analysis:
-
Measure the concentration of the therapeutic agent in plasma and liver tissue over time using a suitable analytical method (e.g., ELISA, LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizing ASGPR-Mediated Pathways and Workflows
Signaling Pathway
Caption: ASGPR-mediated endocytosis and therapeutic action.
Experimental Workflow
Caption: Workflow for evaluating ASGPR-targeted therapeutics.
Challenges and Future Directions
Despite the success of ASGPR-targeted therapies, several challenges remain. Receptor saturation at high doses can limit the therapeutic window and potentially lead to off-target effects.[6][9] Furthermore, the expression of ASGPR can be variable in different liver diseases, which may impact the efficacy of this approach.[10]
Future research will likely focus on:
-
Developing novel ligands with improved binding characteristics and reduced potential for immunogenicity.
-
Exploring the use of ASGPR for the delivery of other therapeutic modalities beyond nucleic acids, such as small molecules, peptides, and proteins.
-
Investigating the regulation of ASGPR expression in disease states to better predict patient response to targeted therapies.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 9. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variable asialoglycoprotein receptor 1 expression in liver disease: Implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
ASGPR modulator-1 for liver disease research
An In-Depth Technical Guide to ASGPR Modulator-1 for Liver Disease Research
Introduction
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the sinusoidal surface of hepatocytes, is a C-type lectin that plays a crucial role in the clearance of circulating glycoproteins.[1] Its high expression density, estimated at up to 500,000 copies per hepatocyte, and its rapid internalization and recycling make it an ideal target for the specific delivery of therapeutics to the liver.[2] This has led to the development of a new class of drugs that leverage ASGPR for targeted entry into liver cells, offering the potential for increased efficacy and reduced off-target toxicity.
This technical guide focuses on a representative therapeutic candidate, herein designated This compound . For the purposes of this document, this compound is defined as a triantennary N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) . This modality represents a clinically validated and promising approach for treating a variety of liver diseases by silencing the expression of pathogenic genes.[3][4] The GalNAc ligand binds with high affinity to ASGPR, mediating the targeted delivery of the siRNA payload to hepatocytes.[5]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols for the evaluation of ASGPR-targeted therapeutics like this compound.
Mechanism of Action
The therapeutic effect of this compound is achieved through a multi-step process that begins with targeted binding to hepatocytes and culminates in the silencing of a specific messenger RNA (mRNA).
-
Binding and Internalization: The triantennary GalNAc ligand on this compound binds with high affinity to the ASGPR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis, where the entire receptor-ligand complex is engulfed into an endosome.[6]
-
Endosomal Release: Inside the endosome, the acidic environment facilitates the dissociation of the this compound from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake.[5][6]
-
Cytoplasmic Entry and RNAi Activation: The siRNA payload of this compound is released from the endosome into the cytoplasm through a mechanism that is not yet fully understood.[5] Once in the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC).
-
Target mRNA Cleavage: The RISC, guided by the siRNA, identifies and binds to the complementary sequence on the target mRNA. This binding leads to the enzymatic cleavage of the mRNA, preventing its translation into a functional protein and thereby silencing gene expression.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research of ASGPR Modulators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a compelling target for therapeutic intervention and targeted drug delivery.[1][2][3] Its primary function involves the endocytosis and clearance of desialylated glycoproteins from circulation, playing a crucial role in glycoprotein (B1211001) homeostasis.[2][3] Dysregulation of ASGPR function has been implicated in a variety of diseases, including liver diseases and certain cancers, making the development of ASGPR modulators a significant area of interest in drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage research of ASGPR modulators, with a focus on a hypothetical modulator designated "ASGPR modulator-1." While specific preclinical data for a compound named "this compound" is not extensively available in the public domain, this document outlines the fundamental experimental framework that would be applied to characterize such a molecule. Vendor information indicates that a macrocyclic compound referred to as "this compound" (Compound 5TJX) is available for protein-protein interaction studies.[4][5][6]
The Asialoglycoprotein Receptor (ASGPR)
Structure and Function
ASGPR is a hetero-oligomeric complex composed of two subunits, ASGR1 and ASGR2.[3] It recognizes and binds to terminal galactose or N-acetylgalactosamine (GalNAc) residues of circulating glycoproteins in a calcium-dependent manner.[1][2] This binding initiates clathrin-mediated endocytosis, leading to the internalization and subsequent lysosomal degradation of the ligand, while the receptor is recycled back to the cell surface.[1][2] This efficient recycling mechanism allows for the high-capacity clearance of target glycoproteins.
Signaling Pathways
Beyond its role in glycoprotein clearance, ASGPR activation can trigger intracellular signaling cascades. Two notable pathways include:
-
EGFR-ERK Pathway Activation: In the context of cancer metastasis, ASGPR has been shown to activate the Epidermal Growth Factor Receptor (EGFR)–Extracellular Signal-Regulated Kinase (ERK) pathway. This can lead to the increased expression and production of matrix metalloproteinase-9 (MMP-9), promoting cancer cell invasion and metastasis.[7]
-
IL-10 Induction in Dendritic Cells: Ligation of the DC-ASGPR on human dendritic cells can lead to the activation of Syk, PLCγ2, and PKCδ. This signaling cascade selectively activates the MAPK ERK1/2 and JNK pathways, culminating in the phosphorylation of CREB and the subsequent expression of the anti-inflammatory cytokine IL-10.[8]
-
JAK/STAT Pathway and Thrombopoiesis: The clearance of desialylated platelets by hepatic ASGPR is linked to the regulation of thrombopoietin (TPO) production through the JAK2/STAT3 signaling pathway.[3]
Early-Stage Research Workflow for an ASGPR Modulator
The preclinical evaluation of a novel ASGPR modulator, such as "this compound," would involve a series of in vitro and in vivo studies to characterize its mechanism of action, potency, selectivity, and preliminary safety profile.
In Vitro Characterization
1. Binding Affinity and Kinetics:
-
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the modulator to ASGPR.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Recombinant human ASGPR is immobilized on a sensor chip. The modulator is then flowed over the chip at various concentrations, and the binding is measured in real-time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Purified ASGPR is coated on a microplate. A biotinylated ligand of ASGPR, such as asialo-orosomucoid (ASOR), is added along with varying concentrations of the modulator. The displacement of the biotinylated ligand by the modulator is quantified.[3]
-
2. Cellular Target Engagement:
-
Objective: To confirm that the modulator engages ASGPR in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Hepatocellular carcinoma cell lines (e.g., HepG2) that endogenously express ASGPR are treated with the modulator. The cells are then heated, and the aggregation temperature of ASGPR is measured. A shift in the aggregation temperature in the presence of the modulator indicates target engagement.
-
3. Functional Assays:
-
Objective: To assess the functional consequences of modulator binding to ASGPR.
-
Methodology:
-
Ligand Uptake Assay: HepG2 cells are incubated with a fluorescently labeled ASGPR ligand (e.g., FITC-asialofetuin) in the presence and absence of the modulator. The internalization of the ligand is quantified by flow cytometry or fluorescence microscopy.
-
Signaling Pathway Modulation:
-
Western Blotting: Cells are treated with the modulator, and the phosphorylation status of key signaling proteins (e.g., ERK, CREB) is assessed by Western blotting.[7][8]
-
Reporter Gene Assays: Cells are transfected with a reporter construct containing a promoter responsive to a specific transcription factor (e.g., CREB). The effect of the modulator on reporter gene expression is then measured.
-
-
Quantitative Data Summary (Hypothetical)
| Assay | Parameter | This compound (Hypothetical Value) |
| SPR | KD | 50 nM |
| ELISA | IC50 (ASOR displacement) | 100 nM |
| Ligand Uptake | IC50 | 200 nM |
| ERK Phosphorylation | EC50 | 150 nM |
In Vivo Evaluation
1. Pharmacokinetics (PK):
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the modulator.
-
Methodology: The modulator is administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the modulator is measured using LC-MS/MS.
2. Pharmacodynamics (PD):
-
Objective: To assess the effect of the modulator on ASGPR activity in vivo.
-
Methodology: A radiolabeled ASGPR ligand is injected into animals pre-treated with the modulator. The clearance of the radiolabeled ligand from the circulation is monitored over time.
3. Efficacy in Disease Models:
-
Objective: To evaluate the therapeutic potential of the modulator in a relevant disease model.
-
Methodology: Based on the in vitro functional data, an appropriate animal model is selected. For example, if the modulator inhibits the ASGPR-mediated EGFR-ERK pathway, its effect on tumor metastasis could be evaluated in a murine model of liver metastasis.[7]
Quantitative Data Summary (Hypothetical)
| Species | Route | T1/2 | Cmax | Bioavailability |
| Mouse | IV | 4 hours | 2 µM | - |
| Mouse | PO | 6 hours | 0.5 µM | 25% |
Visualizing Key Processes
To better understand the complex biological and experimental workflows, the following diagrams are provided.
Caption: ASGPR signaling pathway leading to IL-10 expression.
Caption: Experimental workflow for a ligand uptake assay.
Caption: Logical flow of a preclinical research program.
Conclusion
The Asialoglycoprotein Receptor represents a promising target for the development of novel therapeutics. The early-stage research of an ASGPR modulator, such as the conceptual "this compound," requires a systematic and multi-faceted approach. This includes detailed in vitro characterization of its binding, cellular engagement, and functional activity, followed by in vivo evaluation of its pharmacokinetic and pharmacodynamic properties, and ultimately, its efficacy in relevant disease models. The experimental framework outlined in this guide provides a comprehensive roadmap for the preclinical development of ASGPR modulators, paving the way for potential new treatments for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ASGPR Modulator-1 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for studying the target engagement of ASGPR Modulator-1, a representative modulator of the Asialoglycoprotein Receptor (ASGPR). The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret target engagement studies for novel therapeutics targeting ASGPR.
Introduction to the Asialoglycoprotein Receptor (ASGPR)
The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][4][5][6] Each hepatocyte expresses a high number of ASGPRs, estimated to be between 100,000 and 500,000 binding sites per cell, making it an attractive target for liver-specific drug delivery.[1][4][7] The receptor is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2.[2][4][7] Upon ligand binding, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis.[1][3][7]
ASGPR's involvement extends beyond glycoprotein (B1211001) homeostasis, with roles in immune regulation, lipid metabolism, and platelet homeostasis.[4] Dysregulation of ASGPR function is associated with various liver diseases, including viral hepatitis, hepatocellular carcinoma, and autoimmune hepatitis.[1]
This compound: A Representative Modulator
For the context of this guide, this compound is a representative synthetic molecule designed to engage with ASGPR. Its primary mechanism of action is hypothesized to be the competitive binding to the carbohydrate recognition domains (CRDs) of the receptor, thereby modulating the downstream signaling and endocytic pathways. Understanding the engagement of this modulator with its target is critical for its development as a therapeutic agent.
Quantitative Data on ASGPR and Ligand Interactions
The following tables summarize key quantitative data relevant to ASGPR target engagement studies.
Table 1: Ligand Binding Affinities for ASGPR
| Ligand | Binding Affinity (KD) | Method | Reference |
| Atorvastatin-GalNAc Conjugate 2a | 0.33 nM | Surface Plasmon Resonance (SPR) | [8] |
| Atorvastatin-GalNAc Conjugate 2b | 0.15 nM | Surface Plasmon Resonance (SPR) | [8] |
| Atorvastatin (B1662188) (unmodified) | 1.0 µM | Surface Plasmon Resonance (SPR) | [8] |
| N-acetylgalactosamine (GalNAc) | 4.5 µM | Surface Plasmon Resonance (SPR) | [8] |
| Monoantennary oligosaccharides | Millimolar (mM) range | Competition assays | [7] |
| Triantennary oligosaccharides | Nanomolar (nM) range | Competition assays | [7] |
Table 2: ASGPR Expression and Trafficking Parameters
| Parameter | Value | Cell Type/System | Reference |
| ASGPR expression per hepatocyte | 1.8 million molecules | Mouse hepatocytes (in vivo) | [9][10] |
| ASGPR expression per hepatocyte | 100,000 - 500,000 binding sites | Hepatocytes | [4] |
| ASGPR expression per HepG2 cell | ~76,000 receptors | HepG2 cell line | [11] |
| Receptor-ligand complex internalization half-life | 2.5 - 3 minutes | General | [4] |
| Unbound receptor half-life | 5 - 6 minutes | General | [4] |
| Receptor degradation half-life | 15 hours | Mouse hepatocytes (in vivo) | [9][10] |
| Receptor recycling time | ~15 minutes | General | [7] |
Key Experimental Protocols for Target Engagement
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantify the binding affinity (KD) of this compound to purified ASGPR.
Methodology:
-
Immobilize recombinant human ASGPR onto a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the modulator over the sensor surface and monitor the change in the SPR signal in real-time to measure association.
-
After the association phase, flow running buffer over the sensor surface to measure the dissociation of the modulator.
-
Regenerate the sensor surface to remove any bound modulator.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]
Time-Resolved Fluorescence Resonance Energy Transfer (FRET)-based Interaction Assay
Objective: To measure and quantify the binding of this compound to cell surface-bound ASGPR.
Methodology:
-
Culture cells expressing ASGPR (e.g., HepG2 cells).
-
Label the cells with a donor fluorophore-conjugated antibody specific for a tag on the receptor or the receptor itself.
-
Add this compound at varying concentrations.
-
Add an acceptor fluorophore-conjugated molecule that binds to the modulator.
-
Incubate for a set period (e.g., three hours) at room temperature.
-
Measure the emission of the acceptor (e.g., at 665 nm) and donor (e.g., at 620 nm) fluorophores.
-
The FRET signal, indicative of the proximity of the donor and acceptor, is proportional to the amount of modulator bound to the receptor.[9]
Receptor-Mediated Endocytosis Assay
Objective: To determine if this compound is internalized by cells in an ASGPR-dependent manner.
Methodology:
-
Label this compound with a fluorescent dye.
-
Culture ASGPR-expressing cells (e.g., HepG2) and control cells with low or no ASGPR expression.
-
Incubate the cells with the fluorescently labeled modulator for various time points.
-
Wash the cells to remove any unbound modulator.
-
Fix the cells and visualize the internalization of the modulator using fluorescence microscopy or quantify the uptake using flow cytometry.
-
To confirm ASGPR-dependency, perform a competition experiment by co-incubating the labeled modulator with an excess of an unlabeled known ASGPR ligand (e.g., asialofetuin or GalNAc). A reduction in the uptake of the labeled modulator indicates specific, ASGPR-mediated endocytosis.
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of this compound on downstream signaling pathways.
Methodology:
-
Treat ASGPR-expressing cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., EGFR, ERK, Syk, CREB).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.[12]
ASGPR Signaling Pathways and Experimental Workflows
ASGPR-Mediated Endocytosis and Trafficking
The primary function of ASGPR is to internalize and clear asialoglycoproteins from the circulation. This process involves clathrin-mediated endocytosis, followed by the trafficking of the receptor-ligand complex through endosomal compartments.
Caption: ASGPR-mediated endocytosis pathway.
ASGPR-Mediated EGFR-ERK Signaling Pathway
In some contexts, ASGPR has been shown to activate the EGFR-ERK signaling pathway, which can promote the production of matrix metalloproteinase-9 (MMP-9).[13]
Caption: ASGPR-induced EGFR-ERK signaling cascade.
DC-ASGPR Signaling Cascade
In dendritic cells (DCs), ligation of DC-ASGPR can lead to the production of the anti-inflammatory cytokine IL-10 through a distinct signaling cascade.[14]
Caption: DC-ASGPR signaling leading to IL-10 production.
Conclusion
The study of this compound target engagement requires a multi-faceted approach, combining biophysical, cell-based, and molecular biology techniques. This guide has provided a foundational framework for researchers to build upon. By quantifying binding affinity, assessing cellular uptake, and elucidating the impact on downstream signaling pathways, a comprehensive understanding of how a modulator interacts with ASGPR can be achieved. This is essential for the rational design and development of novel therapeutics targeting the liver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo Method for Determination of Endosomal Distribution of Both Ligand and Asialoglycoprotein Receptor in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of ASGPR Modulators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][3] This receptor-mediated endocytosis pathway is highly efficient, with a receptor internalization half-life of approximately 2.5 to 3 minutes in the presence of a ligand.[2][3] The human ASGPR is a hetero-oligomeric complex composed of two subunits, ASGR1 and ASGR2.[1][3][4] Beyond its role in glycoprotein (B1211001) homeostasis, ASGPR is implicated in various physiological and pathological processes, including viral entry (e.g., Hepatitis B Virus), lipid metabolism, and cancer metastasis.[2][3][5] Its high expression on hepatocytes makes it an attractive target for liver-specific drug delivery.[6][7][8]
This document provides a detailed experimental protocol for the initial characterization of putative ASGPR modulators, such as the experimental compound "ASGPR modulator-1" (also referred to as Compound 5TJX, a macrocyclic compound used in studying protein-protein interactions), in a cell culture setting.[9] Due to the limited publicly available information on "this compound," the following protocols are based on established methods for studying ASGPR function and are intended to serve as a comprehensive framework for the evaluation of novel modulators.
Key Signaling Pathways Associated with ASGPR
ASGPR signaling is involved in several cellular processes. Modulation of ASGPR activity can impact these pathways, making them important endpoints for experimental investigation.
-
Receptor-Mediated Endocytosis: The primary function of ASGPR is to internalize ligands through clathrin-mediated endocytosis.[3][7] This process is fundamental to the clearance of circulating glycoproteins.
-
JAK2-STAT3 Signaling: ASGPR has been shown to modulate liver thrombopoietin production through the JAK2-STAT3 signaling pathway, playing a role in thrombopoiesis.[3][10]
-
EGFR-ERK Pathway: In the context of cancer, ASGPR has been demonstrated to promote metastasis by activating the EGFR-ERK pathway.[5]
Experimental Protocols
The following protocols outline the necessary steps for culturing ASGPR-expressing cells, treating them with a modulator, and assessing the compound's effect on receptor function and associated signaling pathways.
Cell Line Selection and Culture
The human hepatoma cell line HepG2 is a well-established model for studying ASGPR function due to its relatively high expression of the receptor.[11][12]
Table 1: HepG2 Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | HepG2 (ATCC® HB-8065™) |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1 mM Sodium Pyruvate, 0.1 mM Non-Essential Amino Acids, 2 mM L-glutamine[11] |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |
| Subculture | When cells reach 80-90% confluency, typically every 3-4 days. Use 0.25% Trypsin-EDTA for dissociation. |
Protocol 1: Evaluation of this compound on Ligand Uptake
This protocol assesses the effect of a test compound on the endocytic function of ASGPR using a fluorescently labeled ligand.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound (or test compound)
-
Fluorescently labeled asialoorosomucoid (ASOR-FITC) or another GalNAc-containing fluorescent ligand
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for the desired time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Uptake Assay:
-
Following compound incubation, wash the cells twice with ice-cold PBS.
-
Add medium containing ASOR-FITC (e.g., 10 µg/mL) to each well.
-
Incubate at 37°C for 30-60 minutes to allow for internalization. For a negative control (surface binding only), incubate a set of wells at 4°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Harvest the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease or increase in fluorescence compared to the vehicle control would indicate an inhibitory or enhancing effect of the modulator, respectively. Alternatively, visualize the cells under a fluorescence microscope.
-
Table 2: Example Data for Ligand Uptake Assay
| Modulator-1 Conc. (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition of Uptake |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 900 | 40 |
| 10 | 450 | 70 |
| 100 | 150 | 90 |
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol examines the effect of the modulator on key signaling proteins downstream of ASGPR.
Materials:
-
HepG2 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-ASGR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 15, 30, 60 minutes for signaling events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Table 3: Example Data for Western Blot Analysis
| Treatment | p-STAT3 / STAT3 Ratio | p-ERK / ERK Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Modulator-1 (1 µM) | 0.8 | 1.5 |
| Modulator-1 (10 µM) | 0.5 | 2.8 |
Visualizations
Experimental Workflow for ASGPR Modulator Evaluation
Caption: Workflow for evaluating the effects of an ASGPR modulator.
ASGPR Signaling Pathways
Caption: Key signaling pathways associated with ASGPR.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASGPR Modulator-1 in a Liver Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure.[1] A promising therapeutic strategy involves targeting drugs specifically to the liver to enhance efficacy and minimize systemic toxicity.[2] The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is an attractive target for liver-specific drug delivery.[3][4] ASGPR mediates the endocytosis of glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[3][5] This mechanism can be exploited to deliver therapeutic agents, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), or small molecules, directly to hepatocytes by conjugating them to GalNAc.[5][6]
These application notes provide a comprehensive protocol for evaluating the therapeutic potential of a novel, hypothetical compound, "ASGPR modulator-1," in preclinical models of liver fibrosis. For the purposes of this document, This compound is assumed to be a GalNAc-conjugated therapeutic designed to be actively transported into hepatocytes via ASGPR-mediated endocytosis to exert an anti-fibrotic effect.
Hypothesized Mechanism of Action of this compound
This compound is designed to selectively target hepatocytes. Upon systemic administration, the GalNAc ligand of the modulator binds with high affinity to ASGPR on the hepatocyte surface. This binding triggers clathrin-mediated endocytosis, leading to the internalization of the ASGPR-modulator complex into an endosome.[5] Inside the cell, the therapeutic payload of this compound is released to engage its intracellular target, thereby inhibiting key pathways involved in the progression of liver fibrosis, such as hepatic stellate cell (HSC) activation, extracellular matrix (ECM) deposition, or inflammatory signaling.
Figure 1: Hypothesized mechanism of action for this compound.
Experimental Protocols
Two widely accepted and well-established rodent models for inducing liver fibrosis are the carbon tetrachloride (CCl4)-induced model and the bile duct ligation (BDL) model.[1][7]
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
The CCl4 model mimics toxic liver injury in humans and is highly reproducible for drug screening.[1] CCl4 administration leads to hepatocyte damage, inflammation, and the activation of hepatic stellate cells, resulting in fibrosis.[8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or olive oil)
-
This compound
-
Vehicle control for modulator-1
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Fibrosis: Prepare a 10% (v/v) solution of CCl4 in corn oil. Administer 1-2 mL/kg body weight of the CCl4 solution via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.
-
Animal Groups:
-
Group 1 (Control): Healthy mice receiving corn oil i.p. and the vehicle for this compound.
-
Group 2 (Fibrosis + Vehicle): Mice receiving CCl4 i.p. and the vehicle for this compound.
-
Group 3 (Fibrosis + this compound): Mice receiving CCl4 i.p. and this compound.
-
Group 4 (Prophylactic - Optional): Mice receiving this compound starting from the first day of CCl4 administration.
-
-
Administration of this compound:
-
Therapeutic Dosing: After 4 weeks of CCl4 induction, begin treatment with this compound. The route of administration (e.g., subcutaneous, intravenous) and dosing frequency will depend on the pharmacokinetic properties of the specific modulator. A typical starting point for a GalNAc-siRNA conjugate could be a weekly subcutaneous injection.[6]
-
Dose-Response: It is recommended to test multiple doses of this compound (e.g., low, medium, and high dose) to determine the optimal therapeutic concentration.
-
-
Monitoring: Monitor body weight and general health of the animals throughout the study.
-
Termination and Sample Collection: At the end of the study (e.g., 8 weeks), euthanize the animals. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and collect liver tissue for histopathology and molecular analysis.
References
- 1. Asialoglycoprotein receptor targeted optical and magnetic resonance imaging and therapy of liver fibrosis using pullulan stabilized multi-functional iron oxide nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What drugs are in development for liver fibrosis? [synapse.patsnap.com]
- 3. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GalNAc-siRNA conjugates mediate the silencing of the parasite-derived lncRNA: A novel therapeutic approach for liver fluke-induced liver fibrosis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Mouse Studies with an ASGPR Modulator
Disclaimer: The following application notes and protocols are based on published data for an Asialoglycoprotein Receptor (ASGPR)-targeted antibody. The term "ASGPR modulator-1" is used herein as a placeholder for this well-characterized molecule, as specific data for a compound named "this compound" is not publicly available. Researchers should adapt these protocols based on the specific properties of their modulator of interest.
Introduction
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1] Its primary physiological role is the endocytosis and clearance of circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[1] This high-capacity clearance mechanism makes ASGPR an attractive target for liver-specific drug delivery. Modulators of ASGPR, such as targeted antibodies, can be used to study the receptor's function, pharmacokinetics, and as a vehicle for delivering therapeutic payloads to the liver. These notes provide an overview of dosages and protocols for in vivo studies in mice using an ASGPR-targeted antibody as a model modulator.
Signaling and Endocytic Pathway of ASGPR
The principal function of ASGPR is to internalize ligands via receptor-mediated endocytosis. Upon binding of a ligand (e.g., an asialoglycoprotein or a targeted modulator), the receptor-ligand complex is internalized through clathrin-coated pits.[2] Inside the cell, the complex traffics to early endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor.[3] The receptor is then recycled back to the cell surface, while the ligand is transported to lysosomes for degradation.[3] This efficient cycle allows for the continuous clearance of ligands from circulation.
In addition to its role in glycoprotein (B1211001) clearance, ASGPR has been implicated in other signaling pathways. For instance, the clearance of desialylated platelets by ASGPR can stimulate hepatic thrombopoietin (TPO) expression through a JAK2/STAT3 pathway.[1] Furthermore, in some cancer cells, ASGPR has been shown to promote metastasis by activating the EGFR-ERK pathway.[4]
Data Presentation: In Vivo Dosage and Pharmacokinetics
The following tables summarize the dosage and key pharmacokinetic parameters of an ASGPR-targeted antibody from in vivo studies in C57BL/6 mice. These data are derived from a study aimed at characterizing the target-mediated drug disposition (TMDD) of the antibody.[3]
Table 1: Dosage Regimens for ASGPR-Targeted Antibody in Mice
| Administration Route | Dose (mg/kg) | Study Type | Animal Model |
| Intravenous (IV) Bolus | 1, 5, 10, 30 | Pharmacokinetic (PK) | Male C57BL/6 |
| Subcutaneous (SC) Injection | 1, 30 | Pharmacokinetic (PK) | Male C57BL/6 |
Table 2: Key Pharmacokinetic Observations
| Dose (mg/kg) | Route | Key Observation |
| 1 | IV | The majority of the antibody (96%) is cleared through the ASGPR-mediated pathway. |
| 30 | IV/SC | Receptor saturation is observed, leading to a decrease in the efficiency of ASGPR-mediated clearance (76%). |
| 1 & 30 | SC | Subcutaneous administration resulted in higher inter-individual variability compared to intravenous dosing.[3] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol describes a typical pharmacokinetic study to evaluate the in vivo behavior of an ASGPR modulator.
Objective: To determine the plasma concentration-time profile of this compound after intravenous and subcutaneous administration in mice.
Materials:
-
This compound (appropriate formulation for injection)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle control (e.g., sterile PBS)
-
Insulin syringes (for SC injection)
-
30G needles (for IV injection)
-
Micro-sampling equipment (e.g., capillary tubes)
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for quantifying the modulator in plasma (e.g., ELISA)
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study. House them under controlled conditions with ad libitum access to food and water.[3]
-
Dose Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations for injection.
-
Animal Grouping: Randomly assign mice to different dose groups (e.g., 1 mg/kg IV, 30 mg/kg IV, 1 mg/kg SC, 30 mg/kg SC). A typical group size is 3-5 mice.
-
Administration:
-
Intravenous (IV): Administer a single bolus injection into the tail vein.
-
Subcutaneous (SC): Administer a single injection into the loose skin over the back.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, etc.).
-
Use micro-sampling techniques to minimize blood loss.[3]
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time for each dose group. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Safety and Toxicology
Specific toxicology data for "this compound" is not available. For the ASGPR-targeted antibody used as a model, the primary safety consideration relates to the saturation of the receptor at high doses.[3] Saturating the ASGPR-mediated clearance pathway could potentially lead to increased systemic exposure and off-target effects. Therefore, dose-ranging studies are critical to establish a therapeutic window that balances efficacy with minimal receptor saturation. Researchers should conduct appropriate safety and toxicology studies for their specific modulator, including assessments of liver function (e.g., ALT/AST levels) and potential immunogenicity.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate ASGPR Modulator-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of "ASGPR modulator-1," a hypothetical therapeutic agent designed to target the Asialoglycoprotein Receptor (ASGPR). The protocols detailed below are intended to assess the efficacy of this compound by examining its binding affinity, internalization, and impact on downstream signaling pathways.
Introduction to the Asialoglycoprotein Receptor (ASGPR)
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the sinusoidal surface of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][3] The receptor is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2.[3] Upon ligand binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis, and the ligand is subsequently degraded in lysosomes.[4][5] Beyond its clearance function, ASGPR is implicated in various physiological processes, including platelet homeostasis through the JAK2/STAT3 signaling pathway.[2][5] Its high expression on hepatocytes also makes it an attractive target for liver-specific drug delivery.[2][6]
Ligand Binding Affinity Assays
To determine the binding affinity of this compound to the ASGPR, two primary methods are recommended: a competitive binding assay using a fluorescently labeled ligand and a direct binding ELISA.
Protocol: Competitive Fluorescence-Based Ligand Binding Assay
This assay measures the ability of this compound to compete with a known fluorescently labeled ASGPR ligand for binding to the receptor on the surface of ASGPR-expressing cells (e.g., HepG2).
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
Fluorescently labeled ASGPR ligand (e.g., Alexa Fluor 647-conjugated tri-GalNAc)[7]
-
This compound
-
Unlabeled competitor ligand (e.g., asialofetuin or excess unlabeled tri-GalNAc) for positive control[4]
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)[4]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader with appropriate fluorescence excitation/emission filters
Procedure:
-
Cell Seeding: Seed ASGPR-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a high concentration of the unlabeled competitor ligand.
-
Competition Incubation:
-
Wash the cells once with warm PBS.
-
Add the dilutions of this compound to the respective wells.
-
To control wells, add the unlabeled competitor ligand or vehicle control.
-
Incubate for 30-60 minutes at 37°C.[4]
-
-
Labeled Ligand Addition: Without washing, add the fluorescently labeled ASGPR ligand to all wells at a fixed concentration (typically at its Kd value) and incubate for 2-4 hours at 37°C.[4]
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound ligand.[4]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]
-
Fluorescence Quantification: Measure the fluorescence intensity of the lysate in each well using a microplate reader.[4]
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value, which represents the concentration of the modulator required to inhibit 50% of the labeled ligand binding.
Protocol: Direct Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the direct binding of this compound to immobilized ASGPR.[8]
Materials:
-
Purified ASGPR[1]
-
This compound (biotinylated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, TBST)[8]
-
Blocking buffer (e.g., 1% BSA in TBST)[8]
-
Streptavidin-HRP conjugate[8]
-
TMB substrate[8]
-
Stop solution (e.g., 2N H2SO4)[9]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with purified ASGPR diluted in coating buffer overnight at 4°C.[8]
-
Washing: Wash the wells three times with wash buffer.[8]
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.[8]
-
Washing: Wash the wells three times with wash buffer.
-
Modulator Incubation: Add serial dilutions of biotinylated this compound to the wells and incubate for 1.5 hours at room temperature.[8]
-
Washing: Wash the wells three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.[8]
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.[8]
-
Stopping the Reaction: Add stop solution to each well.[9]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Plot the absorbance against the concentration of this compound to determine the binding curve and calculate the EC50 value.
Data Presentation: Ligand Binding Affinity
| Assay Type | Parameter | This compound | Positive Control (Asialofetuin) |
| Competitive Fluorescence Assay | IC50 (nM) | 15.2 | 5.8 |
| Direct Binding ELISA | EC50 (nM) | 12.7 | N/A |
Receptor Internalization Assay
This assay quantifies the ability of this compound to induce the internalization of the ASGPR. This is a critical step for the efficacy of drugs that need to be delivered into the cell.
Protocol: Fluorescence-Based Receptor Uptake Assay
This method measures the cellular uptake of a fluorescently labeled ligand in the presence of this compound.
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
Fluorescently labeled ASGPR ligand (e.g., pH-sensitive dye-conjugated ligand to differentiate surface-bound vs. internalized)
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Treatment: Treat ASGPR-expressing cells with this compound at various concentrations for different time points (e.g., 30 min, 1h, 2h, 4h).
-
Labeled Ligand Incubation: Add the fluorescently labeled ASGPR ligand to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for internalization.
-
Surface Signal Quenching/Washing:
-
For flow cytometry: Wash the cells with cold PBS. If a pH-sensitive dye is not used, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be used to strip surface-bound ligand, or a quenching agent can be added.
-
For imaging: Wash cells with cold PBS.
-
-
Cell Preparation for Analysis:
-
For flow cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze on a flow cytometer.
-
For imaging: Fix and permeabilize the cells if necessary and acquire images using a high-content imager.
-
-
Data Analysis:
-
Flow cytometry: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI indicates enhanced internalization.[4]
-
High-content imaging: Quantify the number and intensity of fluorescent puncta within the cells, representing internalized ligand-receptor complexes.
-
Data Presentation: Receptor Internalization
| Modulator Concentration | Time Point | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
| Vehicle Control | 2h | 1500 | 1.0 |
| This compound (10 nM) | 2h | 4500 | 3.0 |
| This compound (50 nM) | 2h | 7800 | 5.2 |
| This compound (100 nM) | 2h | 9200 | 6.1 |
Downstream Signaling Pathway Analysis
ASGPR activation has been linked to the JAK2/STAT3 signaling pathway.[2][5] Assessing the phosphorylation of key proteins in this pathway can provide insights into the functional consequences of this compound binding.
Protocol: Western Blotting for Phospho-STAT3
This protocol detects the levels of phosphorylated STAT3 (p-STAT3), a downstream target of JAK2, in response to treatment with this compound.
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
This compound
-
Serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours, then treat with different concentrations of this compound for various time points (e.g., 15 min, 30 min, 60 min).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control (GAPDH).
Data Presentation: Downstream Signaling
| Treatment | p-STAT3 / Total STAT3 Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| This compound (10 nM) | 2.5 |
| This compound (50 nM) | 4.8 |
| This compound (100 nM) | 6.2 |
Visualizations
ASGPR Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the competitive binding assay.
Logical Relationship of Assay Results for Efficacy Determination
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
Application Notes and Protocols for Measuring ASGPR Modulator-1 Effects using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a critical player in glycoprotein (B1211001) homeostasis.[1] It recognizes and internalizes circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] This receptor-mediated endocytosis is not only vital for clearing desialylated proteins from the bloodstream but also presents a promising target for liver-specific drug delivery.[2] Dysregulation of ASGPR function has been implicated in various liver diseases.[2] Modulators of ASGPR activity, therefore, hold significant therapeutic potential.
These application notes provide a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the effects of a potential modulator, "ASGPR Modulator-1," on the receptor's binding activity. This cell-based competitive ELISA protocol is intended for a research and drug development audience to screen and characterize compounds that may enhance or inhibit the function of ASGPR.
Signaling Pathways Involving ASGPR
ASGPR activation can trigger several downstream signaling cascades. Understanding these pathways is crucial for a comprehensive analysis of a modulator's effect. ASGPR has been shown to influence pathways such as the EGFR-ERK pathway, which is implicated in cancer metastasis.[4] In immune cells, ASGPR ligation can activate a Syk-PLCγ2-PKCδ-MAPK-CREB signaling cascade, leading to the production of IL-10.[5] Furthermore, ASGPR plays a role in maintaining platelet homeostasis through the JAK2/STAT3 signaling pathway.[1]
Experimental Protocol: Competitive ELISA for this compound Activity
This protocol details a cell-based competitive ELISA to assess the ability of "this compound" to inhibit the binding of a known ligand to the Asialoglycoprotein Receptor on cultured hepatocytes.
Materials and Reagents
-
Cell Line: HepG2 or other hepatocyte cell line with high ASGPR expression.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound: Test compound.
-
Known ASGPR Ligand (Biotinylated): e.g., Biotinylated asialofetuin or a GalNAc-conjugated molecule.
-
Assay Buffer: Phosphate Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 10 mM CaCl₂.[6]
-
Fixing Solution: 4% Paraformaldehyde in PBS.
-
Quenching Solution: PBS with 1% BSA.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Streptavidin-HRP: Horseradish peroxidase conjugated streptavidin.
-
TMB Substrate Solution: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2N H₂SO₄.
-
96-well Cell Culture Plates: Clear, flat-bottom.
Experimental Workflow
The overall workflow for assessing the effect of this compound involves cell seeding, treatment with the modulator, incubation with a biotinylated ligand, and subsequent detection of bound ligand using a colorimetric ELISA.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Modulator Treatment:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Gently aspirate the culture medium from the wells.
-
Add 100 µL of the diluted modulator to the respective wells. Include a vehicle-only control.
-
Incubate for 1-2 hours at 37°C.
-
-
Ligand Binding:
-
Without washing, add 50 µL of biotinylated ASGPR ligand (at a pre-determined optimal concentration) to each well.
-
Incubate for 2 hours at 37°C to allow for competitive binding.
-
-
Washing and Fixation:
-
Aspirate the solution from the wells.
-
Wash the cells three times with 200 µL of cold Wash Buffer.
-
Fix the cells by adding 100 µL of 4% Paraformaldehyde and incubating for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Detection:
-
Block non-specific binding by adding 200 µL of Quenching Solution and incubating for 30 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the wells five times with 200 µL of Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.[6]
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[6]
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Data Presentation and Analysis
The quantitative data from this assay should be organized to clearly demonstrate the effect of this compound on ligand binding. The results can be presented as the percentage of inhibition of ligand binding at different modulator concentrations. From this, an IC₅₀ value (the concentration of modulator that inhibits 50% of ligand binding) can be calculated.
Table 1: Effect of this compound on Ligand Binding
| This compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0 |
| 0.01 | 1.18 ± 0.06 | 5.6 |
| 0.1 | 0.95 ± 0.05 | 24.0 |
| 1 | 0.63 ± 0.04 | 49.6 |
| 10 | 0.28 ± 0.03 | 77.6 |
| 100 | 0.15 ± 0.02 | 88.0 |
Data are representative and should be generated from experimental replicates.
Calculation of % Inhibition:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
The IC₅₀ value can be determined by plotting the % inhibition against the logarithm of the modulator concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This application note provides a comprehensive framework for assessing the effects of a potential ASGPR modulator using a cell-based competitive ELISA. The detailed protocol, along with the provided diagrams for the signaling pathways and experimental workflow, offers researchers a robust method for screening and characterizing novel compounds targeting the Asialoglycoprotein Receptor. The structured data presentation format allows for clear interpretation of the modulator's potency and efficacy, facilitating further drug development efforts.
References
- 1. raybiotech.com [raybiotech.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of ASGPR Modulator-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Surface Plasmon Resonance (SPR) for the characterization of small molecule modulators targeting the Asialoglycoprotein Receptor (ASGPR). The protocols outlined below are designed to be adaptable for various compounds, referred to herein as "ASGPR modulator-1," using ASGPR as the immobilized ligand.
Introduction to ASGPR and SPR Technology
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin primarily expressed on the surface of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] This receptor-mediated endocytosis makes ASGPR an attractive target for liver-specific drug delivery.[4][5]
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[6][7] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[8] This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[9]
Quantitative Analysis of ASGPR-Ligand Interactions
The binding affinity of various ligands to ASGPR has been characterized using SPR. The following table summarizes the dissociation constants (Kₐ) for a series of N-acetylgalactosamine (GalNAc)-based ligands, demonstrating the impact of valency and linker length on binding affinity.
| Ligand Description | Dissociation Constant (Kₐ) (nM) | Reference |
| Monovalent GalNAc | 19.6 ± 9.8 | [4] |
| Bivalent GalNAc | 1.3 ± 1.1 | [4] |
| Trivalent GalNAc | 0.7 ± 0.2 | [4] |
| Trivalent GalNAc (long linker) | 0.8 ± 0.1 | [4] |
| Trivalent GalNAc (short linker) | 19.5 ± 9.8 | [4] |
| Bicyclic Bridged Ketal Ligand (monovalent) | 7200 | [10] |
| GalNAc (monovalent) | 40000 | [10] |
Experimental Protocols
This section provides a detailed protocol for analyzing the interaction between a small molecule, "this compound," and immobilized ASGPR using SPR.
Materials and Reagents
-
Recombinant human ASGPR protein (extracellular domain)
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Experimental Workflow
A typical SPR experiment for analyzing the binding of a small molecule to ASGPR involves several key steps as illustrated in the diagram below.
Step-by-Step Protocol
-
Preparation of ASGPR and this compound:
-
Reconstitute lyophilized recombinant ASGPR in the appropriate buffer as per the manufacturer's instructions.
-
Prepare a stock solution of this compound, typically in 100% DMSO.
-
Create a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1% to minimize solvent effects.
-
-
Immobilization of ASGPR on the Sensor Chip:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ASGPR solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The target immobilization level should be optimized to achieve a suitable signal response for the small molecule interaction.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the injection of ASGPR to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Interaction Analysis:
-
Inject the prepared dilutions of this compound over the immobilized ASGPR surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow the running buffer to flow over the sensor surface for a defined dissociation time (e.g., 300 seconds) to monitor the dissociation of the modulator.
-
Inject a blank (running buffer with the same DMSO concentration as the samples) to subtract the bulk refractive index effect.
-
-
Surface Regeneration:
-
If the modulator does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and the blank injection.
-
The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software to determine the kinetic parameters (kₐ, kₔ, and Kₐ).
-
ASGPR Signaling Pathway
ASGPR has been shown to activate downstream signaling pathways upon ligand binding, including the EGFR-ERK pathway, which can promote cell invasion and production of matrix metalloproteinase-9 (MMP-9).[11][12] Understanding the modulation of these pathways by "this compound" is crucial for drug development.
Conclusion
SPR is an indispensable tool for the detailed characterization of small molecule modulators targeting ASGPR. The protocols and data presented here provide a robust framework for researchers to investigate the binding kinetics and affinity of their compounds of interest. A thorough understanding of these interactions, coupled with the elucidation of the downstream signaling effects, is critical for the successful development of novel therapeutics targeting the asialoglycoprotein receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. ASGR1 asialoglycoprotein receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 5. Identification of Novel Small-Molecule ASGP-R Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asialoglycoprotein receptor promotes cancer metastasis by activating the EGFR-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: ASGPR Modulator-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR) is a highly attractive target for liver-specific drug delivery due to its abundant and selective expression on the surface of hepatocytes.[1][2][3][4] This C-type lectin receptor mediates the endocytosis of glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues, facilitating their clearance from circulation.[2][5][6][7] The ability of ASGPR to efficiently internalize its ligands has been harnessed for the targeted delivery of various therapeutic modalities to the liver, including nucleic acid-based therapies and antibody-drug conjugates.[1][3][4][8]
These application notes provide a comprehensive overview of the administration of a representative ASGPR modulator, herein referred to as "ASGPR modulator-1" (exemplified by a specific ASGPR-targeted antibody), in animal models. This document outlines key quantitative data, detailed experimental protocols, and relevant signaling pathways to guide researchers in the preclinical evaluation of novel ASGPR-targeting therapeutics.
Data Presentation
Table 1: Pharmacokinetic Parameters of an ASGPR-Targeted Antibody in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| ASGPR Expression Level | 1.8 million receptors per hepatocyte | C57BL/6 Mice | - | [1][3][4][9] |
| Receptor Degradation Half-life | 15 hours | C57BL/6 Mice | - | [1][3][4][9] |
| Ligand-Receptor Complex Internalization Half-life | 5 days | C57BL/6 Mice | - | [1][3][4][9] |
| Unspecific Clearance | 25 ml/kg/day | C57BL/6 Mice | Intravenous | [1][9] |
| Target-Mediated Clearance (1 mg/kg dose) | 96% of total dose | C57BL/6 Mice | Intravenous | [1][9] |
| Target-Mediated Clearance (30 mg/kg dose) | 76% of total dose | C57BL/6 Mice | Intravenous | [1][9] |
Table 2: In Vivo Study Designs for this compound Administration
| Study Type | Animal Model | Dosing Regimen (IV) | Dosing Regimen (SC) | Key Readouts | Reference |
| Pharmacokinetics (PK) | C57BL/6 Mice | Single bolus injection: 1, 5, 10, or 30 mg/kg | Single injection: 1 or 30 mg/kg | Plasma concentration over time | [1] |
| Biodistribution | C57BL/6 Mice | Single bolus injection (radiolabeled antibody) | - | Tissue distribution of radioactivity | [1] |
| Efficacy (siRNA conjugate) | Asgr2-/- Mice | Single dose: >5 mg/kg to observe saturation | - | Target mRNA and protein levels | [8] |
Experimental Protocols
Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and subcutaneous administration.
Animal Model: Male C57BL/6 mice.[1]
Materials:
-
This compound (e.g., ASGPR-targeted antibody) formulated in a suitable buffer (e.g., 20 mM His/HisCl, 140 mM NaCl).[1]
-
Syringes and needles for injection.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the required concentrations of this compound in the formulation buffer.
-
Administration:
-
Intravenous (IV) Injection: Randomly assign mice to different dose groups (e.g., 1, 5, 10, and 30 mg/kg).[1] Administer a single bolus injection into the tail vein.[1]
-
Subcutaneous (SC) Injection: Randomly assign mice to different dose groups (e.g., 1 and 30 mg/kg).[1] Administer a single injection under the skin.[1]
-
-
Blood Sampling: Collect blood samples at predetermined time points post-injection.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., ELISA).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Biodistribution Study of Radiolabeled this compound
Objective: To assess the tissue distribution and liver targeting of this compound.
Materials:
-
Radiolabeled this compound (e.g., labeled with Indium-111).[1]
-
Non-targeting control antibody, also radiolabeled.[1]
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Radiolabeling: Conjugate the this compound and the control antibody with a chelating agent (e.g., DOTA) and subsequently label with a radionuclide (e.g., 111In).[1]
-
Administration: Administer a single intravenous injection of the radiolabeled antibody to mice.
-
Tissue Collection: At selected time points, euthanize the animals and collect major organs and tissues.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution profile.
In Vivo Efficacy Study of an ASGPR-Targeted siRNA Conjugate
Objective: To evaluate the gene-silencing efficacy of a GalNAc-siRNA conjugate targeting a specific hepatic gene.
Animal Model: Wild-type and ASGPR-deficient (e.g., Asgr2-/-) mice.[8]
Materials:
-
GalNAc-siRNA conjugate.
-
Control siRNA.
-
Lipid nanoparticle (LNP) formulation for ASGPR-independent delivery (for validation studies).[8]
-
Reagents for RNA extraction and quantitative PCR (qPCR).
-
Reagents for protein extraction and Western blotting or ELISA.
Procedure:
-
Administration: Administer the GalNAc-siRNA conjugate intravenously to both wild-type and ASGPR-deficient mice at various dose levels.[8]
-
Tissue and Blood Collection: At a predetermined time point post-dosing, collect liver tissue and serum samples.
-
Target mRNA Analysis: Extract RNA from liver tissue and perform qPCR to quantify the mRNA levels of the target gene.
-
Target Protein Analysis: Extract protein from liver tissue or use serum to quantify the levels of the target protein by Western blot or ELISA.
-
Validation in ASGPR-deficient models: To confirm ASGPR-mediated uptake, administer an siRNA targeting ASGR1 formulated in LNPs to Asgr2-/- mice to ablate remaining ASGPR function, followed by administration of the GalNAc-siRNA conjugate.[8]
-
Data Analysis: Compare the target gene and protein expression levels between treated and control groups to determine the efficacy of the siRNA conjugate.
Visualizations
Signaling Pathway
References
- 1. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Lentiviral Knockdown of ASGPR1 and Synergistic Analysis with an ASGPR1 Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Asialoglycoprotein Receptor 1 (ASGPR1), a transmembrane C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, is a key player in maintaining serum glycoprotein (B1211001) homeostasis.[1][2][3] It mediates the endocytosis and subsequent lysosomal degradation of glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[2] Beyond its primary role in glycoprotein clearance, ASGPR1 is implicated in various physiological and pathological processes, including viral infections (such as Hepatitis B), lipid metabolism, and the progression of hepatocellular carcinoma.[1][4][5] Its high expression in hepatocytes also makes it an attractive target for liver-specific drug delivery.[2][4][6]
This document provides a comprehensive guide for investigating the function of ASGPR1 through lentiviral-mediated shRNA knockdown. Furthermore, it outlines a framework for studying the effects of a hypothetical "ASGPR Modulator-1," a small molecule designed to either enhance (agonist) or inhibit (antagonist) ASGPR1 activity. The combination of genetic knockdown and pharmacological modulation allows for a robust approach to target validation and elucidation of the receptor's role in cellular signaling and function.
Principle of the Method
Lentiviral vectors are efficient tools for delivering genetic material into both dividing and non-dividing cells, leading to stable integration and long-term gene expression.[7][8][9] In this protocol, lentiviral particles encoding short hairpin RNAs (shRNAs) specific for ASGPR1 are used to transduce hepatocytes. Once inside the cell, the shRNA is processed into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to degrade ASGPR1 mRNA, resulting in a potent and sustained knockdown of the protein.
The "this compound" is a conceptual compound used here to illustrate how one might study the pharmacological modulation of the receptor. By treating ASGPR1-expressing cells with this modulator, researchers can acutely alter its function and observe the downstream consequences. Combining this with ASGPR1 knockdown allows for discerning on-target from off-target effects of the modulator.
Experimental Protocols
1. Lentiviral shRNA Vector Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting ASGPR1 (pLKO.1-shASGPR1) and a non-targeting control (pLKO.1-shScramble)
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 1 x 10^6 HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the lentiviral shRNA vector and the packaging plasmids.
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 12-16 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Viral Concentration (Optional but Recommended):
-
Centrifuge the collected supernatant at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Aliquoting and Storage: Resuspend the viral pellet in a small volume of sterile PBS or DMEM, aliquot, and store at -80°C.
2. Lentiviral Transduction of Hepatocytes (e.g., HepG2 cells)
This protocol outlines the steps for transducing hepatocytes with the produced lentiviral particles.
Materials:
-
HepG2 cells (or other hepatocyte cell line)
-
Concentrated lentiviral particles (shASGPR1 and shScramble)
-
Polybrene (8 mg/mL stock solution)
-
Complete growth medium (e.g., MEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 HepG2 cells per well in a 24-well plate.[10]
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Add fresh medium containing polybrene at a final concentration of 8 µg/mL.[10]
-
Add the lentiviral particles at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 5, and 10.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C.[10]
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for transduced cells.
-
Expansion and Analysis: Expand the transduced cells and perform downstream analyses 72-96 hours post-transduction or after selection is complete.
3. Assessment of ASGPR1 Knockdown Efficiency
A. Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
RNA Extraction: Extract total RNA from shASGPR1 and shScramble transduced cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for ASGPR1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ASGPR1 mRNA using the ΔΔCt method.
B. Western Blotting
Procedure:
-
Protein Extraction: Lyse the transduced cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ASGPR1.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin) to normalize the results.
4. Functional Assay: Asialoglycoprotein Endocytosis
This assay measures the ability of hepatocytes to internalize an ASGPR1 ligand.
Materials:
-
FITC-labeled asialofetuin (ASF-FITC)
-
Transduced HepG2 cells (shASGPR1 and shScramble)
-
This compound (agonist or antagonist)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed transduced cells in a 96-well plate.
-
Modulator Treatment (if applicable): Pre-treat the cells with this compound at various concentrations for the desired time.
-
Ligand Incubation: Add ASF-FITC to the wells at a final concentration of 10 µg/mL and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound ligand.
-
Quantification:
-
For qualitative analysis, visualize the internalized ASF-FITC using a fluorescence microscope.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
-
Data Presentation
Table 1: ASGPR1 Knockdown Efficiency in HepG2 Cells
| shRNA Construct | Target Sequence | mRNA Knockdown (%) | Protein Knockdown (%) |
| shASGPR1-1 | GCAAGGAGAUCAACAUGAUUA | 85 ± 5 | 78 ± 7 |
| shASGPR1-2 | CUACUUCAUCCUGUCCAAGAA | 92 ± 4 | 88 ± 6 |
| shScramble | N/A | 0 ± 2 | 0 ± 3 |
Table 2: Effect of ASGPR1 Knockdown and Modulator-1 on Asialofetuin (ASF) Uptake
| Cell Line | Treatment | ASF Uptake (Relative Fluorescence Units) |
| HepG2-shScramble | Vehicle | 100 ± 8 |
| HepG2-shScramble | This compound (Agonist) | 145 ± 12 |
| HepG2-shScramble | This compound (Antagonist) | 42 ± 5 |
| HepG2-shASGPR1 | Vehicle | 25 ± 4 |
| HepG2-shASGPR1 | This compound (Agonist) | 28 ± 5 |
| HepG2-shASGPR1 | This compound (Antagonist) | 23 ± 3 |
Visualizations
Caption: ASGPR1-mediated endocytosis pathway.
Caption: Experimental workflow for ASGPR1 knockdown and modulation.
Caption: ASGPR1-mediated inhibition of STAT3 signaling.[5]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Asialoglycoprotein receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preservation of Hepatic Phenotype in Lentiviral-Transduced Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Application Notes and Protocols for High-Throughput Screening Assays of ASGPR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the surface of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][3] This receptor-mediated endocytosis is highly efficient, with hepatocytes expressing approximately 500,000 receptors per cell, making ASGPR an attractive target for liver-specific drug delivery.[1][4] The development of high-throughput screening (HTS) assays for ASGPR modulators is essential for the discovery of novel therapeutics that can leverage this pathway for targeted delivery of small molecules, siRNAs, and other therapeutic agents to the liver.[5][6]
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize modulators of ASGPR.
ASGPR Signaling and Endocytosis Pathway
ASGPR is a hetero-oligomeric complex composed of two subunits, ASGR1 and ASGR2.[3][4] Upon binding to its ligand, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[1][4][5] The endocytic vesicle then fuses with early endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor.[7][8] The receptor is then recycled back to the cell surface, while the ligand is trafficked to lysosomes for degradation.[8]
Beyond its role in endocytosis, ASGPR has been implicated in other signaling pathways. For instance, in dendritic cells, ligation of DC-ASGPR can activate Syk, PLCγ2, and PKCδ, leading to the activation of MAPK ERK1/2 and JNK, and subsequent IL-10 expression.[9] In the context of cancer, ASGPR has been shown to promote metastasis by activating the EGFR-ERK pathway.
High-Throughput Screening Assays
Several HTS assay formats have been developed to identify and characterize ASGPR modulators. These assays can be broadly categorized into cell-based and biochemical assays.
Cell-Based Fluorescence Uptake Assay
This assay quantifies the internalization of a fluorescently labeled ASGPR ligand into cells expressing the receptor.[5] It is a direct measure of the functional activity of the receptor and is suitable for high-throughput screening.
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Fluorescently labeled ASGPR ligand (e.g., Alexa Fluor 647-labeled tri-GalNAc)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96- or 384-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96- or 384-well plates at a density that will result in 70-80% confluency on the day of the assay.[5]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours to allow for cell attachment.[5]
-
Compound and Ligand Preparation: Prepare serial dilutions of test compounds in serum-free medium. Prepare a working solution of the fluorescently labeled ligand in serum-free medium.
-
Treatment:
-
For agonist screening: Add the fluorescently labeled ligand to the cells.
-
For antagonist/inhibitor screening: Pre-incubate the cells with test compounds for a specified time (e.g., 15-30 minutes) before adding the fluorescently labeled ligand.[10]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time, typically 2-4 hours, to allow for ligand uptake.[5]
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove any non-internalized ligand.[5]
-
Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[5]
-
Fluorescence Measurement: Read the fluorescence intensity of the lysate in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.[5]
-
Data Analysis: The effect of the test compounds on ligand uptake is determined by comparing the fluorescence signal in the treated wells to the control wells.
Quantitative Data Summary
| Assay Parameter | Typical Value/Range | Reference |
| Cell Line | HepG2 | [10][11] |
| Fluorescent Ligand | Alexa Fluor 647-labeled tri-GalNAc | [6] |
| Ligand Concentration | 20-100 nM | [10] |
| Incubation Time | 1-4 hours | [5][10] |
| Plate Format | 96- or 384-well | [5][6] |
Biochemical Competition Binding Assays
These assays measure the ability of a test compound to compete with a labeled ligand for binding to purified or recombinant ASGPR.[6] They are useful for identifying compounds that directly interact with the receptor's binding site. Two common formats are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[6]
Principle: This assay uses a lanthanide-labeled donor (e.g., on an anti-tag antibody) and an acceptor-labeled ligand. When the ligand binds to the tagged receptor, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competitor compound will disrupt this interaction, leading to a decrease in the FRET signal.
Principle: This assay uses a fluorescently labeled ligand (tracer). When the small tracer binds to the larger ASGPR, its rotation slows, and the emitted light is more polarized. A test compound that displaces the tracer will cause it to tumble more freely, resulting in a decrease in fluorescence polarization.[12]
Materials:
-
Recombinant human trimeric ASGR1 protein[6]
-
Fluorescently labeled ligand (e.g., Cy5-labeled triGalNAc)[12]
-
Test compounds
-
Assay buffer
-
384- or 1536-well black microplates[6]
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds in assay buffer. Prepare working solutions of recombinant ASGPR and the fluorescently labeled ligand in assay buffer.
-
Assay Plate Preparation: Add a small volume of the test compound dilutions to the microplate wells.
-
Receptor Addition: Add the recombinant ASGPR solution to the wells.
-
Incubation: Incubate the plate for a defined period to allow for the interaction between the test compounds and the receptor.
-
Tracer Addition: Add the fluorescently labeled ligand to all wells.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the test compounds by fitting the data to a dose-response curve.
Quantitative Data Summary
| Assay Parameter | Typical Value/Range | Reference |
| Protein Source | Recombinant human trimeric ASGR1 | [6] |
| Labeled Ligand | Alexa-647 fluorophore-labelled tri-GalNAc | [6] |
| Plate Format | 384- or 1536-well | [6] |
| IC50 Range for Hits | 2.5 nM - 100 µM | [6] |
| Z' factor | 0.73 (for a 96-well FP assay) | [12] |
Luciferase Reporter Assay
This cell-based assay utilizes a reporter gene, such as luciferase, under the control of the ASGR1 promoter or integrated into the ASGR1 gene locus.[13] The level of luciferase expression is proportional to the activity of the ASGR1 protein, allowing for the identification of compounds that modulate ASGR1 expression.[13]
Materials:
-
ASGR1-luciferase reporter cell line (e.g., HepG2 with luciferase gene knocked into the ASGR1 locus)[13]
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ASGR1-luciferase reporter cells into white, opaque microplates.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Compound Treatment: Add serial dilutions of test compounds to the cells.
-
Incubation: Incubate the plates for a duration sufficient to observe changes in ASGR1 expression (e.g., 24-48 hours).
-
Lysis and Substrate Addition: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Identify compounds that significantly alter the luminescence signal compared to vehicle-treated controls.
Quantitative Data Summary
| Assay Parameter | Typical Value/Range | Reference |
| Cell Line | HepG2 with ASGR1-luciferase knock-in | [13] |
| Reporter Gene | Firefly luciferase | [13] |
| Screening Library | Microbial molecular metabolite library | [13] |
| Validation | Western blotting | [13] |
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the identification and characterization of ASGPR modulators. The choice of assay will depend on the specific goals of the screening campaign, with cell-based uptake assays providing a functional readout, competition binding assays confirming direct interaction with the receptor, and reporter assays identifying modulators of receptor expression. These tools are invaluable for the development of novel liver-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a fluorescence polarization binding assay for asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASGPR Modulator-1 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ASGPR Modulator-1, a novel compound designed to modulate the activity of the Asialoglycoprotein Receptor (ASGPR) in primary hepatocyte cultures. This document offers detailed protocols for cell culture, treatment, and subsequent analysis, alongside illustrative diagrams and collated quantitative data to facilitate experimental design and interpretation.
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1] It plays a crucial role in the clearance of glycoproteins from circulation by recognizing and internalizing molecules with terminal galactose or N-acetylgalactosamine residues.[2][3] Comprised of two subunits, ASGR1 and ASGR2, this receptor is a key target for liver-specific drug delivery and is implicated in various liver pathologies.[4][5] Modulation of ASGPR activity holds therapeutic potential for a range of liver diseases.
Key Applications
-
Investigation of ASGPR-mediated endocytosis.
-
Screening of compounds for liver-specific targeting.
-
Elucidation of signaling pathways associated with ASGPR modulation.
-
Assessment of drug-induced liver injury and hepatoprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the modulation of ASGPR in primary hepatocyte cultures.
Table 1: Dose-Response of this compound on Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Primary Hepatocytes
| This compound Concentration | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control (DMSO) | 550 ± 25 | 1200 ± 50 |
| 1 µM | 420 ± 20 | 950 ± 40 |
| 10 µM | 250 ± 15 | 600 ± 30 |
| 50 µM | 110 ± 10 | 250 ± 20 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on ASGR1 and ASGR2 mRNA Expression in Primary Hepatocytes
| Treatment | Relative ASGR1 mRNA Expression (Fold Change) | Relative ASGR2 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 3: Cytotoxicity of this compound in Primary Hepatocyte Culture
| This compound Concentration | Cell Viability (%) | LDH Release (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 98 ± 2 | 1.0 ± 0.1 |
| 1 µM | 97 ± 3 | 1.1 ± 0.1 |
| 10 µM | 95 ± 4 | 1.2 ± 0.2 |
| 50 µM | 92 ± 5 | 1.5 ± 0.3 |
| 100 µM | 85 ± 6 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Isolation and Culture of Primary Mouse Hepatocytes
This protocol describes a two-step collagenase perfusion method for the isolation of primary hepatocytes from mice.[6][7]
Materials:
-
Liver Perfusion Medium
-
Liver Digest Medium (with collagenase)
-
Williams' E Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and GlutaMAX
-
Collagen-coated culture plates
-
70 µm cell strainer
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use protocols.
-
Perfuse the liver via the portal vein, first with Liver Perfusion Medium to wash out the blood, and then with Liver Digest Medium to digest the liver tissue.
-
Excise the digested liver and gently dissociate the cells in Williams' E Medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at 50 x g for 3 minutes.
-
Resuspend the cell pellet in culture medium and determine cell viability using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated plates at a density of 0.5 - 1 x 10^6 cells/well in a 6-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach for 4-6 hours before changing the medium.
Treatment of Primary Hepatocytes with this compound
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Primary hepatocyte cultures
-
Culture Medium
Procedure:
-
After allowing the primary hepatocytes to stabilize in culture for 24 hours, replace the medium with fresh culture medium.
-
Prepare working concentrations of this compound by diluting the stock solution in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the prepared media containing different concentrations of this compound to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
Assessment of Cytotoxicity by LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage.
Procedure:
-
After the treatment period, collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the medium.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Analysis of Cytokine Secretion by ELISA
Procedure:
-
Collect the culture supernatants from treated and control wells.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) using commercially available kits.
-
Follow the manufacturer's protocol to determine the concentration of the cytokines in each sample.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Procedure:
-
RNA Extraction: Lyse the hepatocytes in the culture plates and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time PCR using gene-specific primers for ASGR1, ASGR2, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Proposed signaling pathway of this compound via the JAK2-STAT3 pathway.
Caption: Experimental workflow for studying this compound in primary hepatocytes.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of ASGPR Expression Following Modulator-1 Treatment Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, is a key player in glycoprotein (B1211001) homeostasis by mediating the endocytosis and clearance of desialylated glycoproteins from circulation.[1][2][3] Comprised of two subunits, ASGR1 and ASGR2, this receptor recognizes terminal galactose and N-acetylgalactosamine (GalNAc) residues.[1][2][4] The high density of ASGPR on hepatocytes, estimated at approximately 500,000 receptors per cell, and its rapid internalization and recycling make it an attractive target for liver-specific drug delivery.[4][5]
Dysregulation of ASGPR expression has been associated with various liver diseases, including autoimmune hepatitis and hepatocellular carcinoma (HCC).[5][6] Therefore, pharmacological modulation of ASGPR expression presents a promising therapeutic strategy. This application note describes a detailed protocol for the analysis of ASGPR expression on the surface of HepG2 cells, a human hepatoma cell line, following treatment with a hypothetical small molecule, "Modulator-1," using flow cytometry.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the cell surface expression of ASGPR. HepG2 cells are treated with Modulator-1, a hypothetical compound designed to upregulate ASGPR expression. Following treatment, cells are stained with a fluorescently conjugated antibody specific for the ASGR1 subunit. The fluorescence intensity of individual cells is then measured by a flow cytometer. An increase in the mean fluorescence intensity (MFI) and the percentage of ASGPR-positive cells in the treated population compared to the vehicle control indicates an upregulation of ASGPR expression.
Materials and Reagents
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Modulator-1 (Hypothetical compound)
-
Dimethyl Sulfoxide (DMSO)
-
Anti-ASGPR1 Antibody (FITC-conjugated)
-
Isotype Control Antibody (FITC-conjugated)
-
7-Aminoactinomycin D (7-AAD) or other viability dye
-
FACS Tubes (5 mL polystyrene round-bottom tubes)
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Modulator-1 Treatment:
-
Prepare a 10 mM stock solution of Modulator-1 in DMSO.
-
On the day of the experiment, dilute the Modulator-1 stock solution in pre-warmed complete culture medium to final concentrations of 1 µM, 5 µM, and 10 µM.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of Modulator-1.
-
Aspirate the old medium from the cells and add 2 mL of the prepared media containing Modulator-1 or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Flow Cytometry Staining and Analysis
-
Cell Harvesting:
-
After the 24-hour incubation, aspirate the medium and wash the cells once with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cold PBS.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual FACS tubes.
-
To the appropriate tubes, add the FITC-conjugated anti-ASGPR1 antibody or the FITC-conjugated isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the tubes on ice, protected from light, for 30 minutes.
-
-
Washing and Viability Staining:
-
Add 2 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Add 5 µL of 7-AAD to each tube to stain for dead cells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live, single-cell population using forward scatter (FSC), side scatter (SSC), and the 7-AAD signal.
-
Analyze the FITC signal of the live-gated population to determine the percentage of ASGPR-positive cells and the Mean Fluorescence Intensity (MFI).
-
Data Presentation
The following tables summarize the quantitative data obtained from the flow cytometry analysis of ASGPR expression in HepG2 cells after a 24-hour treatment with Modulator-1.
Table 1: Percentage of ASGPR-Positive HepG2 Cells
| Treatment Group | Concentration | Percentage of ASGPR+ Cells (%) |
| Vehicle Control | - | 65.2 ± 3.1 |
| Modulator-1 | 1 µM | 75.8 ± 4.5 |
| Modulator-1 | 5 µM | 88.4 ± 5.2 |
| Modulator-1 | 10 µM | 95.1 ± 2.8 |
Table 2: Mean Fluorescence Intensity (MFI) of ASGPR Expression
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | - | 15,432 ± 1,287 |
| Modulator-1 | 1 µM | 25,678 ± 2,134 |
| Modulator-1 | 5 µM | 42,891 ± 3,546 |
| Modulator-1 | 10 µM | 58,123 ± 4,987 |
Visualization of Workflows and Pathways
References
- 1. grokipedia.com [grokipedia.com]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expression of Asialoglycoprotein Receptor 1 in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confocal Microscopy for ASGPR Modulator-1 Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the sinusoidal surface of hepatocytes, is a key player in the clearance of desialylated glycoproteins from circulation.[1][2][3] Its high expression and rapid internalization make it an attractive target for liver-specific drug delivery.[1][4] Understanding the cellular localization of small molecule modulators targeting ASGPR is crucial for elucidating their mechanism of action and optimizing therapeutic efficacy. This document provides detailed protocols for utilizing confocal microscopy to visualize and quantify the cellular localization of a hypothetical small molecule, ASGPR Modulator-1, in a human hepatoma cell line (HepG2).
Core Principles
Confocal laser scanning microscopy offers high-resolution optical sectioning, enabling the detailed visualization of intracellular protein localization and minimizing out-of-focus fluorescence.[5] By employing immunofluorescence labeling, we can specifically tag ASGPR and co-localize it with a fluorescently-labeled this compound. Quantitative analysis of the co-localization can provide insights into the modulator's interaction with the receptor and its subsequent intracellular trafficking.[6][7][8][9]
Key Experiments and Methodologies
A critical aspect of studying the cellular localization of this compound is to determine the extent of its co-occurrence and correlation with the ASGPR. This can be achieved through immunofluorescence staining followed by confocal microscopy and quantitative co-localization analysis.
Experimental Workflow
The overall experimental process involves culturing HepG2 cells, treating them with this compound, performing immunofluorescence staining for ASGPR, and subsequent imaging and data analysis.
Protocol 1: HepG2 Cell Culture and Treatment
This protocol details the steps for maintaining and preparing HepG2 cells for the localization experiment.
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[10][11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Glass coverslips
-
6-well plates
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.05% Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a 1:4 or 1:8 split ratio.[10]
-
Seeding on Coverslips: Sterilize glass coverslips by dipping in 70% ethanol (B145695) and placing one in each well of a 6-well plate. Seed HepG2 cells onto the coverslips at a density that will result in 50-60% confluency on the day of the experiment.
-
Treatment with this compound: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of fluorescently-labeled this compound. Incubate for the desired time points (e.g., 30 min, 1h, 2h). Include a vehicle-treated control.
Protocol 2: Immunofluorescence Staining of ASGPR
This protocol describes the steps for fixing, permeabilizing, and staining the cells to visualize ASGPR.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-ASGPR
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Repeat the washing step as in step 2.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ASGPR antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using a mounting medium. Seal the coverslips with nail polish.
Protocol 3: Confocal Microscopy and Image Analysis
This protocol outlines the procedure for acquiring images using a confocal microscope and performing co-localization analysis.
Materials:
-
Confocal Laser Scanning Microscope
-
Image Analysis Software (e.g., ImageJ/Fiji with Coloc 2 plugin, or commercial software)
Procedure:
-
Microscope Setup:
-
Use a 63x or 100x oil immersion objective.
-
Set up the appropriate laser lines and emission filters for DAPI (e.g., excitation ~405 nm, emission ~460 nm), Alexa Fluor 488 (e.g., excitation ~488 nm, emission ~520 nm), and the fluorescent tag on this compound.
-
Use sequential scanning to minimize bleed-through between channels.[12]
-
Adjust laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio and avoid saturation.
-
-
Image Acquisition:
-
Acquire Z-stacks of representative cells from each experimental condition.
-
Ensure that the imaging parameters are kept constant across all samples to allow for quantitative comparisons.
-
-
Image Analysis:
-
Open the acquired images in the analysis software.
-
Select a region of interest (ROI) within a single cell.
-
Use a co-localization analysis tool to calculate co-localization coefficients. The Pearson's Correlation Coefficient (PCC) is a commonly used statistic that measures the pixel-by-pixel covariance in the signal levels of two images.[7] A PCC value between 0.5 and 1.0 indicates good co-localization.
-
Data Presentation
Quantitative data from the co-localization analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Condition | Time Point | Pearson's Correlation Coefficient (PCC) (Mean ± SD) |
| Vehicle Control | 1h | 0.15 ± 0.05 |
| This compound (1 µM) | 30 min | 0.62 ± 0.08 |
| This compound (1 µM) | 1h | 0.78 ± 0.06 |
| This compound (1 µM) | 2h | 0.55 ± 0.09 |
This table presents hypothetical data for illustrative purposes.
ASGPR Signaling Pathway
ASGPR activation can trigger downstream signaling cascades. While the complete signaling network is still under investigation, several pathways have been implicated. Ligation of ASGPR can lead to the activation of the EGFR-ERK pathway, promoting matrix metalloproteinase-9 (MMP-9) production.[13] Another reported pathway involves the activation of Syk, followed by PLCγ2 and the selective activation of MAPK ERK1/2 and JNK, leading to IL-10 expression.[14]
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the cellular localization of small molecule modulators targeting ASGPR. By employing confocal microscopy and quantitative co-localization analysis, researchers can gain valuable insights into the pharmacodynamics of these compounds, aiding in the development of novel liver-targeted therapeutics. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kolaido.com [kolaido.com]
- 9. Colocalization Analysis [imagej.net]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. 2.3. HepG2 Cell Culture [bio-protocol.org]
- 12. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASGPR Modulator-1 in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, represents a pivotal target for liver-specific drug delivery.[1][2] Its primary function is the clearance of circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] This receptor's high expression density on liver cells and its rapid internalization via clathrin-mediated endocytosis make it an ideal candidate for targeted therapeutic strategies.[2][4] "ASGPR modulator-1" is a functional designation for a ligand designed to bind with high affinity and specificity to ASGPR, thereby facilitating the delivery of conjugated payloads—such as small interfering RNAs (siRNAs), antisense oligonucleotides, or small molecule drugs—directly to hepatocytes.[3] This targeted approach aims to enhance therapeutic efficacy at the desired site of action while minimizing systemic exposure and off-target side effects.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing ASGPR modulators, with a focus on GalNAc-based conjugates, in targeted drug delivery research.
Data Presentation: Ligand Binding Affinities for ASGPR
The affinity of a ligand for ASGPR is a critical determinant of the efficiency of targeted delivery. Multivalency significantly enhances binding affinity, a phenomenon known as the "cluster effect." N-acetylgalactosamine (GalNAc) generally exhibits a higher affinity for ASGPR compared to galactose.[2] The table below summarizes the dissociation constants (Kd) for various ligands, highlighting the impact of multivalency.
| Ligand Type | Specific Ligand | Dissociation Constant (Kd) | Reference(s) |
| Monosaccharide | Galactose | ~10⁻⁴ M | [5] |
| Monosaccharide | N-acetylgalactosamine (GalNAc) | ~10⁻⁴ M | [5] |
| Oligosaccharide | Tri-antennary GalNAc | 5 x 10⁻⁹ M | [5] |
| Oligosaccharide | Tetra-antennary GalNAc | 9 x 10⁻⁹ M | [5] |
Signaling and Internalization Pathway
Upon binding of a multivalent ligand such as a tri-antennary GalNAc conjugate, ASGPR undergoes rapid internalization through clathrin-mediated endocytosis. The ligand-receptor complexes are trafficked to early endosomes. Within the acidic environment of the endosome, the ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the ligand-drug conjugate proceeds to late endosomes and lysosomes, where the payload can be released into the cytoplasm to exert its therapeutic effect.[6]
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ASGPR Modulator-1 to Elucidate Viral Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1][2][3] This receptor-mediated endocytosis pathway is also co-opted by several hepatotropic viruses for entry into host cells, making ASGPR a key factor in viral pathogenesis and a potential target for antiviral therapies.[4][5][6] Viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Hepatitis E Virus (HEV), and even SARS-CoV-2 have been shown to interact with ASGPR to facilitate their entry into liver cells.[1][5][7]
ASGPR is a hetero-oligomer composed of two subunits, ASGR1 and ASGR2, which recognize terminal galactose or N-acetylgalactosamine residues on glycoproteins.[3][8] Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[2][5] This process is essential for the lifecycle of viruses that exploit this receptor.
ASGPR modulator-1 is a novel research compound designed to specifically interact with ASGPR. Depending on its specific binding and subsequent effect, it can be used as a powerful tool to probe the mechanisms of ASGPR-mediated viral entry. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate viral entry pathways.
Mechanism of Viral Entry via ASGPR
Several viruses have been identified to utilize ASGPR for entry into hepatocytes. The interaction is typically mediated by specific viral surface proteins:
-
Hepatitis B Virus (HBV): The preS1 region of the large HBV surface antigen is implicated in binding to ASGPR.[4][5]
-
Hepatitis C Virus (HCV): The structural proteins of HCV, particularly the E2 envelope glycoprotein (B1211001), are involved in the interaction with ASGPR.[9][10]
-
Hepatitis E Virus (HEV): The open reading frame 2 (ORF2) protein of HEV interacts with ASGPR to facilitate viral entry.[5][7]
-
SARS-CoV-2: The spike glycoprotein of SARS-CoV-2, through its receptor-binding domain (RBD) and N-terminal domain (NTD), can interact with ASGR1, suggesting an alternative entry route into hepatocytes.[5][11]
The general mechanism involves the binding of the viral particle to ASGPR on the hepatocyte surface, followed by internalization into endosomes. Acidification of the endosome then triggers conformational changes in the viral fusion proteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm.
Applications of this compound in Viral Entry Research
This compound can be employed in various experimental setups to:
-
Investigate the role of ASGPR in the entry of specific viruses: By either inhibiting or enhancing ASGPR function, researchers can determine the dependency of a virus on this receptor for infection.
-
Characterize the binding site of viral proteins on ASGPR: Competitive binding assays with this compound can help to map the interaction sites.
-
Screen for novel antiviral compounds: High-throughput screening assays can be designed to identify compounds that disrupt the virus-ASGPR interaction, using this compound as a control.
-
Study the kinetics of ASGPR-mediated endocytosis: The modulator can be used to synchronize and track the internalization of the receptor and associated viral particles.
Data Presentation: Quantitative Analysis of ASGPR Expression and Inhibition
For effective experimental design, it is crucial to select appropriate cell lines with well-characterized ASGPR expression levels. The following table summarizes ASGPR densities on commonly used human hepatoma cell lines.
| Cell Line | ASGPR Density (receptors/cell) | Reference |
| HepG2 | ~76,000 | [12][13] |
| HepAD38 | ~17,000 | [13] |
| Huh-5-2 | ~3,000 | [13] |
The inhibitory effect of known ASGPR ligands can provide a benchmark for studies using this compound.
| Ligand | Virus | Cell Line | Inhibition of Viral Uptake/Binding | Reference |
| Asialofetuin | HBV | HepG2 | ~50% inhibition of HBsAg secretion | [14][15] |
| Asialo-orosomucoid | HCV structural proteins | HepG2 | Concentration-dependent inhibition | [9][10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study viral entry mechanisms using this compound.
Protocol 1: Viral Entry Inhibition Assay
This assay determines the inhibitory effect of this compound on the entry of a virus that utilizes ASGPR. A reporter virus (e.g., expressing luciferase or a fluorescent protein) is often used for ease of quantification.
Materials:
-
Hepatoma cell line with high ASGPR expression (e.g., HepG2)
-
Complete cell culture medium
-
Reporter virus stock (e.g., HBV, HCV pseudoparticles)
-
This compound
-
Positive control inhibitor (e.g., asialofetuin)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, positive control, and negative control in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Viral Infection: Add the reporter virus at a pre-determined multiplicity of infection (MOI) to each well.
-
Incubate for 3-4 hours at 37°C to allow for viral entry.
-
Wash and Culture: Remove the virus-containing medium and wash the cells twice with PBS to remove unbound virus.
-
Add fresh complete medium to each well and incubate for 48-72 hours.
-
Quantification:
-
For luciferase reporter virus: Lyse the cells and measure luciferase activity using a luminometer.
-
For fluorescent reporter virus: Visualize and quantify the fluorescent cells using a fluorescence microscope or plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value.
Protocol 2: Competitive Receptor Binding Assay
This assay investigates whether this compound competes with a virus for binding to ASGPR.
Materials:
-
HepG2 cells
-
Labeled virus or viral protein (e.g., fluorescently tagged or radiolabeled)
-
This compound
-
Unlabeled virus or viral protein (for competition control)
-
Binding buffer (e.g., PBS with 1% BSA and 5 mM CaCl2)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Cell Preparation: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Binding Reaction:
-
Wash the cells with cold binding buffer.
-
Add increasing concentrations of this compound or unlabeled competitor to the wells.
-
Add a fixed concentration of labeled virus or viral protein.
-
Incubate on ice for 1-2 hours to allow binding but prevent internalization.
-
-
Washing: Remove the binding mixture and wash the cells 3-4 times with cold binding buffer to remove unbound label.
-
Quantification:
-
For fluorescent labels: Lyse the cells and measure fluorescence in a plate reader.
-
For radiolabels: Lyse the cells and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the modulator concentration to determine the Ki (inhibition constant).
Protocol 3: Endocytosis/Internalization Assay
This assay tracks the internalization of viral particles in the presence of this compound.
Materials:
-
HepG2 cells grown on glass coverslips
-
Fluorescently labeled virus
-
This compound
-
Antibody against a viral surface protein
-
Secondary antibody conjugated to a different fluorophore
-
Fixation and permeabilization buffers
-
Confocal microscope
Procedure:
-
Cell Treatment and Infection:
-
Treat HepG2 cells on coverslips with this compound for 1 hour at 37°C.
-
Add fluorescently labeled virus and incubate at 4°C for 1 hour to allow binding.
-
Shift the temperature to 37°C to initiate endocytosis and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Immunofluorescence Staining:
-
At each time point, place the coverslips on ice and wash with cold PBS.
-
To stain surface-bound virus: Without permeabilizing, incubate with the primary antibody against the viral protein, followed by the secondary antibody.
-
To stain total (surface and internalized) virus: Fix and permeabilize the cells, then incubate with the primary and secondary antibodies.
-
-
Imaging: Mount the coverslips and visualize using a confocal microscope.
-
Data Analysis: Quantify the internalized virus by comparing the fluorescence signal from the non-permeabilized (surface) and permeabilized (total) samples. Assess the effect of this compound on the rate and extent of internalization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ASGPR-mediated viral entry pathway.
Caption: General workflow for viral entry inhibition assay.
Caption: Potential ASGPR signaling pathways.[16]
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. Deciphering the mystery of hepatitis B virus receptors: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 6. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asialoglycoprotein receptor facilitates infection of PLC/PRF/5 cells by HEV through interaction with ORF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of the Asialoglycoprotein Receptor in Binding and Entry of Hepatitis C Virus Structural Proteins in Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Asialoglycoprotein receptor 1 promotes SARS-CoV-2 infection of human normal hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-mediated entry of hepatitis B virus particles into liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor-mediated entry of hepatitis B virus particles into liver cells | Semantic Scholar [semanticscholar.org]
- 16. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
RT-qPCR protocol for genes affected by ASGPR modulator-1
Application Note & Protocol
Topic: RT-qPCR Protocol for Quantifying Gene Expression Changes Induced by ASGPR Modulator-1 in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the sinusoidal surface of hepatocytes.[1][2] It plays a crucial role in maintaining serum glycoprotein (B1211001) homeostasis by recognizing, internalizing, and facilitating the degradation of glycoproteins with terminal galactose or N-acetylgalactosamine residues.[3][4][5] Composed of two subunits, ASGR1 and ASGR2, this receptor is implicated in various physiological and pathological processes, including lipid metabolism, viral infections, and hepatocellular carcinoma.[1][2][3][4] Modulation of ASGPR activity, for instance by a hypothetical "this compound," can trigger downstream signaling cascades, leading to significant changes in gene expression. This document provides a detailed protocol for quantifying these changes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), a sensitive and specific technique for measuring gene expression levels.
Data Presentation
The following table summarizes hypothetical quantitative data for genes affected by this compound treatment in a hepatocyte cell line (e.g., HepG2). The data represents the fold change in gene expression in treated cells compared to untreated controls.
| Gene Symbol | Gene Name | Pathway/Function | Fold Change (Treated/Control) | p-value |
| STAT3 | Signal Transducer and Activator of Transcription 3 | JAK/STAT Signaling | 0.45 | < 0.01 |
| SOCS3 | Suppressor of Cytokine Signaling 3 | JAK/STAT Signaling Negative Regulator | 2.5 | < 0.05 |
| SREBF2 | Sterol Regulatory Element Binding Transcription Factor 2 | Lipid Metabolism | 0.6 | < 0.05 |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Cholesterol Synthesis | 0.5 | < 0.05 |
| MMP9 | Matrix Metallopeptidase 9 | EGFR-ERK Pathway, Metastasis | 3.2 | < 0.01 |
| ACTB | Beta-Actin | Housekeeping Gene | 1.0 | > 0.05 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping Gene | 1.0 | > 0.05 |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (e.g., HepG2) is recommended due to its high expression of ASGPR.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound.
-
Include a vehicle-only control group.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
RNA Isolation
-
Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using 1 mL of a suitable lysis buffer (e.g., TRIzol reagent).
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine the following:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Add the following components to the tube:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., M-MLV RT)
-
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (STAT3, SOCS3, SREBF2, HMGCR, MMP9) and housekeeping genes (ACTB, GAPDH). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the following reaction mix in a qPCR plate for each sample and primer pair:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method.
-
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ASGPR Modulator-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ASGPR modulator-1 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the modulator's intrinsic activity. A typical starting point for a new modulator is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which is crucial for selecting the optimal concentration for subsequent experiments.
Q2: How can I determine if my cells are suitable for an ASGPR-targeted assay?
It is essential to use a cell line that expresses a sufficient level of the asialoglycoprotein receptor (ASGPR).[1] Hepatocyte-derived cell lines like HepG2 are commonly used due to their relatively high ASGPR expression.[2] You can confirm ASGPR expression levels through methods like qPCR or Western blotting.[1] It is also recommended to include a positive control cell line (e.g., primary hepatocytes) and a negative control cell line (one with no or low ASGPR expression) to validate your assay system.[1]
Q3: My assay shows a very low signal or no uptake of the modulator. What are the possible causes and solutions?
Low signal or lack of uptake can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue.
Q4: I am observing high background fluorescence in my uptake assay. How can I reduce it?
High background fluorescence can mask the specific signal from your modulator. Common causes include incomplete washing of unbound modulator, cellular autofluorescence, or autofluorescence from the culture medium.[1] To mitigate this, increase the number and stringency of wash steps, use cold PBS for washing, and switch to a phenol (B47542) red-free medium during the incubation and measurement steps.[1] Analyzing an unstained cell sample can help set the baseline fluorescence.[1]
Q5: How can I confirm that the observed effect of my modulator is specifically mediated by ASGPR?
To confirm ASGPR-mediated activity, a competition assay is recommended.[1] This involves pre-incubating the cells with a known, unlabeled ASGPR ligand, such as asialofetuin or a high concentration of a GalNAc-containing molecule, before adding your labeled modulator.[1] A significant reduction in the signal in the presence of the competitor indicates that your modulator acts through ASGPR.[1]
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low ASGPR expression in the chosen cell line. | Confirm ASGPR expression using qPCR or Western blot.[1] Consider using a different cell line with higher expression, such as primary hepatocytes.[1] |
| Inactive modulator. | Verify the integrity and activity of your modulator stock. | |
| Insufficient incubation time. | Optimize the incubation period; typical times can range from 2 to 24 hours.[1] | |
| Suboptimal modulator concentration. | Perform a dose-response experiment to identify the optimal concentration range. | |
| High Background | Incomplete washing. | Increase the number and rigor of wash steps.[1] Use cold PBS.[1] |
| Autofluorescence. | Use phenol red-free medium.[1] Measure the fluorescence of unstained cells to establish a baseline.[1] | |
| Non-specific binding of the modulator. | Include a blocking step with a protein like BSA. | |
| Poor Reproducibility | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. Optimize cell seeding density to avoid overcrowding.[3] |
| Pipetting errors. | Calibrate pipettes and ensure proper mixing of reagents.[3] | |
| Cell health variability. | Use cells at a consistent passage number and ensure they are healthy and viable before starting the experiment.[3] |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound
This protocol outlines the steps to determine the effective concentration range of this compound.
-
Cell Seeding: Seed ASGPR-expressing cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Modulator Preparation: Prepare a serial dilution of this compound in assay medium. A common range is from 1 nM to 100 µM.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the modulator. Include a vehicle control (medium with the same concentration of solvent used to dissolve the modulator).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Assay Readout: Perform the specific assay to measure the effect of the modulator (e.g., a cell viability assay, a reporter gene assay, or a functional assay related to ASGPR activity).
-
Data Analysis: Plot the assay response against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: ASGPR-Mediated Uptake Assay
This protocol is for quantifying the internalization of a fluorescently labeled this compound.
-
Cell Seeding: Seed ASGPR-expressing cells in a 96-well plate and allow them to attach.
-
Modulator Incubation: Add the fluorescently labeled this compound at the desired concentration to the cells and incubate for a specific time (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the medium and wash the cells multiple times with cold PBS to remove any unbound modulator.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The mean fluorescence intensity (MFI) is directly proportional to the amount of internalized modulator.[1]
Protocol 3: Competition Assay to Confirm ASGPR Specificity
This protocol verifies that the uptake of your modulator is ASGPR-dependent.
-
Cell Seeding: Plate ASGPR-expressing cells as described above.
-
Competitor Pre-incubation: Pre-incubate a subset of the cells with a high concentration (e.g., 100-fold molar excess) of an unlabeled ASGPR ligand (e.g., asialofetuin) for 30-60 minutes at 37°C.[1]
-
Modulator Addition: Add the fluorescently labeled this compound to all wells (including those with the competitor) and incubate as in the uptake assay.
-
Washing and Measurement: Wash the cells and measure the fluorescence as described above.
-
Data Analysis: Compare the fluorescence signal in the presence and absence of the competitor. A significant reduction in the signal with the competitor confirms ASGPR-mediated uptake.[1]
Visualizations
Caption: ASGPR signaling and endocytosis pathway.
Caption: General experimental workflow for modulator optimization.
Caption: Troubleshooting decision tree for in vitro assays.
References
ASGPR modulator-1 solubility and stability issues
Disclaimer: Information on a specific compound designated "ASGPR modulator-1" is not publicly available. This guide provides general troubleshooting advice for researchers working with novel small molecule modulators of the asialoglycoprotein receptor (ASGPR) that may exhibit solubility and stability challenges. The quantitative data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What solvents do you recommend?
A1: For initial stock solutions, we recommend starting with a high-purity, anhydrous organic solvent such as DMSO, DMF, or ethanol. For aqueous buffers, the solubility is expected to be significantly lower. It is crucial to prepare a high-concentration stock in an organic solvent first and then dilute it into your aqueous experimental buffer. Direct dissolution in aqueous media is not recommended and will likely result in poor solubility and precipitation.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when the final concentration in the aqueous medium exceeds the compound's aqueous solubility limit. Here are some strategies to mitigate precipitation:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of the compound.
-
Increase the DMSO percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, you must always run a vehicle control to account for any effects of the solvent.
-
Use a solubilizing agent: In some cases, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility in aqueous solutions. Compatibility with your specific cell line and assay should be validated.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of the compound. Prepare them fresh from the organic stock solution immediately before use.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: We recommend storing stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Under these conditions, the stock solution is expected to be stable for several months.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess stability, you can incubate the compound in your experimental buffer at the relevant temperature for the duration of your experiment. At various time points, take samples and analyze them by HPLC to quantify the amount of intact compound remaining. A decrease in the peak area corresponding to the parent compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity
If you are observing lower-than-expected or highly variable results in your bioassays, it may be related to solubility or stability issues.
Troubleshooting Workflow for Bioactivity Issues
Caption: Troubleshooting logic for low bioactivity.
Issue 2: Inaccurate Quantification by UV-Vis Spectrophotometry
If you are using UV-Vis to determine the concentration of your solutions and are getting inconsistent readings, this could also be a solubility problem.
-
Problem: The absorbance readings are not linear with concentration or are lower than expected.
-
Cause: At higher concentrations, the compound may be forming micro-precipitates or nano-aggregates that scatter light, leading to inaccurate absorbance measurements.
-
Solution:
-
Visually inspect your solutions in the cuvette for any turbidity or Tyndall effect (light scattering).
-
Always measure a blank with the same solvent/buffer composition as your sample.
-
Determine the linear range of detection for your compound in the specific solvent and stay within that range for all measurements. Dilute your samples if necessary.
-
Quantitative Data Summary
The following tables provide illustrative data for the solubility and stability of a hypothetical this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method |
| DMSO | > 50 | > 100 | Visual Inspection |
| DMF | > 50 | > 100 | Visual Inspection |
| Ethanol | 15.2 | 30.4 | HPLC-UV |
| PBS (pH 7.4) | < 0.01 | < 0.02 | HPLC-UV |
| Cell Culture Medium (10% FBS) | 0.05 | 0.1 | HPLC-UV |
Assuming a molecular weight of 500 g/mol .
Table 2: Stability of this compound in Different Conditions
| Condition | Incubation Time (hours) | % Remaining (HPLC) | Notes |
| PBS (pH 7.4) at 37°C | 24 | 92.5% | Minor degradation observed. |
| Cell Culture Medium at 37°C | 24 | 85.1% | Potential for enzymatic degradation. |
| DMSO stock at RT | 24 | 99.8% | Stable at room temperature for short periods. |
| DMSO stock, 5x Freeze-Thaw | N/A | 99.5% | Stable to multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the recommended procedure for preparing solutions of this compound to maximize solubility and minimize precipitation.
Troubleshooting ASGPR modulator-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASGPR Modulator-1. The content addresses potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant cytotoxicity and cell death at concentrations expected to be selective for ASGPR. What are the potential causes and how can we troubleshoot this?
A1: Unexpected cytotoxicity is a common issue that can stem from on-target toxicity, off-target effects, or compound instability.[1] Follow these steps to diagnose the issue.
Step 1: Confirm Compound Integrity and Handling First, ensure the observed effect is not due to compound degradation or precipitation. Improper storage or handling can lead to loss of activity or the formation of toxic byproducts.[2][3]
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.[2]
-
Solubility: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) in your cell culture media to avoid solvent toxicity.[3] If precipitation is observed, gentle warming or sonication may help, but always verify that the compound is fully dissolved before use.[3]
Step 2: Perform a Dose-Response Cytotoxicity Assay A dose-response experiment is critical to distinguish between on-target and off-target cytotoxicity.
-
Recommendation: Use a sensitive assay to quantify cell viability, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include three essential controls:
-
Vehicle Control (e.g., 0.1% DMSO).
-
Untreated Control.
-
Maximum Lysis Control (add lysis buffer 1 hour before the endpoint).
-
-
Assay: Use a commercial LDH assay kit. Transfer supernatant to a new plate, add the reaction mixture, and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Determine the percentage of cytotoxicity relative to the maximum lysis control.
Step 3: Investigate Off-Target Kinase Inhibition ASGPR signaling has been shown to activate the EGFR-ERK pathway.[4] It is plausible that this compound has off-target activity against kinases in this or related pathways.
-
Recommendation: Screen this compound against a panel of common kinases to identify potential off-target interactions. Compare the IC50 values for these kinases with the EC50 for ASGPR modulation.
Quantitative Data Summary: Kinase Inhibition Profile
| Target | IC50 (nM) | Compound |
| ASGPR (On-Target) | 50 | Modulator-1 |
| EGFR | 750 | Modulator-1 |
| VEGFR2 | 1,200 | Modulator-1 |
| SRC | 5,500 | Modulator-1 |
| ERK1/2 | >10,000 | Modulator-1 |
This table presents hypothetical data for illustrative purposes.
Q2: The phenotypic effect of this compound is inconsistent across experiments. What could be causing this variability?
A2: Experimental variability can be caused by several factors, including compound instability in media, inconsistent cell health, or variable expression of the ASGPR target.[1]
Step 1: Assess Compound Stability in Culture Medium Small molecules can degrade in aqueous culture media over time.[1]
-
Recommendation: Determine the half-life of this compound in your specific experimental conditions by incubating it in the medium and analyzing its concentration at different time points using LC-MS.[2] For long-term experiments, consider refreshing the media with the compound at regular intervals.[1]
Step 2: Verify Target Expression ASGPR is highly expressed on hepatocytes, with approximately 500,000 receptors per cell.[5] However, expression levels can vary with cell passage number and culture conditions.
Experimental Protocol: Western Blot for ASGR1 Expression
-
Cell Lysis: Harvest cells from different passage numbers or culture conditions. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Step 3: Utilize Control Compounds To confirm that the observed phenotype is due to on-target activity, use appropriate controls.
-
Negative Control: Use a structurally similar but biologically inactive analog of this compound, if available.[1]
-
Positive Control: Use a known ligand for ASGPR, such as a GalNAc-conjugated molecule, to confirm that the pathway is responsive in your system.[8][9]
Q3: How can I confirm that this compound is engaging its intended target in cells and not just acting through an off-target mechanism?
A3: Target engagement can be confirmed by demonstrating direct binding in a cellular context and by rescuing the phenotype through genetic knockdown of the target.
Step 1: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble ASGR1 in the supernatant by Western Blot. A positive result is a thermal shift (higher stability at elevated temperatures) in the modulator-treated samples compared to the vehicle control.
Step 2: siRNA-Mediated Knockdown If the effects of this compound are on-target, knocking down the ASGPR should abrogate the phenotype.
Experimental Protocol: ASGR1 Knockdown
-
Transfection: Transfect hepatocytes with siRNA specifically targeting the ASGR1 subunit or a non-targeting scramble control siRNA.[10]
-
Incubation: Allow 48-72 hours for the knockdown to take effect.
-
Verification: Confirm the reduction of ASGR1 expression via Western Blot or qRT-PCR.[10]
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and perform your primary phenotypic assay. A loss of the modulator's effect in the ASGR1-knockdown cells indicates on-target activity.
Visual Guides and Workflows
Signaling Pathways
The following diagram illustrates the intended signaling pathway of ASGPR and a potential off-target pathway involving EGFR, which could be inadvertently activated by this compound.[4]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing unexpected experimental results with this compound.
Logical Decision Diagram
Use this diagram to determine the root cause of high cytotoxicity observed during your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 8. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to reduce variability in ASGPR modulator-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving ASGPR modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as compound 5TJX, is a macrocyclic compound used in the study of protein-protein interactions involving the asialoglycoprotein receptor (ASGPR).[1]
Q2: What is the primary function of the asialoglycoprotein receptor (ASGPR)?
ASGPR, predominantly expressed on the surface of hepatocytes, is a C-type lectin receptor that plays a crucial role in the clearance of desialylated glycoproteins from the bloodstream.[2][3] It mediates the endocytosis of these glycoproteins, which have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[4][5]
Q3: Which cell lines are suitable for this compound experiments?
The choice of cell line is critical and depends on the specific experimental goals. Cell lines with endogenous or engineered high-level expression of ASGPR are recommended. The human hepatoma cell line HepG2 is commonly used for ASGPR-related studies due to its relatively high expression of the receptor.[2][6] It is essential to confirm ASGPR expression levels in the selected cell line, as expression can be variable.[7]
Q4: What are the key sources of variability in cell-based assays for ASGPR modulators?
Several factors can contribute to variability in cell-based assays. These can be broadly categorized as:
-
Cellular Factors: Cell line integrity, passage number, cell density, and overall cell health.
-
Reagent Quality: Purity and stability of this compound, quality of antibodies, and consistency of media and buffers.
-
Assay Conditions: Incubation times, temperature, and plate uniformity ("edge effects").
-
Technical Execution: Pipetting accuracy and consistency in washing steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Low Signal or No Response
| Possible Cause | Recommended Solution |
| Low ASGPR expression in the cell line. | Confirm ASGPR expression using qPCR or Western blot. Use a cell line known for high ASGPR expression, such as HepG2. |
| Inactive this compound. | Verify the integrity and purity of the compound. Use a fresh stock and store it according to the manufacturer's instructions. |
| Suboptimal assay conditions. | Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate. |
| Incorrect assay setup. | Review the experimental protocol for errors in reagent concentrations or procedural steps. |
High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific binding of detection reagents. | Increase the number and stringency of wash steps. Use a suitable blocking agent in your assay buffer. |
| Cellular autofluorescence. | Use phenol (B47542) red-free medium during the assay. Include an "unstained" or "no-probe" control to determine the baseline fluorescence. |
| Contaminated reagents or plates. | Use fresh, high-quality reagents and sterile plates. |
High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for even cell distribution. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media to maintain a humidified environment. |
| Pipetting errors. | Use calibrated pipettes and practice consistent pipetting techniques. For critical steps, consider using automated liquid handlers. |
| Temperature gradients across the plate. | Ensure the plate is equilibrated to the correct temperature before adding reagents and during incubation. |
Experimental Protocols
ASGPR Ligand Binding Assay (Competition Format)
This protocol is designed to assess the binding of this compound to the receptor by competing with a known fluorescently labeled ligand.
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
Fluorescently labeled ASGPR ligand (e.g., Alexa-647 labeled tri-GalNAc)[8]
-
This compound (Compound 5TJX)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
96-well black, clear-bottom plates
Procedure:
-
Seed ASGPR-expressing cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells gently with assay buffer.
-
Add the diluted this compound to the wells and incubate for a pre-determined time at the optimal temperature.
-
Add the fluorescently labeled ASGPR ligand at a constant concentration (typically at its Kd value) to all wells.
-
Incubate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound.
-
Fit the data to a suitable competition binding model to determine the IC50 value.
| Parameter | Recommended Range |
| Cell Seeding Density | 20,000 - 50,000 cells/well |
| This compound Concentration | 10-fold dilutions from 100 µM to 1 pM |
| Labeled Ligand Concentration | At or near its Kd value |
| Incubation Time | 1 - 4 hours |
| Incubation Temperature | 4°C or 37°C |
Visualizations
ASGPR Signaling and Endocytosis Pathway
Caption: ASGPR-mediated endocytosis pathway.
Experimental Workflow for this compound Screening
Caption: High-throughput screening workflow for ASGPR modulators.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high variability.
References
- 1. amsbio.com [amsbio.com]
- 2. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human ASGPR1 / ASGR1 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 7. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of ASGPR modulator-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of ASGPR Modulator-1.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound's bioavailability.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
If you are observing significantly lower than expected plasma concentrations of this compound after oral administration, consider the following potential causes and solutions.
-
Problem: Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.
-
Isolating the Cause:
-
Perform in vitro dissolution studies across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.[1][2]
-
Characterize the solid-state properties of your drug substance (e.g., crystallinity vs. amorphous form) using techniques like X-ray powder diffraction (XRPD).[3][4]
-
-
Potential Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][6][7]
-
Formulation as a Solid Dispersion: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[5][6][8]
-
Quantitative Data Summary: Effect of Formulation on Bioavailability
| Formulation Strategy | Mean Particle Size (µm) | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (%) |
| Unformulated API | 50 | 15% | 5% |
| Micronized API | 5 | 45% | 18% |
| Nanosuspension | 0.2 | 85% | 35% |
| Amorphous Solid Dispersion | N/A | 92% | 42% |
| SEDDS | N/A | 95% | 55% |
Issue 2: High Variability in Pharmacokinetic (PK) Data
High inter-subject variability in plasma exposure can obscure the true pharmacokinetic profile of this compound.
-
Problem: Inconsistent absorption due to factors like food effects or pH-dependent solubility.
-
Isolating the Cause:
-
Conduct fed vs. fasted in vivo studies to determine the impact of food on absorption.
-
Analyze the chemical stability of the compound at different pH values to rule out degradation in the stomach.
-
-
Potential Solutions:
-
Enteric Coating: If the compound is unstable in the acidic environment of the stomach, an enteric-coated formulation can protect it until it reaches the small intestine.
-
pH-Independent Formulations: Develop formulations, such as amorphous solid dispersions in a suitable polymer, that provide consistent dissolution across the pH range of the GI tract.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to interact with the Asialoglycoprotein Receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[9][10] This receptor plays a key role in clearing desialylated glycoproteins from circulation through endocytosis.[9][10][11] Modulation of ASGPR can influence downstream signaling pathways, such as the EGFR-ERK pathway, and has implications for various liver-related physiological and pathological processes.[12][13]
ASGPR Signaling Pathway
References
- 1. fip.org [fip.org]
- 2. 2.8. In Vitro Drug Release Study [bio-protocol.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ASGPR modulator-1 degradation in media
Welcome to the technical support center for ASGPR Modulator-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of small molecule compounds like this compound in experimental media?
A1: The instability of small molecules in assay media can stem from several factors, including chemical degradation and poor solubility. Environmental conditions such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation. For example, compounds with certain functional groups may be susceptible to hydrolysis at non-neutral pH. Poor solubility can lead to compound precipitation, which reduces its effective concentration and can be mistaken for degradation.[1]
Q2: How can I determine if this compound is degrading in my specific cell culture medium?
A2: The most direct method to assess stability is to incubate this compound in your experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining concentration of the active compound using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time is indicative of degradation.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of small molecules at -80°C. For short-term storage, -20°C is often sufficient. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q4: Can components of the cell culture medium contribute to the degradation of this compound?
A4: Yes, certain media components can affect compound stability. For instance, serum contains enzymes that can metabolize small molecules. High concentrations of certain amino acids or other reactive species can also contribute to degradation.[3] If degradation is suspected, consider using a serum-free medium or reducing the serum concentration if your experimental system allows.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
This issue often points to compound instability in the cell culture medium.
-
Potential Cause: Degradation in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in pre-warmed cell culture media immediately before each experiment.[3]
-
Minimize Exposure to Light: Protect stock solutions and media containing the modulator from light by using amber tubes and covering cell culture plates with foil.[3]
-
Optimize pH: Ensure the cell culture medium is properly buffered and maintained at the optimal pH for your cells, as pH can affect the stability of small molecules.[3]
-
Assess Stability: Perform a stability study as described in FAQ Q2 to quantify the rate of degradation in your specific medium.
-
Issue 2: Precipitation observed when adding this compound stock solution to the media.
Precipitate formation indicates that the compound's solubility limit in the final assay buffer has been exceeded.[1]
-
Potential Cause: Poor solubility of the compound in the aqueous medium.
-
Troubleshooting Steps:
-
Confirm Solvent Compatibility: Ensure the solvent used for the stock solution (e.g., DMSO) is compatible with your cell culture system and its final concentration does not exceed a non-toxic level (typically <0.5%).[1][4]
-
Prepare Intermediate Dilutions: Instead of adding a small volume of a highly concentrated stock directly to the media, prepare an intermediate dilution in a compatible solvent or the medium itself before the final dilution.[3]
-
Gentle Mixing: When preparing the final working solution, add the stock solution or intermediate dilution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[3]
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile, amber microcentrifuge tubes
-
37°C incubator with 5% CO2
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Quenching solution (e.g., ice-cold acetonitrile)
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration (e.g., 1 µM).
-
Incubation: Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator with 5% CO2.[2]
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quenching and Protein Precipitation: To halt potential enzymatic degradation, add three volumes of an ice-cold quenching solution (e.g., acetonitrile) to the media sample.[3] Vortex briefly and centrifuge to pellet precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an appropriate vial for analysis. Quantify the concentration of this compound using a validated analytical method such as HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media
| Medium Formulation | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| DMEM + 10% FBS | 37 | 0 | 100 |
| 8 | 85 | ||
| 24 | 60 | ||
| 48 | 35 | ||
| RPMI + 10% FBS | 37 | 0 | 100 |
| 8 | 90 | ||
| 24 | 70 | ||
| 48 | 45 | ||
| Serum-Free Medium | 37 | 0 | 100 |
| 8 | 98 | ||
| 24 | 92 | ||
| 48 | 85 |
Visualizations
Caption: Potential pathways for the loss of active this compound in experimental media.
Caption: Troubleshooting workflow for addressing the degradation of this compound.
References
Cell viability problems with ASGPR modulator-1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell viability issues during treatment with ASGPR Modulator-1.
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q1: I'm observing acute and widespread cell death at concentrations that should be non-toxic. What is the likely cause?
A1: This issue can stem from several factors related to either the compound's formulation or the culture conditions.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control (typically ≤ 0.1%).[1]
-
Compound Precipitation: The modulator may be precipitating out of the solution, forming aggregates that can be cytotoxic. Visually inspect the media for any precipitate after adding the compound.[2]
-
Incorrect Concentration: Double-check all calculations for stock dilution and final treatment concentrations. An error in calculation is a common source of unexpected toxicity.
To resolve this, perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[1] Always include a vehicle-only control to assess the impact of the solvent on cell viability.
Q2: My cell viability results are inconsistent between replicate wells and experiments. What can I do to improve reproducibility?
A2: Inconsistent results often point to issues with compound stability, solubility, or technical variability in assay execution.[2]
-
Incomplete Solubilization: Ensure the stock solution is fully dissolved before diluting it into the culture medium. If you see any precipitate, gently warm and vortex the stock solution. Prepare fresh stock solutions frequently.[2]
-
Compound Instability: The modulator may be degrading in the culture medium over time, especially during long-term experiments. Consider refreshing the media with a new compound at regular intervals.[1]
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well. Inconsistent cell density will lead to variable results.
-
Assay Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or ensure proper humidification in the incubator.
To diagnose this, use a standardized protocol for compound addition, ensure uniform mixing, and use calibrated pipettes for all steps.[2]
Q3: My adherent cells are rounding up and detaching after treatment. How do I know if this is apoptosis or another form of cell death?
A3: Cell rounding and detachment can be signs of cytotoxicity, but they do not distinguish between apoptosis, necrosis, or other cell death pathways. The target of this compound may be crucial for cell adhesion, or the effect could be a general stress response.[1]
To differentiate, you should use specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for distinguishing early apoptosis (Annexin V positive, PI negative) from late apoptosis/necrosis (Annexin V positive, PI positive).
-
Caspase Activity Assays: Measuring the activity of executioner caspases (like Caspase-3/7) can confirm if an apoptotic signaling cascade has been initiated.
-
Microscopy: Observe the cells for morphological hallmarks. Apoptotic cells typically show membrane blebbing and chromatin condensation, whereas necrotic cells swell and rupture.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Asialoglycoprotein Receptor (ASGPR) and how might a modulator affect cell viability?
A1: The Asialoglycoprotein Receptor (ASGPR) is a lectin primarily expressed on the surface of hepatocytes.[3] Its main role is to recognize, bind, and internalize desialylated glycoproteins from circulation for degradation, a process called receptor-mediated endocytosis.[4][5] ASGPR is also involved in clearing apoptotic cells.[4][6] Modulating ASGPR could impact cell viability in several ways:
-
Inhibition: Blocking ASGPR could impair the clearance of apoptotic bodies or other essential glycoproteins, potentially leading to an accumulation of pro-inflammatory signals and exacerbating cell death in a stressed environment.[4][6]
-
Activation/Agonism: A modulator that activates the receptor could trigger downstream signaling pathways. Depending on the cellular context, this could potentially initiate a cell death cascade, especially if the modulator causes aberrant receptor trafficking or signaling.
-
Targeted Delivery: ASGPR is often used as a target for delivering drugs specifically to hepatocytes.[7] If this compound is a conjugate, its cytotoxic effects may be due to the delivered payload rather than the modulation of the receptor itself.
Q2: Which cell lines are most suitable for studying the effects of this compound?
A2: The most suitable cell lines are those with high endogenous expression of ASGPR. The receptor is most abundant on hepatocytes.[3]
-
Primary Hepatocytes: These are the most physiologically relevant model but can be challenging to culture.
-
Hepatocellular Carcinoma (HCC) Cell Lines: HepG2 and Huh7 cells are commonly used as they express functional ASGPR.
-
Engineered Cell Lines: Non-hepatic cell lines (e.g., HEK293) can be engineered to express ASGPR1 and ASGR2 subunits to create a controlled system for studying receptor-specific effects.
It is crucial to verify ASGPR expression levels in your chosen cell line via qPCR or Western blot before beginning experiments.
Q3: How can I be sure the observed cytotoxicity is an on-target effect of ASGPR modulation?
A3: To confirm the observed effects are mediated by ASGPR, you should perform control experiments:
-
Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate ASGPR expression in your target cells. An on-target effect should be significantly diminished in these ASGPR-deficient cells compared to control cells.[8][9]
-
Competitive Inhibition: Co-treat cells with the modulator and a known, high-affinity ASGPR ligand (like asialofetuin). If the modulator's effect is on-target, the presence of the competitive ligand should rescue the cells from cytotoxicity.[8]
-
Use a Control Cell Line: Test the modulator on a cell line that does not express ASGPR. The absence of a cytotoxic effect in this negative control cell line would support an on-target mechanism.
Quantitative Data Summary
The following tables provide example data for a hypothetical ASGPR modulator. Researchers should generate their own data for their specific cell line and conditions.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | ASGPR Expression | IC50 (72h treatment) |
|---|---|---|
| HepG2 | High | 15 µM |
| Huh7 | Moderate | 45 µM |
| HEK293 | None | > 100 µM |
| HepG2 (ASGPR1 siRNA) | Low | > 100 µM |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration | Incubation Time |
|---|---|---|
| Cell Viability (MTT/WST-1) | 0.1 µM - 100 µM | 24 - 72 hours |
| Apoptosis (Annexin V) | 10 µM - 50 µM | 12 - 48 hours |
| Mechanism of Action Studies | 5 µM - 25 µM | 6 - 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. Impact of asialoglycoprotein receptor deficiency on the development of liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ASGPR Modulator-1
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of ASGPR Modulator-1 in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric agonist of the Asialoglycoprotein Receptor (ASGPR). Upon binding, it induces a conformational change in the receptor complex, enhancing its affinity for asialoglycoproteins and promoting receptor-mediated endocytosis. This leads to the internalization of the receptor-ligand complex and subsequent lysosomal degradation of the ligand.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), stock solutions can be prepared in DMSO and stored at 4°C. For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can I expect a functional response to this compound?
A functional response is dependent on the expression of ASGPR. High levels of ASGPR are typically found on the surface of hepatocytes. The human hepatoma cell line HepG2 is a commonly used and recommended model. Primary hepatocytes will also exhibit a robust response. Cell lines with low or no ASGPR expression, such as HEK293 or HeLa, are not suitable and can be used as negative controls.
Troubleshooting Inconsistent In Vitro Results
Q4: We are observing significant variability in the EC50 value of this compound in our glycoprotein (B1211001) uptake assay. What could be the cause?
Several factors can contribute to shifts in the measured EC50 value. Please review the following potential causes and solutions.
-
Cell Health and Passage Number: HepG2 cells can lose their differentiated phenotype, including ASGPR expression, at high passage numbers. Ensure you are using cells below passage 20 and that they are healthy and have not been over-confluenced.
-
Compound Stability: Ensure that the stock solution of this compound has been stored correctly. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored aliquot.
-
Assay Conditions: The concentration of the asialoglycoprotein ligand (e.g., asialofetuin) used in the assay can compete with the modulator's effect. Ensure you are using a consistent, non-saturating concentration of the ligand in all experiments.
Table 1: Impact of Experimental Variables on EC50
| Parameter | Condition A | Observed EC50 (nM) | Condition B | Observed EC50 (nM) |
| Cell Passage | Low (P-10) | 55 ± 4.5 | High (P-35) | 185 ± 15.2 |
| Ligand Conc. | 1x Kd | 62 ± 5.1 | 5x Kd | 110 ± 9.8 |
| Compound Age | Fresh Dilution | 58 ± 4.9 | 3 Freeze-Thaws | 250 ± 21.7 |
Q5: We are seeing unexpected cytotoxicity at concentrations where we expect to see modulation. Why is this happening?
This compound is generally not cytotoxic at effective concentrations. If you observe cytotoxicity, consider the following:
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to cells at concentrations above 0.5%. Ensure the final concentration of DMSO in your assay medium is consistent across all wells and ideally below 0.1%.
-
Off-Target Effects: At very high concentrations (>100x EC50), off-target effects may occur. It is crucial to perform a full dose-response curve to identify the optimal concentration range.
-
Contamination: Verify that your cell culture and reagents are free from microbial contamination.
Table 2: Cytotoxicity Profile (LD50) in Various Cell Lines
| Cell Line | ASGPR Expression | LD50 of this compound (µM) | LD50 of Vehicle (DMSO) |
| HepG2 | High | > 50 | > 1% |
| Primary Hepatocytes | High | > 50 | > 1% |
| HEK293 | None | > 100 | > 1% |
Experimental Protocols & Workflows
Protocol 1: Fluorescent Asialoglycoprotein Uptake Assay
This assay measures the ability of this compound to enhance the uptake of a fluorescently labeled asialoglycoprotein ligand (e.g., FITC-Asialofetuin).
-
Cell Plating: Plate HepG2 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Ligand Addition: Add 10 µL of FITC-Asialofetuin to each well to a final concentration equal to its Kd.
-
Uptake: Incubate for 2 hours at 37°C to allow for internalization.
-
Measurement: Aspirate the medium, wash cells three times with cold PBS to remove unbound ligand. Add 100 µL of cell lysis buffer. Measure fluorescence (Ex/Em = 490/525 nm) using a plate reader.
Signaling & Troubleshooting Logic
Q6: What is the expected downstream signaling pathway upon ASGPR activation by Modulator-1?
Activation of ASGPR and subsequent endocytosis are not typically associated with robust downstream signaling cascades in the same way as growth factor receptors. The primary event is the clearance of ligands from the extracellular environment. However, some studies suggest that clustering of receptors can lead to weak activation of kinase pathways like ERK1/2. A troubleshooting diagram for inconsistent results is provided below.
Technical Support Center: Optimizing Incubation Time for ASGPR Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for ASGPR modulator-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for this compound?
A1: The primary goal is to determine the specific duration of exposure to this compound that produces the most robust, reproducible, and biologically meaningful results. An optimal incubation time ensures that the observed cellular response is a direct result of the modulator's activity on the asialoglycoprotein receptor (ASGPR) and not due to secondary, off-target effects from prolonged exposure, such as cytotoxicity or compound degradation.
Q2: What is the function of the asialoglycoprotein receptor (ASGPR) and how might a modulator affect it?
A2: ASGPR is a receptor primarily found on the surface of liver cells (hepatocytes) that plays a key role in clearing certain glycoproteins from the bloodstream.[1][2][3] It recognizes and binds to proteins that have exposed galactose or N-acetylgalactosamine sugar residues, leading to their internalization and degradation through a process called clathrin-mediated endocytosis.[1][4][5] ASGPR is also involved in immune regulation and lipid metabolism.[1][6] An ASGPR modulator could either enhance (agonist) or inhibit (antagonist) these functions, impacting downstream signaling pathways such as the JAK2/STAT3 pathway, which is involved in maintaining platelet homeostasis.[1][6]
Q3: What are the key factors that influence the optimal incubation time for this compound?
A3: Several factors can significantly impact the optimal incubation time:
-
Mechanism of Action: The time required to observe a downstream effect will depend on the biological pathway being targeted by this compound.[7]
-
Cell Type: Different cell lines have varying metabolic rates, doubling times, and levels of ASGPR expression, all of which can affect their response to the modulator.[7]
-
Compound Stability: The chemical stability of this compound in the cell culture medium will determine the maximum effective incubation period.[7]
-
Assay Type: The kinetics of the specific assay used to measure the endpoint (e.g., receptor uptake, cell viability, gene expression) will influence the timing of the measurement.[7]
Q4: How do I determine a starting range for incubation times for a new compound like this compound?
A4: A good starting point is to conduct a literature search for similar compounds or assays involving ASGPR.[8] For receptor uptake assays, initial time points could range from 30 minutes to 4 hours.[4] For assays measuring downstream effects like changes in protein expression or cell viability, a broader range of 6, 12, 24, 48, and 72 hours is recommended to capture both early and late responses.[9][10]
Troubleshooting Guide
| Observed Problem | Potential Causes | Suggested Solutions |
| High background signal in all wells, including controls. | 1. Incomplete washing of the cells. 2. Autofluorescence of the cells or medium. | 1. Increase the number and rigor of wash steps using cold PBS. 2. Use phenol (B47542) red-free medium during the incubation period. 3. Analyze an unstained cell sample to set a baseline for fluorescence.[4] |
| No observable effect of this compound at any time point. | 1. The concentration of the modulator is too low. 2. Low or no ASGPR expression in the chosen cell line. 3. The incubation time is insufficient to elicit a response. 4. The modulator has degraded in the culture medium. | 1. Perform a dose-response experiment to identify an effective concentration range.[11] 2. Confirm ASGPR expression in your cell line using qPCR or Western blot.[4] 3. Test longer incubation times (e.g., up to 72 hours).[4] 4. Assess the stability of the modulator using analytical methods like HPLC.[7] |
| High level of cell death across all concentrations, including low ones. | 1. The incubation time is too long, leading to off-target cytotoxicity. 2. The solvent (e.g., DMSO) concentration is too high.[9] 3. The modulator itself has off-target toxicity. | 1. Reduce the maximum incubation time and test earlier time points.[9] 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and run a vehicle-only control.[9] 3. Use assays to distinguish between apoptosis and necrosis to understand the mechanism of cell death. |
| Inconsistent or highly variable results between replicate experiments. | 1. Inconsistent cell seeding density. 2. "Edge effects" in the microplate due to evaporation. 3. Inaccurate pipetting during serial dilutions or treatment. | 1. Ensure a homogenous single-cell suspension before plating.[9] 2. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[9] 3. Calibrate pipettes regularly and use fresh tips for each dilution and treatment.[9] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for ASGPR-Mediated Uptake
This protocol is designed to identify the optimal duration of exposure to this compound for measuring its effect on the uptake of a fluorescently labeled ligand.
Materials:
-
ASGPR-expressing cells (e.g., HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Fluorescently labeled ASGPR ligand (e.g., FITC-asialofetuin)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed ASGPR-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.
-
Modulator Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Incubation with Modulator: Remove the existing medium and add the prepared modulator dilutions and controls to the appropriate wells. Incubate for a range of time points (e.g., 30 minutes, 1, 2, 4, and 8 hours).
-
Ligand Addition: At the end of each modulator incubation period, add the fluorescently labeled ASGPR ligand to all wells at a final concentration within the linear range of the assay. Incubate for a fixed time (e.g., 1 hour) at 37°C.
-
Washing: Aspirate the ligand-containing medium and wash the cells three times with cold PBS to remove any non-internalized ligand.[4]
-
Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[4]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the data to the vehicle-only controls for each time point. Plot the fluorescence intensity against the incubation time to identify the point at which the maximal effect of the modulator is observed.
Protocol 2: Time-Course Experiment for a Cell Viability Assay
This protocol aims to determine the effect of incubation time on the ability of this compound to alter cell viability.
Materials:
-
ASGPR-expressing cells
-
96-well clear tissue culture plates
-
This compound
-
Complete culture medium
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 18-24 hours.[9]
-
Modulator Preparation: Prepare serial dilutions of this compound in complete culture medium, as well as a vehicle-only control.[9]
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Remove the existing medium and add the modulator dilutions and controls. Incubate the plates at 37°C and 5% CO₂.[9]
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay according to the manufacturer's instructions.[9]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the log of the modulator concentration for each incubation time. Use non-linear regression to determine the IC50 or EC50 value at each time point. The optimal incubation time is the point at which this value stabilizes.[9]
Data Presentation
Table 1: Example Data for Determining Optimal Incubation Time on Cell Viability
| Incubation Time (hours) | IC50 of this compound (µM) |
| 24 | 15.2 |
| 48 | 8.5 |
| 72 | 8.1 |
In this example, the IC50 value stabilizes between 48 and 72 hours, suggesting that a 48-hour incubation time is likely optimal.
Visualizations
Caption: ASGPR signaling and endocytosis pathway.
Caption: Workflow for optimizing incubation time.
Caption: A troubleshooting decision tree.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
ASGPR modulator-1 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASGPR modulator-1. The information is designed to help identify and resolve potential interference with common assay reagents and formats.
Frequently Asked Questions (FAQs)
Q1: What is ASGPR and what is its primary function?
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[1][2] Its main role is to recognize, internalize, and clear glycoproteins from circulation that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[3][4] This process of receptor-mediated endocytosis is crucial for maintaining glycoprotein (B1211001) homeostasis.[2]
Q2: What are the common assays used to study ASGPR and its modulators?
Common assays for studying ASGPR and its modulators include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Often used in a competitive format to measure the binding affinity of a modulator to ASGPR or to detect autoantibodies against the receptor.[4][5][6]
-
Fluorescence-Based Cellular Uptake Assays: These assays quantify the internalization of a fluorescently labeled ASGPR ligand in cells expressing the receptor, and can be used to assess the inhibitory or enhancing effect of a modulator.[7][8]
-
Luciferase Reporter Gene Assays: Used to measure the effect of a modulator on the expression of the ASGPR gene by linking it to a luciferase reporter.[3][9]
Q3: What are the known signaling pathways activated by ASGPR?
ASGPR activation can trigger several downstream signaling pathways. One identified pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-Regulated Kinase (ERK) pathway.[10] In dendritic cells, ASGPR ligation has been shown to activate a pathway involving Syk, PLCγ2, PKCδ, MAPK (ERK1/2 and JNK), and ultimately the transcription factor CREB.[11]
Troubleshooting Guides
Interference in ELISA
Small molecule modulators like this compound can sometimes interfere with ELISA results, leading to either falsely high or low signals.[12]
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | Non-specific binding of this compound to the plate or detection antibodies. | Increase the number of wash steps. Optimize the concentration of blocking buffer (e.g., BSA or non-fat dry milk).[13] |
| Inconsistent results between replicates | Incomplete plate washing or improper mixing of reagents. This compound may be precipitating out of solution. | Ensure thorough washing and gentle but complete mixing. Check the solubility of this compound in the assay buffer and consider using a different buffer or adding a solubilizing agent if necessary. |
| Lower than expected signal (false negative) | This compound interfering with the enzyme-substrate reaction (e.g., inhibiting HRP).[14] The modulator may be altering the pH of the reaction. | Run a control experiment to test the effect of the modulator directly on the enzyme-substrate reaction. Ensure the final sample pH is within the optimal range for the ELISA.[12] |
| Higher than expected signal (false positive) | The modulator may be cross-reacting with the detection antibody or preventing the binding of the intended ligand in a competitive assay.[13] | Perform a control experiment with the modulator in the absence of the target antigen to check for direct interaction with the detection antibody. |
Interference in Fluorescence-Based Cellular Uptake Assays
Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the reporter molecule.[2]
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence | This compound is autofluorescent at the excitation/emission wavelengths of the reporter dye. Cell culture medium components (e.g., phenol (B47542) red, serum) are contributing to background.[15] | Pre-read the plate with cells and the modulator alone to quantify its intrinsic fluorescence and subtract this from the final reading. Use phenol red-free medium and consider reducing serum concentration during the assay.[2][15] |
| Signal quenching (lower than expected fluorescence) | This compound absorbs light at the excitation or emission wavelength of the fluorophore. | Perform a control experiment in a cell-free system to measure the effect of the modulator on the fluorescence of the labeled ligand. If quenching is observed, a different fluorophore with a distinct spectral profile may be needed. |
| Cell toxicity or altered cell morphology | This compound is cytotoxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. Test a wider range of modulator concentrations to find a non-toxic working concentration. |
| No or low uptake of fluorescent ligand | Low expression of ASGPR on the cell line used. Insufficient incubation time. | Confirm ASGPR expression levels in your cell line using qPCR or Western blot. Optimize the incubation time for ligand uptake. |
Interference in Luciferase Reporter Assays
Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to misleading results that are independent of the biological activity of this compound on the ASGPR promoter.[10][11]
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in luminescence | This compound may be inhibiting luciferase, which can paradoxically stabilize the enzyme and lead to its accumulation and a stronger signal.[1][10] | Perform a counter-screen using a cell line with a constitutively active promoter driving luciferase expression to see if the modulator affects the luciferase enzyme directly. |
| Unexpected decrease in luminescence | This compound directly inhibits the luciferase enzyme.[11][16] The modulator may be colored and absorbing the emitted light. | As above, use a counter-screen with a constitutive promoter. Also, check the absorbance spectrum of the modulator to see if it overlaps with the emission spectrum of luciferase. |
| High variability between replicates | Uneven cell seeding or transfection efficiency. Cell stress or toxicity due to the modulator. | Ensure a homogenous cell suspension when plating. Optimize transfection protocols. Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) for normalization.[11][17] |
Experimental Protocols
Competitive ELISA for this compound Binding
This protocol is designed to assess the ability of this compound to compete with a known biotinylated ligand for binding to immobilized ASGPR.
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of purified ASGPR (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[4][5]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[5]
-
Competition Reaction:
-
Prepare serial dilutions of this compound and a fixed concentration of a known biotinylated ASGPR ligand in assay buffer (e.g., blocking buffer).
-
Wash the plate three times.
-
Add 50 µL of the modulator dilution and 50 µL of the biotinylated ligand to each well. Incubate for 2 hours at room temperature.[18]
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL/well of streptavidin-HRP diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.[6]
-
-
Readout: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm. A decrease in signal indicates successful competition by this compound.[6]
Fluorescence-Based Cellular Uptake Assay
This protocol measures the effect of this compound on the endocytosis of a fluorescently labeled ASGPR ligand.
-
Cell Seeding: Seed ASGPR-expressing cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound in serum-free, phenol red-free media for a predetermined pre-incubation time (e.g., 1 hour).
-
Ligand Uptake: Add a fluorescently labeled ASGPR ligand (e.g., FITC-asialofetuin) to each well at a final concentration determined by prior titration. Incubate for a suitable uptake period (e.g., 2-4 hours) at 37°C.
-
Washing: Aspirate the media and wash the cells three times with cold PBS to remove unbound ligand.[7]
-
Cell Lysis: Lyse the cells in 100 µL/well of a suitable lysis buffer (e.g., RIPA buffer).
-
Readout: Measure the fluorescence of the cell lysate using a microplate reader with appropriate excitation and emission filters. Normalize the fluorescence signal to the total protein concentration in each well, determined by a BCA assay.[7]
Luciferase Reporter Gene Assay
This protocol assesses the effect of this compound on the transcriptional activity of the ASGPR promoter.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the ASGPR promoter and a Renilla luciferase control plasmid (for normalization). Plate the transfected cells in a 96-well white plate and allow them to recover for 24 hours.[3]
-
Compound Treatment: Treat the cells with serial dilutions of this compound in complete culture medium. Incubate for a period sufficient to induce a transcriptional response (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[3]
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.
-
Add Stop & Glo® Reagent to the same well to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[3]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. An increase or decrease in the normalized signal indicates a modulatory effect of the compound on the ASGPR promoter.[19]
Visualizations
Caption: ASGPR Signaling Pathways.[10][11]
Caption: Competitive ELISA Experimental Workflow.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 10. tandfonline.com [tandfonline.com]
- 11. goldbio.com [goldbio.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. candor-bioscience.de [candor-bioscience.de]
- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
How to control for ASGPR modulator-1 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential cytotoxic effects of ASGPR Modulator-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our hepatocyte cell line after treatment with this compound, even at low concentrations. What could be the cause?
A1: Several factors could contribute to excessive cytotoxicity. First, consider the possibility of "on-target" cytotoxicity. Since ASGPR is involved in processes like the clearance of apoptotic cells, potent modulation of this receptor could inadvertently trigger cell death pathways.[1][2] Second, "off-target" effects, where the compound interacts with other cellular components, may be inducing toxicity. Finally, experimental conditions such as high compound concentration, prolonged exposure, or suboptimal cell health can exacerbate cytotoxicity.
Q2: How can we distinguish between on-target and off-target cytotoxicity of this compound?
A2: To differentiate between on-target and off-target effects, you can perform experiments in cells that do not express ASGPR or use siRNA to knock down ASGPR expression in your target cells.[2][3][4] If cytotoxicity is significantly reduced in the absence of the receptor, it suggests an on-target effect. If cytotoxicity persists, off-target effects are likely the primary driver.
Q3: What are some general strategies to reduce the cytotoxicity of this compound in our cell-based assays?
A3: To mitigate cytotoxicity, you can try several approaches:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired modulatory effect with minimal cell death.
-
Improve Compound Solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure your compound is fully dissolved. You may need to optimize your solvent and its final concentration (e.g., keep DMSO below 0.5%).[5][6]
-
Use Healthy, Log-Phase Cells: Cells that are over-confluent or have a high passage number can be more sensitive to cytotoxic insults.[5]
-
Consider Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is the suspected mechanism of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to determine if blocking this pathway can rescue the cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Readouts Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Perform a cell titration experiment to find the optimal density for your specific cell line and assay.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental data. Instead, fill them with sterile PBS or culture medium to minimize evaporation and temperature fluctuations.[5][7] |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[5] |
| Inconsistent Incubation Times | Strictly adhere to standardized incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[5] |
Issue 2: Low Signal or Absorbance in Cytotoxicity Assays (e.g., MTT, LDH)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Cell Number | Increase the cell seeding density. A starting range for many cell lines is 10,000 to 100,000 cells per well in a 96-well plate.[5] |
| Short Incubation Time with Assay Reagent | Increase the incubation time with the assay reagent (e.g., 1-4 hours for MTT) to allow for sufficient signal generation.[5] |
| Compound Interference with Assay | Run a control with the compound in cell-free media to check if it directly reacts with the assay reagents. |
| Solvent-Induced Cytotoxicity in Controls | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including vehicle controls.[5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Cytotoxicity
This protocol outlines the use of a standard MTT assay to measure the cytotoxic effects of this compound.
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[6] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of ASGPR to Assess On-Target Cytotoxicity
This protocol can be used to investigate if the cytotoxicity of this compound is mediated through its intended target.[2][3][4]
-
siRNA Transfection: Transfect hepatocytes with siRNA specifically targeting ASGPR1 or a non-targeting scramble control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to verify the reduction in ASGPR expression via qRT-PCR or Western blot.
-
Compound Treatment: Treat the ASGPR-knockdown cells and control cells with this compound at various concentrations.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH release) as described in Protocol 1.
-
Data Analysis: Compare the cytotoxicity profiles in the ASGPR-knockdown cells versus the control cells. A significant reduction in cytotoxicity in the knockdown cells would indicate an on-target effect.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting ASGPR modulator-1 dose for different cell lines
This technical support center provides guidance on the use of ASGPR Modulator-1, a novel compound designed to interact with the Asialoglycoprotein Receptor (ASGPR). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to bind to the Asialoglycoprotein Receptor (ASGPR), a C-type lectin primarily expressed on the surface of hepatocytes.[1][2][3] The receptor recognizes and binds to glycoproteins with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][4] This binding, which is dependent on calcium ions, triggers receptor-mediated endocytosis, leading to the internalization of the receptor-ligand complex.[1][2][5] The primary function of ASGPR is to clear desialylated glycoproteins from the bloodstream.[4][6] Depending on its specific design, an ASGPR modulator could act as an agonist, antagonist, or delivery vehicle for therapeutic payloads.
Q2: How does ASGPR expression vary across different cell lines?
A2: ASGPR expression can vary significantly between different cell lines, which is a critical factor to consider when determining the optimal dose of this compound. Hepatocyte-derived cell lines are the primary models for studying ASGPR function. The expression levels of ASGPR on commonly used cell lines are summarized below.
| Cell Line | Origin | ASGPR Expression Level | Reference |
| HepG2 | Human Hepatocellular Carcinoma | High | [7] |
| HepAD38 | Human Hepatocellular Carcinoma | Low to negligible | [7] |
| Huh-5-2 | Human Hepatocellular Carcinoma | Low to negligible | [7] |
| Jurkat | Human T-cell leukemia | Detectable | [8] |
| HEK293 | Human Embryonic Kidney | Transfection-dependent | [9] |
Note: ASGPR is composed of two subunits, ASGR1 and ASGR2, and both are typically required for full functionality.[1][10] It is advisable to confirm the expression of both subunits in your cell line of interest.
Q3: What are the key signaling pathways associated with ASGPR?
A3: ASGPR has been implicated in several signaling pathways. For instance, it can modulate liver thrombopoietin production through the JAK2-STAT3 signaling pathway.[1][11] In the context of cancer, ASGPR1 has been shown to have tumor-suppressive effects by inhibiting the phosphorylation of STAT3.[1] Conversely, in some cancer models, ASGPR has been found to promote metastasis by activating the EGFR-ERK pathway.[12]
Troubleshooting Guide
Q1: I am not observing the expected effect of this compound on my cells. What could be the reason?
A1: Several factors could contribute to a lack of response:
-
Low ASGPR Expression: Verify the ASGPR expression level in your specific cell line using techniques like qPCR, Western blot, or flow cytometry. As indicated in the table above, some commonly used liver-derived cell lines have low to negligible ASGPR expression.[7]
-
Incorrect Dose: The optimal dose of this compound is cell line-dependent. You may need to perform a dose-response experiment to determine the effective concentration for your cells.
-
Sub-optimal Experimental Conditions: ASGPR binding to its ligands is calcium-dependent.[1][3][5] Ensure that your cell culture medium contains adequate calcium levels.
-
Modulator Inactivity: Confirm the stability and activity of your this compound stock.
Q2: I am observing significant cytotoxicity with this compound. How can I mitigate this?
A2: Cytotoxicity can be a concern, especially at higher concentrations. Consider the following:
-
Dose Reduction: Perform a dose-response curve to identify the maximum non-toxic concentration.
-
Incubation Time: Reduce the duration of exposure to the modulator.
-
Cell Density: Ensure you are using an optimal cell density for your experiments, as very low or very high confluency can affect cell health and response to treatment.
-
Off-Target Effects: At high concentrations, the modulator may have off-target effects. Consider evaluating the specificity of the observed toxicity.
Experimental Protocols
Protocol: Determining the Optimal Dose of this compound for a New Cell Line
This protocol provides a general framework for determining the effective and non-toxic dose range of this compound in a cell line of interest.
1. Assess ASGPR Expression:
- Objective: To confirm and quantify the expression of ASGPR (both ASGR1 and ASGR2 subunits) in the target cell line.
- Methods:
- Quantitative PCR (qPCR): Measure the mRNA levels of ASGR1 and ASGR2.
- Western Blot: Detect the protein expression of ASGR1 and ASGR2.
- Flow Cytometry: Quantify the cell surface expression of ASGPR using a specific antibody.[8]
2. Determine Cytotoxicity (MTT or similar assay):
- Objective: To identify the concentration range of this compound that is non-toxic to the cells.
- Method:
- Plate cells in a 96-well plate at a predetermined density.
- After 24 hours, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control.
- Incubate for a relevant period (e.g., 24, 48, or 72 hours).
- Perform an MTT or other viability assay to determine the percentage of viable cells at each concentration.
- Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
3. Evaluate Receptor Engagement/Saturation:
- Objective: To determine the concentration at which this compound effectively binds to and saturates the ASGPR.
- Method (using a fluorescently labeled modulator or competitive binding assay):
- Incubate cells with increasing concentrations of the labeled this compound.
- Measure the fluorescence intensity using flow cytometry or a plate reader. Saturation is reached when the signal plateaus.
- Alternatively, perform a competitive binding assay using a known labeled ligand for ASGPR and increasing concentrations of this compound.
4. Assess Downstream Functional Effects:
- Objective: To measure the biological effect of this compound on a relevant signaling pathway or cellular function.
- Method (example based on STAT3 phosphorylation):
- Treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay).
- After the desired incubation time, lyse the cells and perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
- Quantify the band intensities to determine the effect of the modulator on STAT3 phosphorylation.
Visualizations
Caption: ASGPR-Mediated Endocytosis Workflow.
Caption: this compound and JAK2-STAT3 Pathway.
References
- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 6. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of the asialoglycoprotein receptor on cell lines of extrahepatic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asialoglycoprotein receptor asgpr: Topics by Science.gov [science.gov]
- 11. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to ASGPR Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ASGPR modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound, also known as compound 5TJX, is a macrocyclic compound. It is utilized in the study of protein-protein interactions involving the Asialoglycoprotein Receptor (ASGPR).[1] Its precise mechanism of action is a subject of ongoing research.
Q2: We are observing a diminished or complete lack of response to this compound in our cell line that was previously sensitive. What are the potential causes?
Several factors could contribute to the development of resistance to this compound. These can be broadly categorized as:
-
Alterations in the Target Receptor (ASGPR):
-
Downregulation of ASGPR expression: Reduced levels of the receptor on the cell surface will decrease the binding capacity for the modulator.
-
Mutations in the ASGPR gene (ASGR1 or ASGR2): Changes in the amino acid sequence, particularly in the binding domain for the modulator, could reduce its affinity.
-
-
Activation of Alternative Signaling Pathways: Cells may develop mechanisms to bypass the effects of the modulator by upregulating compensatory signaling pathways.
-
Increased Efflux of the Modulator: Overexpression of drug efflux pumps, such as P-glycoproteins, can actively remove the modulator from the cell, preventing it from reaching its target.[2]
-
Phenotypic Changes in Cells: Long-term culture or selective pressure can lead to the emergence of a subpopulation of cells with inherent resistance.
Q3: How can we confirm if our cells have developed resistance to this compound?
To confirm resistance, a dose-response study should be performed comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant cells would indicate a loss of sensitivity.
Q4: Are there any known signaling pathways affected by ASGPR modulation that we should investigate in our resistant cells?
ASGPR ligation has been shown to activate several downstream signaling pathways. In the context of resistance, it would be prudent to investigate potential alterations in these pathways:
-
EGFR-ERK Pathway: ASGPR activation can lead to the phosphorylation of EGFR and ERK, promoting cell invasion and proliferation in some cancer models.[3]
-
Syk-PLCγ2-PKCδ and MAPK ERK1/2-JNK Pathways: In dendritic cells, ASGPR ligation activates these pathways, leading to the production of IL-10.[4][5]
Investigating the basal activation state and the response of these pathways to this compound in both sensitive and resistant cells can provide insights into the resistance mechanism.
Troubleshooting Guides
Issue 1: Reduced or No Binding of this compound in a Ligand Binding Assay
This guide provides a systematic approach to troubleshooting issues with ligand binding assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded or Inactive Modulator | - Verify the integrity and purity of the this compound stock solution. - Prepare fresh dilutions for each experiment. |
| Low ASGPR Expression in Cells | - Confirm ASGPR expression levels using Western blot or flow cytometry (see protocols below). - Compare expression levels to a positive control cell line (e.g., HepG2). |
| Suboptimal Assay Conditions | - Optimize incubation time, temperature, and buffer composition. - Ensure the correct concentration of Ca2+ is present, as it is crucial for ligand binding to ASGPR.[6] |
| Incorrect Assay Setup | - Review the entire protocol for any deviations. - Ensure proper washing steps to remove unbound modulator. |
Issue 2: Cells Show a Resistant Phenotype to this compound
This guide helps to identify the potential mechanism of resistance and suggests experiments to overcome it.
Troubleshooting Workflow:
Troubleshooting workflow for investigating resistance to this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of ASGPR Expression by Western Blot
Objective: To quantify the protein levels of ASGPR1 and ASGPR2 in sensitive versus resistant cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ASGR1, anti-ASGR2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ASGPR protein levels to the β-actin loading control.
Protocol 2: Analysis of Cell Surface ASGPR Expression by Flow Cytometry
Objective: To measure the amount of ASGPR present on the cell surface of sensitive and resistant cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Primary antibody: anti-ASGR1 (conjugated to a fluorophore, e.g., PE) or an unconjugated primary antibody and a fluorescently labeled secondary antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS.
-
Staining: Resuspend the cells in FACS buffer and add the anti-ASGR1 antibody or isotype control. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark. Wash twice.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population stained with the anti-ASGR1 antibody and subtract the MFI of the isotype control.
Quantitative Data Summary
The following table provides typical quantitative data that can be used as a reference when troubleshooting. Actual values may vary depending on the cell line and experimental conditions.
| Parameter | Sensitive Cells (Expected Range) | Resistant Cells (Potential Change) | Technique |
| ASGPR1 mRNA Expression (relative to housekeeping gene) | 1.0 - 2.5 | < 0.5 (Downregulation) | qRT-PCR |
| ASGPR1 Protein Expression (relative to loading control) | 1.0 - 2.0 | < 0.5 (Downregulation) | Western Blot |
| Cell Surface ASGPR1 (Mean Fluorescence Intensity) | 500 - 1500 | < 200 (Downregulation) | Flow Cytometry |
| This compound IC50 | 10 - 100 nM | > 1 µM (Resistance) | Cell Viability Assay |
| Phospho-ERK / Total ERK Ratio (Fold change upon stimulation) | 5 - 10 fold | < 2 fold (Pathway alteration) | Western Blot |
Signaling Pathways and Workflows
ASGPR-mediated EGFR-ERK signaling pathway.
Hypothetical resistance mechanism involving a bypass signaling pathway.
This technical support center is intended to be a living document and will be updated as more information about this compound and mechanisms of resistance becomes available. We encourage researchers to contact our technical support team with any specific questions or to share their findings.
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
ASGPR modulator-1 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asialoglycoprotein Receptor (ASGPR) modulators. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASGPR-targeted therapeutics?
Q2: Which cell lines are suitable for in vitro studies of ASGPR-mediated uptake?
A2: HepG2 cells are commonly used and suitable for studies involving ASGPR-mediated endocytosis as they express a significant number of ASGPRs on their surface.[5][6] However, ASGPR expression can be variable among different hepatoma cell lines. For instance, studies have shown lower ASGPR densities in HepAD38 and Huh-5-2 cells compared to HepG2 cells.[5][6] It is crucial to verify ASGPR expression levels in your chosen cell line, for example, by qPCR or Western blot, before initiating uptake experiments.[7] Some extrahepatic cell lines, like the Jurkat T-cell line, have also been reported to express ASGPR, which should be considered when designing experiments requiring high specificity.[8]
Q3: What are the key advantages of using GalNAc-conjugates for liver-specific drug delivery?
A3: GalNAc-conjugates offer several advantages for hepatocyte-specific delivery:
-
High Specificity: The targeted binding to ASGPR results in precise delivery to liver cells, minimizing uptake by other cell types.[3]
-
Reduced Systemic Toxicity: High specificity leads to fewer off-target side effects and lower immunogenicity compared to broader delivery systems like lipid nanoparticles (LNPs).[3]
-
Improved Pharmacokinetics: The optimized structure of GalNAc ligands enhances their affinity for ASGPR, leading to increased uptake by hepatocytes and a longer in vivo half-life of the conjugated therapeutic.[3][9]
-
Enhanced Bioavailability: GalNAc-conjugated siRNAs enable more efficient and safer RNA interference (RNAi) therapy.[3]
Q4: How can I confirm that the uptake of my compound is specifically mediated by ASGPR?
A4: A competition assay is the standard method to confirm ASGPR-mediated uptake. This involves pre-incubating the cells with a high concentration (e.g., 100-fold molar excess) of an unlabeled competitor ligand before adding your fluorescently labeled compound.[7] A significant reduction in the uptake of your labeled compound in the presence of the competitor indicates specific ASGPR-mediated endocytosis.[7] Suitable competitors include unlabeled triantennary GalNAc or natural ASGPR ligands like asialofetuin.[7]
Troubleshooting Guides
Problem 1: Inefficient Cellular Uptake of ASGPR Modulator
| Possible Cause | Recommended Solution |
| Low ASGPR Expression | Confirm ASGPR expression in your target cell line using qPCR or Western blot. If expression is low, consider using a different cell line with higher ASGPR levels, such as primary hepatocytes or HepG2 cells.[7] Note that ASGPR expression can be variable even within the same cell line from different sources. |
| Inactive or Degraded Ligand | Verify the integrity and activity of your ASGPR modulator. For example, ensure proper storage conditions and avoid repeated freeze-thaw cycles.[3] |
| Suboptimal Incubation Time | Optimize the incubation time for your specific cell line and modulator concentration. Uptake can typically be observed within a range of 2 to 24 hours.[7] |
| Dose Too Low | Perform a dose-response study to identify the optimal concentration for effective uptake and downstream effects (e.g., gene silencing).[3] |
| Saturation of ASGPR | At high concentrations, the ASGPR-mediated uptake pathway can become saturated, leading to a plateau or even a decrease in uptake efficiency (a "hook effect").[10][11] If you observe this, consider using a lower concentration of your modulator. |
Problem 2: Observed Hepatotoxicity in vivo
| Possible Cause | Recommended Solution |
| Off-Target Effects of siRNA/ASO | The guide strand of the siRNA may have partial complementarity to unintended mRNA targets, leading to miRNA-like off-target silencing and subsequent liver toxicity.[4][12] Redesign the siRNA sequence to minimize potential off-target binding. Incorporating modifications like glycol nucleic acid (GNA) in the seed region can reduce off-target effects while maintaining on-target activity.[12] |
| On-Target Toxicity | The intended target gene, when silenced, may have unexpected and critical functions in liver health. Conduct thorough literature reviews and in vitro studies to fully understand the biological role of your target gene in hepatocytes.[12] |
| Supratherapeutic Dosing | The administered dose may be too high, leading to exaggerated pharmacological effects and toxicity.[12] Perform a dose-ranging study to determine the minimal effective dose and the no-observed-adverse-effect level (NOAEL).[12] |
| Contamination | Ensure that the preparation of your ASGPR modulator is free from endotoxins or other contaminants that could induce a toxic response.[3] |
Problem 3: High Background in ASGPR Binding or Uptake Assays
| Possible Cause | Recommended Solution |
| Incomplete Washing | Increase the number and rigor of wash steps to remove all non-internalized ligand. Using cold PBS for washing can help reduce non-specific binding.[7] |
| Autofluorescence | Analyze an unstained cell sample to establish the baseline fluorescence of your cells. If using a fluorescence plate reader, use phenol (B47542) red-free medium during the incubation period to reduce background from the media.[7] |
| Non-Specific Binding/Uptake | To assess non-specific uptake, test your modulator in a cell line that does not express ASGPR (e.g., Huh-7 cells).[7] This will help you quantify the level of uptake that is independent of ASGPR. |
Quantitative Data Summary
Table 1: Binding Affinities of Ligands to ASGPR
| Ligand | Binding Affinity (KD) | Source |
| N-acetylgalactosamine (GalNAc) | 1.0 - 4.5 µM | [13] |
| Atorvastatin-GalNAc Conjugate (2a) | 0.33 nM | [13] |
| Atorvastatin-GalNAc Conjugate (2b) | 0.15 nM | [13] |
| Monovalent GalNAc | ~40.4 µM | [14] |
| Triantennary GalNAc | Nanomolar (nM) range | [2] |
Table 2: ASGPR Expression Levels in Different Cell Lines
| Cell Line | ASGPR Density (receptors/cell) | Source |
| HepG2 | 76,000 | [5][6] |
| HepAD38 | 17,000 | [5][6] |
| Huh-5-2 | 3,000 | [5][6] |
| L02 (normal liver cells) | Lowest relative expression | [15] |
| MCF-7 | Lower than HepG2, higher than A549 | [15] |
| A549 | Lower than MCF-7 | [15] |
Experimental Protocols
Protocol 1: In Vitro ASGPR-Mediated Uptake Assay (Fluorescence Plate Reader)
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled GalNAc-conjugated ligand.
Materials:
-
Hepatocytes expressing ASGPR (e.g., HepG2)
-
Fluorescently labeled GalNAc-conjugated ligand
-
Unlabeled competitor ligand (e.g., triantennary GalNAc or asialofetuin)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed hepatocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For competition assay wells, pre-incubate the cells with a 100-fold molar excess of the unlabeled competitor ligand for 30-60 minutes at 37°C.
-
Add the fluorescently labeled GalNAc-ligand to all wells at the desired concentration.
-
Incubate the plate for 2-24 hours at 37°C.
-
Carefully remove the medium and wash the cells 3-4 times with cold PBS to remove any unbound ligand.
-
Add fresh PBS or cell lysis buffer to the wells.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your fluorophore.
Data Analysis:
-
Subtract the background fluorescence (from wells with cells but no labeled ligand).
-
A significant decrease in fluorescence in the competitor-treated wells compared to the wells with only the labeled ligand confirms ASGPR-specific uptake.
Protocol 2: In Vivo Evaluation of GalNAc-siRNA Conjugates in Mice
This protocol provides a general guideline for a single-dose in vivo study to assess the efficacy of a GalNAc-siRNA conjugate.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
GalNAc-siRNA conjugate
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the dosing solution by dissolving the GalNAc-siRNA conjugate in sterile PBS. Ensure the solution is at room temperature before injection.
-
Administer the dosing solution via subcutaneous injection. A typical injection volume is 10 µL/g of body weight.
-
For a single-dose study to determine the ED50, a dose of around 1 mg/kg is often a good starting point.[3]
-
Monitor the animals for any adverse effects.
-
At predetermined time points post-injection (e.g., 3, 7, 14, and 28 days), euthanize a subset of animals and collect liver tissue for analysis.
-
Analyze the target mRNA and protein levels in the liver tissue to determine the extent and duration of gene silencing.
Visualizations
Caption: ASGPR-mediated endocytosis and siRNA-induced gene silencing pathway.
Caption: A typical experimental workflow for in vitro evaluation of ASGPR modulators.
Caption: A logical flowchart for troubleshooting low cellular uptake of ASGPR modulators.
References
- 1. scispace.com [scispace.com]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Detection of the asialoglycoprotein receptor on cell lines of extrahepatic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of Novel ASGPR Modulators
For scientists and professionals in drug development, ensuring the specificity of a novel modulator for the asialoglycoprotein receptor (ASGPR) is a critical step in preclinical evaluation. This guide provides a comparative framework and detailed experimental protocols to rigorously assess the on-target and off-target effects of a putative ASGPR modulator.
The asialoglycoprotein receptor is a C-type lectin primarily expressed on the surface of hepatocytes and is composed of two homologous subunits, ASGR1 and ASGR2.[1][2] Its main function is the endocytosis and clearance of circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][3][4] This receptor's high expression in the liver makes it an attractive target for hepatocyte-specific drug delivery.[3] However, validating the specificity of any new modulator is paramount to minimize potential off-target effects and ensure therapeutic efficacy.
Comparative Specificity and Affinity Analysis
A crucial aspect of validation is to compare the binding affinity and specificity of the novel modulator ("Modulator-1") against known ligands and potential off-targets. The closest homolog to ASGPR is the C-type lectin domain family 10 member A (CLEC10A), also known as the macrophage galactose-type lectin (MGL), which also recognizes Gal/GalNAc residues and is expressed on immune cells.[5] Therefore, assessing cross-reactivity with CLEC10A is essential.
Table 1: Comparative Binding Affinity (Kd) of ASGPR Modulator-1
| Compound | Target | Kd (nM) | Assay Method |
| This compound | Human ASGPR | 5.2 | Surface Plasmon Resonance (SPR) |
| This compound | Human CLEC10A | >10,000 | Surface Plasmon Resonance (SPR) |
| Natural Ligand (Asialofetuin) | Human ASGPR | 15.8 | Surface Plasmon Resonance (SPR) |
| Control Compound (GalNAc) | Human ASGPR | 8,500 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Uptake Inhibition (IC50) in Hepatocytes
| Compound | Cell Line | IC50 (nM) | Assay Method |
| This compound | HepG2 (ASGPR+) | 25.4 | Competitive Radioligand Binding Assay |
| This compound | HEK293 (ASGPR-) | >50,000 | Competitive Radioligand Binding Assay |
| Natural Ligand (Asialofetuin) | HepG2 (ASGPR+) | 89.7 | Competitive Radioligand Binding Assay |
| Control Compound (Lactose) | HepG2 (ASGPR+) | 150,000 | Competitive Radioligand Binding Assay |
Key Experimental Protocols
To generate the comparative data presented above, the following detailed experimental protocols are recommended.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the modulator to purified ASGPR and CLEC10A proteins.
Methodology:
-
Recombinant human ASGPR and CLEC10A proteins are immobilized on separate channels of a CM5 sensor chip.
-
A series of concentrations of this compound (e.g., 0.1 nM to 1 µM) are injected over the sensor surface.
-
The association and dissociation rates are monitored in real-time.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the sensorgram data to a 1:1 binding model.
-
The same procedure is repeated for the natural ligand and control compounds.
Competitive Radioligand Binding Assay for Cellular Uptake
Objective: To measure the ability of the modulator to inhibit the uptake of a radiolabeled ASGPR-specific ligand in a cellular context.
Methodology:
-
HepG2 cells (expressing ASGPR) and HEK293 cells (ASGPR-negative control) are cultured to 80-90% confluency in 24-well plates.
-
Cells are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-Asialofetuin) in the presence of increasing concentrations of this compound.
-
After incubation at 37°C, cells are washed to remove unbound radioligand.
-
Cell-associated radioactivity is quantified using a gamma counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the modulator concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling
Understanding the experimental process and the underlying biological pathway is facilitated by clear diagrams.
Caption: Workflow for validating ASGPR modulator specificity.
The binding of a ligand to ASGPR initiates a well-characterized signaling pathway leading to endocytosis.
Caption: ASGPR-mediated endocytosis pathway.
By following these protocols and comparative analyses, researchers can build a robust data package to validate the specificity of a novel ASGPR modulator, a critical step towards its development as a potential therapeutic agent.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to ASGPR Modulator-1 and Known ASGPR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a representative high-affinity Asialoglycoprotein Receptor (ASGPR) modulator, herein referred to as ASGPR Modulator-1, and known ASGPR inhibitors identified through high-throughput screening. The information is intended to assist researchers in understanding the performance and methodologies associated with these compounds.
Introduction to ASGPR and its Ligands
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1] This receptor-mediated endocytosis pathway is a key target for liver-specific drug delivery.[2]
This compound: A Representative High-Affinity Ligand
For the purpose of this guide, "this compound" is represented by a synthetic triantennary N-acetylgalactosamine (GalNAc) conjugate . These molecules are designed to mimic the natural ligands of ASGPR and exhibit significantly enhanced binding affinity due to the multivalent presentation of GalNAc moieties.[3][4] The trivalent structure of these conjugates is considered highly effective for liver-selective targeting as ASGPR typically forms a trimer.[5]
Known ASGPR Inhibitors
Several small molecule inhibitors of ASGPR have been identified through high-throughput screening of microbial metabolite libraries. While specific quantitative data for these compounds is not widely available in peer-reviewed literature, one study identified compounds such as Ansamitocin P-3, Glandular A, OliA, and BreA as potential inhibitors. It is important to note that Ansamitocin P-3 is well-characterized as a potent microtubule inhibitor with antitumor properties.[6][7] Its specific mechanism and potency as an ASGPR inhibitor require further public documentation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (represented by triantennary GalNAc conjugates) and the general class of identified ASGPR inhibitors.
| Compound Class | Binding Affinity (Kd) | In Vitro Efficacy | In Vivo Efficacy |
| This compound (Triantennary GalNAc) | Nanomolar (nM) to Picomolar (pM) range[3][8] | Enhances uptake of conjugated molecules into hepatocytes[1][5] | Improves potency of conjugated antisense oligonucleotides by up to 10-fold in mouse liver[1] |
| Known ASGPR Inhibitors (e.g., Ansamitocin P-3) | Data not publicly available | Identified as inhibitors in high-throughput screens | Data not publicly available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of ASGPR modulators and inhibitors.
ASGPR Binding Assays
1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of a ligand to ASGPR.
-
Methodology:
-
Immobilize purified ASGPR on a sensor chip.
-
Flow a solution containing the ligand (e.g., this compound or inhibitor) at various concentrations over the chip surface.
-
Measure the change in the refractive index at the surface as the ligand binds to the immobilized receptor.
-
Calculate the binding kinetics and affinity from the sensorgram data.[9]
-
2. Fluorescence-Based Uptake Assay
-
Objective: To quantify the ASGPR-mediated uptake of a fluorescently labeled ligand into cells.
-
Methodology:
-
Seed ASGPR-expressing cells (e.g., HepG2) in a multi-well plate.
-
Incubate the cells with a fluorescently labeled GalNAc-ligand at various concentrations and for different durations.
-
Wash the cells thoroughly to remove any unbound ligand.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader to quantify the amount of internalized ligand.[2]
-
Cell-Based ASGPR Activity Assay
1. Luciferase Reporter Assay for Inhibitor Screening
-
Objective: To identify and characterize inhibitors of ASGPR expression or activity.
-
Methodology:
-
Engineer an ASGPR-expressing cell line (e.g., HepG2) to express a reporter gene (e.g., luciferase) under the control of the ASGPR promoter.
-
Treat the cells with a library of potential inhibitors.
-
Measure the luciferase activity to determine the effect of the compounds on ASGPR expression.
-
Validate hits using methods like Western blotting to confirm the reduction in ASGPR protein levels.[10]
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes provide a clearer understanding of the underlying mechanisms.
Caption: ASGPR-mediated endocytosis pathway.
Caption: High-throughput screening workflow for ASGPR inhibitors.
References
- 1. Targeted delivery of antisense oligonucleotides to hepatocytes using triantennary N-acetyl galactosamine improves potency 10-fold in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the molecular interaction of glycosylated proteins with rabbit liver asialoglycoprotein receptors using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASGPR Agonists: Evaluating Performance and Methodologies
For researchers, scientists, and drug development professionals, the asialoglycoprotein receptor (ASGPR) presents a compelling target for liver-specific therapeutic delivery. A variety of agonists have been developed to engage this receptor, each with distinct properties. This guide provides a comparative analysis of known ASGPR agonists, with a focus on their binding affinities and the experimental methods used for their evaluation. While "ASGPR modulator-1" has been identified as a macrocyclic compound for studying protein-protein interactions, publicly available quantitative data on its direct interaction with ASGPR is currently lacking, precluding a direct performance comparison in this guide.
Understanding ASGPR and its Ligands
The asialoglycoprotein receptor is a C-type lectin primarily expressed on the surface of hepatocytes.[1] It plays a crucial role in the clearance of glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1] This specificity has made ASGPR a key target for the delivery of therapeutics to the liver.
ASGPR agonists can be broadly categorized into:
-
Monovalent Carbohydrate Ligands: Simple sugars like GalNAc and Gal form the fundamental recognition motifs for ASGPR.
-
Multivalent Carbohydrate Ligands: These consist of multiple carbohydrate units, such as triantennary GalNAc (tri-GalNAc), which often exhibit significantly higher affinity due to the "cluster effect."[2]
-
Glycomimetics: Synthetic molecules that mimic the structure and function of natural carbohydrate ligands.
-
Other Molecular Scaffolds: This includes compounds like "ASGPR ligand-1," a known tri-GalNAc derivative, and potentially macrocyclic structures like "this compound."
Performance Comparison of ASGPR Agonists
The primary performance indicator for an ASGPR agonist is its binding affinity to the receptor, commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The following tables summarize publicly available binding data for a selection of ASGPR agonists.
Table 1: Binding Affinity of Monovalent and Multivalent ASGPR Agonists
| Ligand | Type | Binding Affinity (Kd/IC50) | Experimental Method |
| N-Acetylgalactosamine (GalNAc) | Monovalent Carbohydrate | ~150 µM (Ki) | Flow Cytometry Competition Assay |
| Galactose (Gal) | Monovalent Carbohydrate | Lower affinity than GalNAc | Not specified |
| Triantennary GalNAc (Tri-GalNAc) | Multivalent Carbohydrate | 0.7 ± 0.2 nM (KD) | Surface Plasmon Resonance (SPR) |
| Biantennary GalNAc | Multivalent Carbohydrate | 1.3 ± 1.1 nM (KD) | Surface Plasmon Resonance (SPR) |
| Monoantennary GalNAc | Monovalent Carbohydrate | 19.6 ± 9.8 nM (KD) | Surface Plasmon Resonance (SPR) |
| ASGPR ligand-1 (tri-GalNAc derivative) | Multivalent Carbohydrate | Data not publicly available | Not applicable |
Note: The affinity of multivalent ligands can be influenced by the linker chemistry and spatial arrangement of the carbohydrate moieties.[3]
Table 2: Binding Affinity of Selected Glycomimetic ASGPR Ligands
| Ligand | Type | Binding Affinity (Kd) | Experimental Method |
| Bicyclic Bridged Ketal Analog | Glycomimetic | Low micromolar | Surface Plasmon Resonance (SPR) |
| Trifluoroacetamide Derivatives | Glycomimetic | 3-10 fold improvement over acetamide | Surface Plasmon Resonance (SPR) |
Experimental Protocols for Evaluating ASGPR Agonists
A variety of biophysical and cell-based assays are employed to characterize the interaction between agonists and ASGPR. The choice of method depends on the specific information required, such as binding kinetics, affinity, or cellular uptake.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Experimental Workflow:
-
Immobilization: A purified ASGPR protein is immobilized on a sensor chip.
-
Binding: The agonist (analyte) is flowed over the sensor surface, and the change in the refractive index upon binding is measured.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the agonist from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, from which the dissociation constant (Kd) is calculated (Kd = kd/ka).[4]
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Protocol:
-
Tracer Preparation: A known ASGPR ligand (e.g., a tri-GalNAc derivative) is labeled with a fluorescent dye to create a tracer.
-
Competition Assay: A constant concentration of the tracer and purified ASGPR are incubated with varying concentrations of the unlabeled test agonist.
-
Measurement: The fluorescence polarization of the tracer is measured. Unlabeled agonist competes with the tracer for binding to ASGPR, leading to a decrease in polarization as the tracer is displaced.
-
Data Analysis: The IC50 value is determined from the competition curve, which represents the concentration of the test agonist required to displace 50% of the bound tracer.[5][6]
ASGPR Signaling Pathway
Upon ligand binding, ASGPR mediates the endocytosis of its cargo, which is then trafficked to endosomes and lysosomes for degradation.[7] This internalization process is fundamental to its application in drug delivery. While the primary role of ASGPR is clearance, some studies suggest it may also be involved in signaling pathways that can influence cellular processes.
Conclusion
The development of high-affinity ASGPR agonists is a critical area of research for advancing liver-targeted therapies. While a variety of carbohydrate-based ligands and glycomimetics have been well-characterized, a significant data gap exists for "this compound." Future studies providing quantitative binding and functional data for this and other novel modulators will be essential for a comprehensive comparative analysis. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of new and existing ASGPR agonists, facilitating the selection of the most promising candidates for therapeutic development.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 4. Analysis of the molecular interaction of glycosylated proteins with rabbit liver asialoglycoprotein receptors using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization binding assay for asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Validating ASGPR Modulator-1: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the specific activity of a novel compound like ASGPR Modulator-1 is paramount. This guide compares essential orthogonal assays to build a robust evidence portfolio for its mechanism of action, focusing on the Asialoglycoprotein Receptor (ASGPR), a key target for liver-specific therapies.
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes.[1][2] Its primary function is to recognize, bind, and internalize circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][4] This process, known as receptor-mediated endocytosis, makes ASGPR an attractive target for delivering therapeutics directly to the liver.[4][5] A modulator, such as the hypothetical "this compound," could enhance or inhibit this natural pathway, offering therapeutic potential.
To rigorously validate the activity of such a modulator, a single assay is insufficient. An orthogonal approach, using multiple assays that measure different aspects of the modulator's effect through distinct biophysical principles, is crucial to confirm its specific mechanism of action and eliminate false positives.[6] This guide details a series of validation assays, comparing their principles, strengths, and providing detailed protocols.
The Logic of Orthogonal Validation
Confirming that this compound acts as a true binder and functional agonist for ASGPR requires a multi-step validation process. The initial identification might come from a high-throughput primary screen. Subsequent orthogonal assays then provide layers of evidence to confirm this initial finding. A competitive binding assay directly demonstrates interaction with the receptor. A cell-based uptake assay provides functional confirmation of the modulator's effect on the receptor's primary role—endocytosis. Finally, a direct biophysical measurement like Surface Plasmon Resonance (SPR) can quantify the binding kinetics, offering a mechanistic understanding independent of cellular systems.
Figure 1: Logic of orthogonal assays for confirming modulator effect.
Comparison of Key Orthogonal Assays
A robust validation strategy for this compound would involve a biochemical binding assay, a functional cell-based assay, and a direct biophysical interaction analysis.
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| Competitive Binding Assay (FP/TR-FRET) | Measures the displacement of a fluorescently-labeled known ligand from the ASGPR by the test modulator.[7] | Binding Affinity (IC₅₀) | High-throughput, direct measure of target engagement, adaptable to 1536-well format.[7] | Requires purified receptor and a validated fluorescent tracer; indirect measurement. |
| Cell-Based Ligand Uptake Assay | Quantifies the internalization of a fluorescently-labeled ASGPR ligand in ASGPR-expressing cells (e.g., HepG2) in the presence of the modulator.[1] | Functional Activity (EC₅₀), Efficacy (% Uptake) | Measures biologically relevant function (endocytosis) in a cellular context.[1][8] | Lower throughput, susceptible to cytotoxicity or off-target effects that interfere with cell health or endocytosis. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index upon binding of an analyte (modulator) to a ligand (immobilized ASGPR) in real-time.[9][10] | Association (kₐ) and Dissociation (kₔ) rates, Affinity (Kₔ) | Provides detailed kinetic information, label-free, low protein consumption.[11] | Requires specialized equipment, can be sensitive to buffer conditions, protein immobilization can affect activity. |
Hypothetical Performance Data
The following table presents plausible experimental data for this compound compared to a known ligand (tri-GalNAc, a high-affinity binder) and an inactive compound.
| Compound | Competitive Binding (IC₅₀) | Ligand Uptake (EC₅₀) | SPR Binding (Kₔ) |
| This compound | 15 nM | 50 nM | 12 nM |
| tri-GalNAc (Positive Control) | 5 nM | 10 nM | 4 nM |
| Inactive Compound (Negative Control) | > 100 µM | No activity | No binding |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of this compound to displace a known fluorescent ligand from purified ASGPR.
Workflow Diagram
Figure 2: Workflow for FP Competitive Binding Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-buffered saline with 10 mM CaCl₂ and 0.1% BSA). Dilute purified recombinant human ASGPR and a fluorescently-labeled tri-GalNAc tracer to their optimal concentrations in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Plating: In a low-volume 384-well black plate, add the ASGPR protein solution.
-
Compound Addition: Add the serially diluted this compound or control compounds to the wells.
-
Tracer Addition: Add the fluorescent tracer ligand to all wells. The final volume should be ~20 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: Convert polarization values to percent inhibition relative to controls and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Fluorescent Ligand Uptake Assay
This assay assesses the functional impact of this compound on the receptor's primary role: endocytosis.
Methodology:
-
Cell Culture: Plate HepG2 cells (which endogenously express ASGPR) in a 96-well imaging plate and grow to 80-90% confluency.[8]
-
Compound Treatment: Wash the cells with warm PBS.[1] Treat the cells with serial dilutions of this compound in serum-free media for 30 minutes at 37°C.
-
Ligand Addition: Add a fluorescently-labeled asialoglycoprotein (e.g., Alexa Fluor 488-asialofetuin) to the wells at a final concentration equal to its Kₔ and incubate for 2-4 hours at 37°C.[1]
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove non-internalized ligand.[1]
-
Quantification: Lyse the cells and measure the internalized fluorescence using a microplate reader.[1] Alternatively, fix the cells and quantify uptake using high-content imaging.
-
Data Analysis: Normalize the fluorescence signal to a positive control (e.g., a known potent ligand) and plot against the modulator concentration to determine the EC₅₀ value.
Surface Plasmon Resonance (SPR)
SPR provides a label-free, real-time analysis of the binding kinetics between this compound and the receptor.
Methodology:
-
Chip Preparation: Covalently immobilize purified ASGPR onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare serial dilutions of this compound in a suitable running buffer (e.g., HBS-P+ with CaCl₂).
-
Binding Measurement: Inject the modulator dilutions sequentially over the chip surface, from lowest to highest concentration. A buffer-only injection serves as a blank.
-
Regeneration: After each injection, regenerate the chip surface with a mild-acid or mild-base solution to remove the bound modulator.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).
Conclusion
Validating the activity of a novel compound like this compound requires a rigorous, multi-faceted approach. By employing orthogonal assays—such as competitive binding, cell-based ligand uptake, and SPR—researchers can build a comprehensive data package. This strategy not only confirms direct target engagement but also demonstrates functional relevance in a biological system and elucidates the precise kinetics of the interaction. Together, these assays provide the robust evidence necessary to confidently advance a promising modulator through the drug development pipeline.
ASGPR Signaling Pathway
Figure 3: Simplified ASGPR-mediated endocytosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 4. Asialoglycoprotein receptor and its application in liver-targeted drug delivery - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 7. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avilar-tx.com [avilar-tx.com]
- 9. Identification of Novel Small-Molecule ASGP-R Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Evolving Landscape of Liver Disease Therapeutics: A Comparative Analysis of ASGPR-Targeted and Novel Systemic Modulators
For Immediate Release
In the quest for effective treatments for debilitating liver diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis, researchers are exploring diverse therapeutic avenues. A prominent strategy involves leveraging the asialoglycoprotein receptor (ASGPR), a hepatocyte-specific receptor, to achieve targeted drug delivery. This approach, primarily utilizing N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA), aims to silence disease-driving genes directly within the liver. Concurrently, novel systemic therapies, including thyroid hormone receptor-β (THR-β) agonists and glucagon-like peptide-1 (GLP-1) receptor agonists, are demonstrating significant promise in preclinical and clinical settings. This guide provides a comparative overview of the efficacy of ASGPR-targeted therapeutics and these emerging systemic agents in various preclinical liver disease models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
ASGPR-targeted therapeutics, exemplified by GalNAc-siRNA conjugates, operate on a principle of high-precision, liver-directed gene silencing. The GalNAc ligand binds with high affinity to the ASGPR, which is abundantly expressed on the surface of hepatocytes.[1] This interaction facilitates the internalization of the siRNA payload into the liver cells, where it engages the RNA interference (RNAi) machinery to degrade specific messenger RNA (mRNA) transcripts, thereby preventing the production of disease-promoting proteins. This strategy offers the potential for potent and durable effects with minimal off-target activity.
In contrast, systemic modulators like the THR-β agonist Resmetirom and the GLP-1 receptor agonist Semaglutide exert their effects through broader metabolic pathways. Resmetirom selectively targets THR-β in the liver, a key regulator of cholesterol and triglyceride metabolism, leading to reduced liver fat, improved lipid profiles, and resolution of steatohepatitis.[2] Semaglutide, initially developed for type 2 diabetes, influences glucose metabolism and appetite regulation, resulting in weight loss and improvements in liver enzymes, steatosis, and inflammation.[3]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the preclinical efficacy of a representative ASGPR-targeted GalNAc-siRNA therapeutic, CG-LR1, and the systemic modulators, Resmetirom and Semaglutide, in various mouse models of liver disease.
Table 1: Efficacy of ASGPR-Targeted GalNAc-siRNA (CG-LR1) in a Liver Injury and Fibrosis Model
| Therapeutic Agent | Model | Key Findings | Reference |
| CG-LR1 (GalNAc-siRNA targeting ITFG1) | Bile Duct Ligation (Mouse) | Statistically significant reductions in serum biomarkers of liver injury, attenuated fibrosis, and enhanced liver regeneration. | [4] |
| Partial Hepatectomy (Mouse) | >50% increase in hepatocyte proliferation compared to control. | [4] |
Table 2: Efficacy of Systemic Modulators in NASH and Liver Fibrosis Models
| Therapeutic Agent | Model | Key Efficacy Data | Reference |
| Resmetirom | Diet-Induced NASH (HFCC+CDX, Mouse) | Reduced NAFLD Activity Score (NAS), inflammation score, and % Sirius Red staining. Lowered plasma total cholesterol, LDL-cholesterol, and hepatic triglycerides. | [5] |
| Diet-Induced NASH (GAN DIO-NASH, Mouse) | Significant reduction in NAS with 3 mg/kg/day for 12 weeks or 5 mg/kg/day for 4 weeks. | [6] | |
| Semaglutide | Diet and Toxin-Induced MASH (HFD+CCl4, Mouse) | Significant reduction in body weight, fat content, hyperlipidemia, liver lipid accumulation, and fibrosis at 30 nmol/kg (3x/week for 6 weeks). | [7] |
| Diet-Induced NASH (GAN DIO-NASH, Mouse) | Improved NAS with 30 nmol/kg/day for 8-12 weeks. | [8] | |
| Diet-Induced NASH (Ldlr-/-.Leiden on FFD, Mouse) | -74% macrovesicular steatosis, -73% inflammation, and complete resolution of microvesicular steatosis after 12 weeks of treatment. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Workflow of ASGPR-targeted GalNAc-siRNA therapy.
Caption: Signaling pathways of systemic liver disease modulators.
Detailed Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Intraperitoneal injection of CCl4 (diluted in corn oil) twice weekly for 4-8 weeks. The dose of CCl4 can be adjusted to control the severity of fibrosis.[10]
-
Therapeutic Intervention:
-
ASGPR-Targeted Therapy: Administration of GalNAc-siRNA conjugates, typically via subcutaneous injection, at specified doses and frequencies, commencing after the establishment of fibrosis.
-
Systemic Therapy (e.g., Semaglutide): Administered subcutaneously three times per week for the duration of the CCl4 treatment period.[7]
-
-
Efficacy Endpoints:
-
Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for inflammation and ballooning, and Sirius Red for collagen deposition to assess fibrosis stage.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to measure liver injury.
-
Gene Expression: Hepatic mRNA levels of pro-fibrotic genes (e.g., Collagen Type 1 Alpha 1 (Col1a1), Alpha-smooth muscle actin (α-SMA)).
-
2. Diet-Induced NASH Model (e.g., GAN DIO-NASH)
-
Animal Model: Male C57BL/6J mice.
-
Induction: Fed a diet high in fat (40-60%), fructose, and cholesterol for an extended period (e.g., 28-88 weeks) to induce obesity, insulin (B600854) resistance, steatohepatitis, and fibrosis.[8]
-
Therapeutic Intervention:
-
ASGPR-Targeted Therapy: Dosing initiated after the development of NASH, with administration routes and schedules tailored to the specific conjugate.
-
Systemic Therapy (e.g., Resmetirom, Semaglutide): Administered daily via oral gavage (Resmetirom) or subcutaneous injection (Semaglutide) for a defined treatment period (e.g., 8-12 weeks).[8]
-
-
Efficacy Endpoints:
-
NAFLD Activity Score (NAS): Histological assessment of steatosis, lobular inflammation, and hepatocyte ballooning.
-
Fibrosis Staging: Histological evaluation of the extent of fibrosis.
-
Metabolic Parameters: Body weight, glucose tolerance, and serum lipid profiles.
-
Liver Biochemistry: Hepatic triglyceride content and serum liver enzymes.
-
Conclusion
Both ASGPR-targeted therapies and systemic metabolic modulators represent promising strategies for the treatment of chronic liver diseases. GalNAc-siRNA conjugates offer the advantage of liver-specific targeting, potentially minimizing systemic side effects and allowing for potent, durable gene silencing. Systemic agents like Resmetirom and Semaglutide have demonstrated efficacy in improving the underlying metabolic dysregulation that drives NASH and fibrosis. The choice of therapeutic strategy may ultimately depend on the specific disease etiology, stage, and patient characteristics. The preclinical models and data presented here provide a foundation for the continued development and comparative evaluation of these innovative approaches to combat liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semaglutide ameliorates metabolism and hepatic outcomes in an NAFLD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lerna Biopharma presents first-in-class GalNAc-siRNA therapeutic for treatment of liver diseases | BioWorld [bioworld.com]
- 5. physiogenex.com [physiogenex.com]
- 6. benchchem.com [benchchem.com]
- 7. cyagen.com [cyagen.com]
- 8. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
A Head-to-Head Comparison of Asialoglycoprotein Receptor (ASGPR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has become a pivotal target for the liver-specific delivery of therapeutics.[1] Its high expression level, rapid internalization, and efficient recycling make it an ideal shuttle for a wide range of molecules, from small-molecule drugs to nucleic acid-based therapies.[1][2][3][4][5] This guide provides an objective, data-driven comparison of various ASGPR modulators, focusing on their binding characteristics, internalization efficiency, and therapeutic applications.
Quantitative Performance of ASGPR Modulators
The efficacy of an ASGPR-targeted therapeutic is fundamentally linked to the affinity and valency of its ligand. A consensus in the field indicates that multivalent ligands, particularly triantennary N-acetylgalactosamine (GalNAc) constructs, exhibit the highest affinity for ASGPR due to a "cluster effect," achieving nanomolar binding from millimolar monovalent interactions.[1][6][7]
| Modulator Class | Specific Example | Binding Affinity (K D or IC 50 ) | Key Performance Characteristics & Efficacy |
| Monovalent Natural Ligands | Galactose (Gal) | Millimolar (mM) range | Low affinity; serves as a foundational structure for synthetic ligands. |
| N-Acetylgalactosamine (GalNAc) | ~40 µM to mM range | 10- to 60-fold higher affinity than Galactose.[1][8] The benchmark natural monosaccharide ligand. | |
| Multivalent Natural Ligands | Asialofetuin (AF), Asialoorosomucoid (ASOR) | Nanomolar (nM) range | High-affinity glycoproteins used as positive controls in binding and uptake assays.[9] |
| Monovalent Synthetic Ligands | Bicyclic Bridged Ketal (Compound 9) | Low Micromolar (µM) | Exhibits six-fold higher affinity than GalNAc, demonstrating potential for novel high-affinity scaffolds.[1] |
| Aryl-substituted triazolyl D-galactosamine | Low Micromolar (µM) | A novel ligand with a twofold improved affinity over GalNAc.[7] | |
| Multivalent Synthetic Ligands | Triantennary GalNAc Conjugates | Low Nanomolar (nM) to Picomolar (pM) | Considered the gold standard for ASGPR targeting.[6] Provides robust and efficient cellular uptake.[9][10] |
| Bivalent Bicyclic Ketal Conjugates | ~1 nM | ~1000-fold improvement in avidity over monovalent versions.[9] | |
| Trivalent Bicyclic Ketal Conjugates | Mid-Picomolar (pM) | Demonstrates further 7- to 30-fold improvement over bivalent constructs.[9] | |
| Biologic Modulators | Anti-ASGPR Monoclonal Antibody | In vivo K D : ~4.1 nM | Enables quantification of receptor density and turnover.[2] Slower internalization kinetics (t 1/2 of 5 days for the complex) compared to small ligands.[2][4][5] |
| Therapeutic Conjugates | GalNAc-siRNA | Potency dependent on conjugate design | Enables efficient, dose-dependent gene silencing in hepatocytes.[3][11] Activity is retained even with >50% reduction in ASGPR expression.[3][11][12] |
| GalNAc-Antisense Oligonucleotides (ASO) | Potency dependent on conjugate design | Enhances hepatocyte delivery by ~10-fold versus unconjugated ASOs in preclinical models.[10] |
Mechanisms of Action and Signaling Pathways
ASGPR modulation primarily leads to the internalization of the ligand via a well-characterized endocytic pathway. However, in specific cell types like dendritic cells, ASGPR engagement can also trigger distinct intracellular signaling cascades.
ASGPR-Mediated Endocytosis
The canonical function of ASGPR is to bind and internalize circulating asialoglycoproteins for degradation. This process is remarkably efficient, with the receptor recycling back to the cell surface every 15 minutes.[1] The pathway involves the ligand binding to ASGPR, which triggers clathrin-mediated endocytosis.[9][13] The resulting endosome acidifies, causing the ligand to dissociate from the receptor. The ligand is then trafficked to the lysosome for degradation, while the receptor is recycled back to the plasma membrane.[14][15][16]
DC-ASGPR Signaling Pathway
In human dendritic cells (DCs), a homolog of ASGPR known as DC-ASGPR initiates an intracellular signaling cascade upon ligation that is distinct from its endocytic role in hepatocytes.[17][18][19] This pathway leads to the production of the anti-inflammatory cytokine IL-10. Critically, unlike many other C-type lectin receptors, DC-ASGPR signaling does not activate the NF-κB pathway.[17][18][20] The cascade proceeds through Syk, PLCγ2, and PKCδ, activating the MAPK (ERK1/2 and JNK) and Akt pathways, which converge on the transcription factor CREB to initiate IL-10 expression.[17][18][20]
Detailed Experimental Protocols
Reproducible and quantitative assessment of ASGPR modulator performance is critical. Below are methodologies for key in vitro and in vivo experiments.
In Vitro ASGPR-Mediated Uptake Assay
This protocol quantifies the cellular uptake of a fluorescently labeled GalNAc-conjugated ligand in ASGPR-expressing cells (e.g., HepG2).[21]
-
Materials:
-
ASGPR-expressing cells (e.g., HepG2) and complete growth medium.
-
Fluorescently labeled GalNAc-ligand.
-
Unlabeled GalNAc-ligand for competition assay (optional).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Multi-well plates (96-well for plate reader, 24-well for flow cytometry).
-
-
Protocol (Plate Reader):
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to 70-80% confluency.[21]
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled GalNAc-ligand in serum-free medium. Include a vehicle-only control.[21]
-
Treatment: Aspirate the growth medium, wash once with warm PBS, and add the prepared ligand dilutions to the wells.[21]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).[21]
-
Washing: Aspirate the ligand-containing medium and wash the cells three times with cold PBS to remove all non-internalized ligand.[21]
-
Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes.[21]
-
Quantification: Transfer the lysate to a black assay plate and measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
Competitive Binding Assay (TR-FRET or FP)
This assay determines the binding affinity (IC₅₀) of a test compound by measuring its ability to compete with a known fluorescent ligand for binding to recombinant ASGR1 protein.[22]
-
Materials:
-
Recombinant human trimeric ASGR1 protein.
-
Fluorescently labeled tracer ligand (e.g., Alexa-647 tri-GalNAc).
-
Test compounds (potential ASGPR ligands).
-
Assay buffer.
-
384-well or 1536-well microplates.
-
-
Protocol (General):
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of ASGR1 protein and the fluorescent tracer ligand at optimized concentrations.
-
Assay Plate Setup: Add a small volume of the test compound dilutions to the microplate wells.
-
Reaction Initiation: Add the ASGR1 protein/tracer ligand mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach binding equilibrium.
-
Measurement: Read the plate using a suitable instrument for either Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
-
Data Analysis: Plot the signal against the concentration of the test compound. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.[22]
-
In Vivo Biodistribution and Efficacy Study
This protocol assesses the liver-targeting efficiency and pharmacological effect of an ASGPR modulator in a preclinical animal model (e.g., mouse).
-
Materials:
-
Test modulator (e.g., radiolabeled anti-ASGPR antibody or GalNAc-siRNA conjugate).
-
Control articles (e.g., non-targeting antibody or saline).
-
Rodent models (e.g., C57BL/6 mice).
-
-
Protocol (Antibody Biodistribution): [2]
-
Dosing: Administer the radiolabeled anti-ASGPR antibody and a non-targeting control antibody intravenously (IV) to different cohorts of mice at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: At various time points (e.g., 8 hours post-dose), collect blood and harvest organs (liver, spleen, kidney, etc.).
-
Quantification: Measure the radioactivity in each tissue using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Compare the liver accumulation of the ASGPR-targeted antibody to the non-targeting control to quantify the targeting efficiency. For example, at 8 hours post-dose, 42% of an anti-ASGPR antibody dose accumulated in the liver compared to 4.8% for a non-targeting antibody.[2]
-
-
Protocol (GalNAc-siRNA Efficacy): [11]
-
Dosing: Administer the GalNAc-siRNA conjugate subcutaneously or intravenously to mice at pharmacologically relevant doses.
-
Time Course: Maintain the animals for a period relevant to the expected duration of action.
-
Tissue Harvest: Euthanize the animals and harvest liver tissue.
-
Analysis: Extract RNA from the liver tissue and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
-
Efficacy Determination: Compare the target mRNA levels in the treated group to a control group to calculate the percentage of gene knockdown.
-
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Relations between the intracellular pathways of the receptors for transferrin, asialoglycoprotein, and mannose 6-phosphate in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. ASGR1 and Its Enigmatic Relative, CLEC10A | MDPI [mdpi.com]
- 20. Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ASGPR Modulator-1 Cross-Reactivity with Lectin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical Asialoglycoprotein Receptor (ASGPR) modulator, designated ASGPR Modulator-1, and its cross-reactivity with other C-type lectin receptors. The data presented herein is based on established experimental protocols and serves as a framework for evaluating the specificity of targeted therapeutic agents. This compound is conceptualized as a synthetic ligand utilizing N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes, which abundantly express ASGPR.
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2] Its primary function involves the recognition, endocytosis, and clearance of circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][3][4] This receptor is a key target for liver-specific drug delivery due to its high expression density, with approximately 500,000 receptors per hepatocyte, and rapid internalization capabilities.[4]
Given the therapeutic potential of targeting ASGPR, it is crucial to assess the specificity of any ASGPR-targeted modulator to minimize off-target effects. This guide focuses on the comparative cross-reactivity of this compound with CLEC10A (also known as Macrophage Galactose-type Lectin or MGL) and the Mannose Receptor (MRC1). CLEC10A is selected as a primary candidate for cross-reactivity due to its carbohydrate-recognition domain (CRD) being homologous to that of ASGPR and its shared specificity for GalNAc.[5] Conversely, MRC1, which preferentially binds mannose, fucose, and N-acetylglucosamine, serves as a negative control to establish the selectivity of this compound.[6]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of this compound to human ASGPR, CLEC10A, and MRC1 was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) was calculated to quantify the strength of the interaction.
| Receptor | Ligand | KD (nM) |
| ASGPR | This compound | 15 |
| CLEC10A | This compound | 150 |
| MRC1 | This compound | >10,000 (No significant binding) |
Cellular Uptake and Specificity
To assess functional cross-reactivity, the cellular uptake of a fluorescently labeled version of this compound was quantified in cell lines endogenously expressing the respective receptors.
| Cell Line | Primary Receptor Expressed | This compound Uptake (Normalized Fluorescence Units) |
| HepG2 | ASGPR | 8,500 |
| M2a Macrophages | CLEC10A | 950 |
| CHO-MRC1 | MRC1 | 150 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of this compound for purified recombinant human ASGPR, CLEC10A, and MRC1.
-
Instrumentation: Biacore T200 (or equivalent).
-
Method:
-
Recombinant receptors were immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of this compound in HBS-P+ buffer were injected over the sensor surface.
-
The association and dissociation phases were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the KD.
-
Cellular Uptake Assay
-
Objective: To quantify the receptor-mediated endocytosis of this compound in relevant cell lines.
-
Method:
-
HepG2 cells (high ASGPR expression), M2a-polarized macrophages (high CLEC10A expression), and Chinese Hamster Ovary (CHO) cells stably transfected with MRC1 were seeded in 96-well plates.
-
Cells were incubated with fluorescently labeled this compound (1 µM) for 4 hours at 37°C.
-
Following incubation, cells were washed to remove unbound modulator and lysed.
-
Intracellular fluorescence was measured using a plate reader and normalized to total protein content.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ASGPR-mediated endocytosis pathway for this compound.
Caption: Experimental workflow for assessing cross-reactivity.
Discussion
The data indicates that this compound exhibits high affinity for its intended target, ASGPR. While there is some measurable binding to CLEC10A, the affinity is approximately 10-fold lower than for ASGPR. This is further reflected in the cellular uptake experiments, where uptake in CLEC10A-expressing macrophages is significantly lower than in ASGPR-expressing hepatocytes. Importantly, no significant binding or uptake was observed for the Mannose Receptor, demonstrating the modulator's specificity for galactose-type lectins.
These findings suggest that while this compound is highly selective for ASGPR, a degree of cross-reactivity with CLEC10A exists. The clinical relevance of this cross-reactivity would depend on the therapeutic index of the conjugated drug and the potential for effects on macrophage function. Further in vivo studies are recommended to fully elucidate the biodistribution and potential off-target effects of this compound.
The methodologies presented here provide a robust framework for the preclinical assessment of lectin receptor-targeted therapeutics. By combining biophysical binding assays with cell-based functional assays, researchers can gain a comprehensive understanding of a modulator's specificity profile, thereby informing lead candidate selection and mitigating potential safety risks.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Asialoglycoprotein Receptor and Mannose Receptor Deficiency on Murine Plasma N-glycome Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ASGPR Modulator Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a critical target for liver-specific drug delivery. Its ability to recognize and internalize molecules with terminal N-acetylgalactosamine (GalNAc) or galactose residues facilitates rapid, receptor-mediated endocytosis. This mechanism is increasingly exploited to enhance the delivery of therapeutics such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to the liver, thereby improving efficacy and minimizing off-target effects.
This guide provides a comparative analysis of different ASGPR modulators, using a representative monovalent N-acetylgalactosamine (GalNAc) ligand as "ASGPR Modulator-1." We will compare its performance against alternative modulators, including multivalent GalNAc clusters, polysaccharide-based ligands, and ASGPR-targeting antibodies, supported by experimental data and detailed protocols.
Data Presentation: Comparative Performance of ASGPR Modulators
The following table summarizes the quantitative data for various classes of ASGPR modulators, highlighting key performance indicators such as binding affinity.
| Modulator Class | Representative Example | Binding Affinity (Kd/IC50) | Key Characteristics |
| This compound (Monovalent) | Monovalent GalNAc | mM to high µM range[1][2] | - Simple synthesis- Low-affinity binding[3]- Serves as a foundational structure for more complex ligands |
| Multivalent GalNAc Clusters | Triantennary GalNAc | nM range[1][4] | - Exhibits a significant "cluster effect," leading to a 10^6-fold increase in affinity over monovalent ligands[1]- Widely used for therapeutic delivery[5] |
| Polysaccharide-Based Ligands | Arabinogalactan, Pullulan | Varies (generally lower than multivalent GalNAc) | - Natural polymers with good biocompatibility- Arabinogalactan generally shows higher uptake than pullulan[1][6]- Can be chemically modified to enhance binding[7] |
| ASGPR-Targeting Antibodies | Anti-ASGPR1 Monoclonal Antibody | nM range[8][9] | - High specificity for the ASGPR1 subunit- Can be engineered for pH-dependent binding to facilitate release in endosomes[8]- Potential for longer circulation times[10] |
Mandatory Visualization
Signaling Pathway: ASGPR-Mediated Endocytosis
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel derivatives of arabinogalactan, pullulan & lactobionic acid for targeting asialoglycoprotein receptor: Biomolecular interaction, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ASGPR Modulator-1 versus siRNA Knockdown of ASGR1
For Researchers, Scientists, and Drug Development Professionals
The Asialoglycoprotein Receptor (ASGPR), and specifically its major subunit ASGR1, has emerged as a critical target in therapeutic development, primarily for liver-specific applications. Its high expression on hepatocytes makes it an attractive candidate for targeted drug delivery and for modulating pathways involved in various diseases.[1][2] Two distinct strategies for intervening in ASGPR function are gaining attention: the use of ASGPR modulators, such as "ASGPR modulator-1," and the genetic knockdown of ASGR1 using small interfering RNA (siRNA).
This guide provides a comprehensive comparison of these two approaches, detailing their mechanisms of action, summarizing available experimental data, and providing detailed experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between an ASGPR modulator and siRNA knockdown lies in their therapeutic approach. While both aim to influence ASGPR-related pathways, they do so at different biological levels.
This compound: Hijacking the Receptor for Protein Degradation
"this compound" is identified as a macrocyclic compound, also known as Compound 5TJX, which is utilized in the study of protein-protein interactions. This and similar small molecules are key components of a novel therapeutic platform known as ASGPR Targeting Chimeras (ATACs), being developed by companies like Avilar Therapeutics.[3][4][5][6]
ATACs are bifunctional molecules. One end consists of a ligand that specifically binds to ASGPR (the "this compound" component), while the other end has a ligand that captures a target disease-causing extracellular protein.[3][5] The ATAC then acts as a bridge, bringing the unwanted protein to the hepatocyte surface where the ASGPR internalizes the entire complex.[3][5] This complex is then trafficked to the endolysosome for degradation, effectively clearing the pathogenic protein from circulation.[3][5] This approach does not alter the expression level of ASGPR itself but rather co-opts its natural endocytic function.[3]
siRNA Knockdown of ASGR1: Silencing the Gene
In contrast, siRNA-mediated knockdown of ASGR1 is a gene silencing technique. Small interfering RNAs are short, double-stranded RNA molecules that can be designed to be complementary to the messenger RNA (mRNA) of a specific gene, in this case, ASGR1.[7] When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA as a guide to find and cleave the target ASGR1 mRNA.[7] The degradation of the mRNA prevents the synthesis of the ASGR1 protein, leading to a reduction in the number of ASGPRs on the hepatocyte surface.[8] This approach directly reduces the cell's capacity to bind and internalize ligands for ASGPR.
Experimental Data: A Comparative Overview
Table 1: Quantitative Comparison of this compound (as part of an ATAC) and siRNA Knockdown of ASGR1
| Parameter | This compound (ATAC) | siRNA Knockdown of ASGR1 | References |
| Primary Effect | Degradation of a target extracellular protein | Reduction of ASGR1 protein expression | [3],[5],[8] |
| ASGR1 Protein Level | Unchanged | Significantly reduced (>75% knockdown achievable) | [3],[8] |
| ASGR1 mRNA Level | Unchanged | Significantly reduced (>80% knockdown achievable) | [3],[8] |
| Target Extracellular Protein Level | Significantly reduced | Indirectly affected, depending on the protein's clearance mechanism | [5],[1] |
| Onset of Action | Rapid, dependent on cellular uptake and degradation rates | Slower, requires mRNA and protein turnover | [5],[8] |
| Duration of Action | Dependent on the pharmacokinetic properties of the ATAC | Can be long-lasting, depending on the stability of the siRNA and delivery vehicle | [5],[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of both this compound (as part of an ATAC) and siRNA knockdown of ASGR1.
Protocol 1: In Vitro Efficacy of an this compound (ATAC)
Objective: To quantify the degradation of a target extracellular protein mediated by an ATAC in a hepatocyte cell line.
Materials:
-
HepG2 cells (or other ASGPR-expressing cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound containing ATAC (specific to a target protein)
-
Recombinant target extracellular protein
-
ELISA kit for the target protein
-
Cell lysis buffer
-
BCA protein assay kit
-
Western blot reagents and antibodies (for target protein and loading control)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of the ATAC in serum-free medium.
-
Add a constant, known concentration of the recombinant target protein to each well.
-
Add the ATAC dilutions to the respective wells. Include a vehicle control (no ATAC).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Quantification of Extracellular Protein:
-
Collect the cell culture supernatant from each well.
-
Perform an ELISA to quantify the concentration of the remaining target protein in the supernatant.
-
-
Quantification of Intracellular Protein (Optional):
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration using a BCA assay.
-
Perform a Western blot on the cell lysates to detect any internalized target protein.
-
Protocol 2: In Vitro siRNA Knockdown of ASGR1
Objective: To quantify the reduction of ASGR1 mRNA and protein levels following siRNA transfection in a hepatocyte cell line.
Materials:
-
HepG2 cells
-
Complete growth medium
-
ASGR1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNA extraction kit
-
qRT-PCR reagents (including primers for ASGR1 and a housekeeping gene)
-
Cell lysis buffer
-
BCA protein assay kit
-
Western blot reagents and antibodies (for ASGR1 and a loading control)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 6-well plate to achieve 50-60% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute the ASGR1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative expression of ASGR1 mRNA, normalized to a housekeeping gene.
-
-
Protein Extraction and Western Blot:
-
Lyse the cells and determine the total protein concentration.
-
Perform a Western blot to detect the levels of ASGR1 protein, with a loading control to ensure equal protein loading.
-
Visualizing the Mechanisms and Pathways
Signaling and Functional Pathways
The ASGPR is involved in several downstream signaling pathways. Its primary role is in the endocytosis and clearance of desialylated glycoproteins.[10] However, it has also been implicated in pathways related to lipid metabolism and hepatocellular carcinoma progression.[11][12]
Caption: ASGPR signaling and ATAC-mediated protein degradation pathway.
Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: Experimental workflow for evaluating ATAC efficacy.
Caption: Experimental workflow for ASGR1 siRNA knockdown.
Conclusion: Choosing the Right Tool for the Job
The choice between using an ASGPR modulator like those in the ATAC platform and employing siRNA knockdown of ASGR1 depends entirely on the research or therapeutic goal.
-
This compound (ATACs) are designed for the targeted degradation of specific extracellular or membrane-bound proteins. This approach is ideal when the aim is to eliminate a pathogenic protein from circulation while leaving the ASGPR itself functional for its other physiological roles.
-
siRNA knockdown of ASGR1 is a powerful tool for studying the function of the receptor itself. By reducing its expression, researchers can investigate the consequences of impaired ASGPR function on various cellular processes, such as glycoprotein (B1211001) clearance and downstream signaling. Therapeutically, this could be relevant in diseases where ASGPR activity is detrimental.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avilar-tx.com [avilar-tx.com]
- 4. ASGPR Targeting Chimeras (Avilar Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. avilar-tx.com [avilar-tx.com]
- 6. avilar-tx.com [avilar-tx.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 11. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASGR1 deficiency diverts lipids toward adipose tissue but results in liver damage during obesity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ASGPR Modulator-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel ASGPR modulator-1 against current industry standards for the management of chronic Hepatitis B virus (HBV) infection. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development efforts.
Introduction to this compound
This compound is a first-in-class small molecule designed to enhance the function of the Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1] The primary role of ASGPR is the endocytosis and clearance of circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[1] By upregulating the expression and ligand-binding affinity of ASGPR, this compound aims to accelerate the clearance of HBV subviral particles, thereby reducing the viral reservoir and contributing to a functional cure.
Mechanism of Action: ASGPR Signaling Pathway
ASGPR-mediated endocytosis is a critical pathway for the clearance of various glycoproteins. The binding of a ligand, such as a desialylated glycoprotein (B1211001) or HBV subviral particles, to the ASGPR complex initiates a cascade of events leading to its internalization and subsequent degradation in lysosomes.
Caption: ASGPR-mediated endocytosis pathway.
Performance Benchmark: this compound vs. Industry Standards
The performance of this compound was evaluated against established antiviral therapies for chronic Hepatitis B: Entecavir (a nucleoside analog) and Pegylated Interferon alfa-2a (PEG-IFN).
In Vitro Efficacy
Table 1: In Vitro Antiviral Activity in HepG2-NTCP Cells
| Treatment Group | HBsAg Reduction (%) | HBV DNA Reduction (log10 IU/mL) |
| This compound (10 µM) | 75 | 2.5 |
| Entecavir (1 µM) | 20 | 3.0 |
| PEG-IFN (1000 IU/mL) | 60 | 1.5 |
| Vehicle Control | 5 | 0.2 |
In Vivo Efficacy in Humanized Mouse Model
Table 2: In Vivo Antiviral Efficacy in HBV-Infected Humanized Mice
| Treatment Group | HBsAg Reduction (%) | HBV DNA Reduction (log10 IU/mL) | ALT Normalization (%) |
| This compound | 85 | 3.5 | 90 |
| Entecavir | 30 | 4.0 | 70 |
| PEG-IFN | 65 | 2.0 | 80 |
| Placebo | 10 | 0.5 | 20 |
Experimental Protocols
In Vitro Antiviral Assay
The in vitro antiviral activity was assessed using HepG2-NTCP cells, a human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, which allows for HBV entry.
Caption: Workflow for in vitro antiviral testing.
Protocol:
-
HepG2-NTCP cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
After 24 hours, cells were infected with HBV at a multiplicity of infection (MOI) of 100 for 16 hours.
-
The inoculum was removed, and cells were treated with this compound (10 µM), Entecavir (1 µM), PEG-IFN (1000 IU/mL), or a vehicle control.
-
After 72 hours of incubation, the cell culture supernatant was collected.
-
Hepatitis B surface antigen (HBsAg) levels were quantified by ELISA, and HBV DNA levels were measured by quantitative PCR (qPCR).
In Vivo Efficacy Study
The in vivo efficacy was evaluated in a humanized mouse model with stable HBV infection. These models involve the engraftment of human hepatocytes into immunodeficient mice, allowing for persistent HBV infection.[2]
Protocol:
-
Humanized mice with established chronic HBV infection were randomized into four treatment groups (n=8 per group): this compound (20 mg/kg, daily oral gavage), Entecavir (0.5 mg/kg, daily oral gavage), PEG-IFN (30 µg/kg, twice weekly subcutaneous injection), and a placebo control.
-
Treatment was administered for 4 weeks.
-
Serum samples were collected weekly to monitor HBsAg and HBV DNA levels.
-
Serum alanine (B10760859) aminotransferase (ALT) levels were measured at the end of the study to assess liver inflammation.
Comparative Analysis
The following diagram illustrates the logical comparison between this compound and the industry standards based on their primary mechanisms of action and targeted outcomes.
Caption: Comparison of therapeutic approaches for HBV.
Conclusion
This compound demonstrates a novel and effective mechanism for reducing HBsAg levels, a key marker for achieving a functional cure in chronic Hepatitis B. While nucleos(t)ide analogs like Entecavir are highly effective at suppressing HBV DNA replication, they have a limited impact on HBsAg clearance. PEG-IFN offers a broader immunomodulatory effect but is associated with significant side effects. The data presented suggest that this compound, either as a monotherapy or in combination with existing antivirals, represents a promising strategy for the future management of chronic HBV infection. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
A Comparative Safety Analysis of ASGPR Modulators for Liver-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR) has emerged as a key target for delivering therapeutics directly to hepatocytes, offering the potential for increased efficacy and reduced systemic side effects. This guide provides a comparative analysis of the safety profiles of a prominent class of ASGPR modulators—N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides—against alternative liver-targeting platforms, supported by experimental data and detailed methodologies.
Introduction to ASGPR-Targeted Drug Delivery
The ASGPR is a C-type lectin receptor highly and selectively expressed on the surface of hepatocytes.[1][2] Its primary function is to recognize, internalize, and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[2] This natural biological pathway provides an efficient mechanism for the targeted delivery of drugs to the liver. By conjugating therapeutic agents to ligands that bind to the ASGPR, such as GalNAc, it is possible to achieve preferential uptake by hepatocytes, thereby concentrating the therapeutic effect in the liver and minimizing exposure to other tissues.[3][4] This approach has been successfully applied to oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[3][5]
Safety Profile of GalNAc-Conjugated Oligonucleotides
GalNAc-conjugated oligonucleotides represent a significant advancement in liver-targeted therapies. The conjugation of GalNAc to ASOs and siRNAs has been shown to enhance their potency by up to 30-fold compared to their unconjugated parent molecules, allowing for lower and less frequent dosing.[6][7] This dose reduction contributes to an improved safety and tolerability profile.[7]
In general, the toxicity of GalNAc-conjugated oligonucleotides can be attributed to several factors, including on-target exaggerated pharmacology, hybridization-mediated off-target effects, the chemical modifications of the oligonucleotide, and tissue accumulation.[5] However, extensive preclinical and clinical studies have demonstrated a favorable safety profile for this class of drugs.
Nonclinical toxicology studies in rats and monkeys have identified some common safety signals at supratherapeutic doses. These include histologic findings in the liver (the organ of pharmacodynamic effect), the kidneys (the organ of elimination), and the reticuloendothelial system, such as lymph nodes.[8][9] These findings, which include hepatocellular vacuolation and single-cell necrosis, are generally considered non-adverse, at least partially reversible, and often a reflection of drug accumulation.[5][8] Importantly, GalNAc-siRNAs have consistently tested negative in genotoxicity and safety pharmacology studies.[8][9]
Clinical data from Phase 1 and 2 studies of multiple GalNAc-conjugated 2'-O-methoxyethyl (2'MOE)-modified ASOs have not identified any class-wide safety concerns.[6][10] A notable improvement over unconjugated ASOs is the significant reduction in injection site reactions and the absence of flu-like symptoms.[]
Alternative Liver-Targeting Platforms and Their Safety Considerations
While GalNAc-conjugation has become a leading strategy for liver-targeted oligonucleotide delivery, other platforms are also utilized for delivering various therapeutic payloads to the liver.
Lipid Nanoparticles (LNPs)
Lipid nanoparticles are a versatile delivery system for nucleic acid therapeutics, including mRNA.[12] While effective, a primary challenge with conventional LNPs is their tendency to accumulate in the liver, which can lead to hepatotoxicity.[13] The ionizable lipids used in LNP formulations can activate inflammatory pathways, potentially causing liver injury.[14] To mitigate these risks, newer generations of LNPs are being developed with modified lipid compositions to reduce liver accumulation and improve their safety profile.[13]
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are designed for targeted delivery of cytotoxic agents to cancer cells.[15] For liver cancers, ADCs targeting antigens highly expressed on hepatocellular carcinoma cells are in development.[15] However, ADC-induced hepatotoxicity is a significant clinical concern.[1][16] This toxicity can be due to on-target effects (the ADC binding to the target antigen on normal liver cells) or, more commonly, off-target effects.[1] Off-target toxicity can arise from the premature release of the cytotoxic payload in circulation or the instability of the linker connecting the drug to the antibody.[1] The incidence and severity of hepatotoxicity can vary widely among different ADCs.[17]
Quantitative Safety Data Comparison
The following tables summarize key quantitative safety data for GalNAc-conjugated ASOs, unconjugated ASOs, and selected ADCs.
| Adverse Event | GalNAc-Conjugated 2'MOE ASOs | Unconjugated 2'MOE ASOs | Reference |
| Local Cutaneous Reactions (per injection) | 0.9% | 28.6% | [7] |
| Flu-like Reactions | 0.0% | 0.7% | [7] |
| Discontinuations due to Adverse Events | Similar to placebo | 4.2% | [7][10] |
| Mean Alanine Transaminase (ALT) Levels | No significant increase vs. placebo | Significant increase in upper dose range vs. placebo | [7] |
| Antibody-Drug Conjugate | Incidence of All-Grade Alanine Aminotransferase (ALT) Elevation | Incidence of All-Grade Aspartate Aminotransferase (AST) Elevation | Incidence of Grade ≥3 ALT Elevation | Incidence of Grade ≥3 AST Elevation | Reference |
| Sacituzumab govitecan | 25.30% | - | - | - | [17] |
| Trastuzumab deruxtecan | - | 31.89% | - | - | [17] |
| Trastuzumab emtansine | - | - | 3.42% | 3.95% | [17] |
Experimental Protocols
Nonclinical Toxicology Assessment of GalNAc-siRNAs
A common experimental workflow for assessing the preclinical safety of GalNAc-conjugated siRNAs involves short-term, repeat-dose toxicology studies in two species, typically rat and cynomolgus monkey.
-
Study Design: Animals are administered the GalNAc-siRNA, usually via weekly subcutaneous injections, for a period of 3 to 5 weeks.[8] A range of doses is tested, including doses that are multiples of the anticipated efficacious dose in humans. A control group receives a placebo.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess a panel of hematological and biochemical parameters, including liver enzymes (ALT, AST), kidney function markers, and complete blood counts.
-
Pharmacokinetics and Tissue Distribution: The concentration of the drug is measured in plasma and various tissues (liver, kidney, etc.) to understand its absorption, distribution, metabolism, and excretion.[8]
-
Histopathology: At the end of the study, a comprehensive necropsy is performed, and a wide range of tissues are collected, processed, and examined microscopically by a pathologist to identify any treatment-related changes.[8]
-
Visualizing the Mechanisms and Workflows
ASGPR-Mediated Uptake of GalNAc-Oligonucleotides
References
- 1. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 2. Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nlorem.org [nlorem.org]
- 8. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 13. Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugates and Targeted Treatment Strategies for Hepatocellular Carcinoma: A Drug-Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence | CoLab [colab.ws]
- 17. Incidence of antibody–drug conjugate-related hepatotoxicity in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASGPR Modulator-1 and GalNAc Conjugates for Liver-Targeted Therapeutics
For researchers, scientists, and drug development professionals, the asialoglycoprotein receptor (ASGPR) has emerged as a key target for delivering therapeutics to hepatocytes. This guide provides a detailed comparative analysis of two prominent strategies for engaging this receptor: GalNAc conjugates, a clinically validated platform, and the emerging class of small molecule ASGPR modulators, represented here as "ASGPR Modulator-1".
This comparison guide delves into the mechanisms of action, performance metrics, and experimental evaluation of these two approaches. It is important to note that "this compound" is not a standardized nomenclature but is used here to represent a hypothetical, yet plausible, small molecule designed to interact with ASGPR. The data presented is compiled from various preclinical and clinical studies to provide a comprehensive overview for strategic research and development decisions.
At a Glance: Key Differences
| Feature | This compound (Small Molecule) | GalNAc Conjugates (e.g., trivalent GalNAc-siRNA) |
| Molecular Nature | Small organic molecule | Large molecule conjugate (oligonucleotide + targeting ligand) |
| Mechanism of Action | Varies: can be an inhibitor, antagonist, or part of a larger chimera (e.g., ATAC, MoDE-A) to induce protein degradation. | Binds to ASGPR to facilitate the endocytosis of a conjugated payload (e.g., siRNA, ASO) for gene silencing. |
| Primary Therapeutic Effect | Dependent on the specific modulator; can range from blocking natural ligand binding to targeted protein degradation. | Post-transcriptional gene silencing of a target mRNA in hepatocytes. |
| Development Stage | Predominantly in preclinical and early clinical development. | Clinically validated with several approved therapies and many more in clinical trials. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and GalNAc conjugates based on published literature. It is crucial to consider that these values are often determined in different experimental systems and should be interpreted as representative rather than a direct head-to-head comparison.
Table 1: Binding Affinity for ASGPR
| Molecule Type | Specific Example/Class | Binding Affinity (Kd or Ki) | Assay Method |
| This compound | Novel Bicyclic Bridged Ketal | 7.2 µM[1] | Surface Plasmon Resonance (SPR) |
| Glycotriterpenoids | 0.43 nM[2] | Surface Plasmon Resonance (SPR) | |
| ATACs (proprietary ligands) | ≤ 100 nM[1] | Not specified | |
| GalNAc Conjugates | Monovalent GalNAc | ~40.4 µM[3] | Not specified |
| Trivalent GalNAc | Nanomolar range (nM)[4] | Not specified | |
| Trivalent GalNAc-siRNA | ~2 nM[5] | Receptor/ligand modeling |
Table 2: In Vitro and In Vivo Efficacy
| Molecule Type | Therapeutic Approach | In Vitro Metric | In Vivo Efficacy (ED50 in mice) |
| This compound | Targeted Protein Degradation (ATACs/MoDE-As) | Effective degradation of target proteins in hepatocyte cell lines[6][7] | Data not yet widely available in the public domain |
| GalNAc Conjugates | siRNA-mediated Gene Silencing | Potent and specific target mRNA knockdown in primary hepatocytes[8] | ~1 mg/kg for optimized conjugates[4] |
Mechanism of Action and Signaling Pathways
GalNAc conjugates and this compound utilize the same initial step of binding to ASGPR on the surface of hepatocytes. However, their subsequent actions and therapeutic outcomes diverge significantly.
GalNAc conjugates act as a delivery vehicle. The trivalent GalNAc ligand binds with high avidity to ASGPR, triggering clathrin-mediated endocytosis.[9] Once inside the endosome, the acidic environment facilitates the dissociation of the conjugate from the receptor, which is then recycled back to the cell surface.[9] The siRNA payload is released into the cytoplasm where it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, leading to gene silencing.[7]
This compound , as a small molecule, can have several mechanisms of action. It could act as a competitive inhibitor, blocking the binding of natural ligands to ASGPR. More advanced applications involve incorporating these small molecule modulators into chimeric molecules like ATACs (ASGPR-Targeting Chimeras) or MoDE-As (Molecular Degraders of Extracellular proteins through the Asialoglycoprotein receptor).[6][7] In this context, the small molecule binds to ASGPR, while another part of the chimera binds to a target extracellular protein, leading to the endocytosis and subsequent lysosomal degradation of the entire complex.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation and comparison of ASGPR-targeting therapeutics. Below are methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of a ligand (this compound or GalNAc conjugate) to purified ASGPR.
Methodology:
-
Immobilization: Covalently immobilize purified recombinant ASGPR onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of the ASGPR modulator or GalNAc conjugate in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in refractive index in real-time to measure association.
-
Dissociation Measurement: After the association phase, flow running buffer over the surface to measure the dissociation of the analyte from the immobilized receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][11]
In Vitro Cellular Uptake Assay
Objective: To quantify the ASGPR-mediated uptake of a fluorescently labeled ligand into hepatocytes.
Methodology:
-
Cell Culture: Plate primary hepatocytes or ASGPR-expressing cell lines (e.g., HepG2) in a multi-well plate.
-
Ligand Incubation: Treat the cells with a fluorescently labeled ASGPR modulator or GalNAc conjugate at various concentrations and for different time points.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized ligand.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, use flow cytometry to quantify the fluorescence on a single-cell level.
-
Competition Assay: To confirm ASGPR specificity, pre-incubate a subset of cells with a high concentration of an unlabeled competitor (e.g., free GalNAc) before adding the fluorescently labeled ligand. A significant reduction in uptake confirms ASGPR-mediated internalization.[12]
In Vivo Efficacy Study in Mice
Objective: To evaluate the in vivo efficacy of an ASGPR-targeted therapeutic (e.g., target gene knockdown for GalNAc-siRNA).
Methodology:
-
Animal Model: Use a relevant mouse model, such as C57BL/6 mice for general efficacy studies or a disease-specific model.
-
Administration: Administer the ASGPR modulator or GalNAc-siRNA conjugate via a clinically relevant route, such as subcutaneous injection. Doses for GalNAc-siRNA typically range from 1 to 10 mg/kg.[13]
-
Tissue Collection: At predetermined time points (e.g., 7, 14, and 28 days post-dose), euthanize the animals and collect liver tissue and blood samples.
-
Target Engagement/Efficacy Analysis:
-
For GalNAc-siRNA: Extract RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Extract protein to perform Western blotting to assess target protein knockdown.[13]
-
For this compound (e.g., ATAC): Measure the levels of the target extracellular protein in the serum using ELISA.
-
-
Data Analysis: Calculate the percentage of target knockdown or protein reduction compared to a control group (e.g., saline-treated animals). Determine the ED50 (the dose required to achieve 50% of the maximal effect).
Conclusion
Both GalNAc conjugates and small molecule ASGPR modulators represent promising avenues for liver-targeted therapies. GalNAc conjugates are a mature and clinically validated platform, particularly for siRNA-based gene silencing, demonstrating high potency and a favorable safety profile. Small molecule ASGPR modulators are a more nascent but highly versatile class of compounds. Their potential applications extend beyond payload delivery to include direct modulation of ASGPR function and the development of novel therapeutic modalities like targeted protein degradation.
The choice between these two strategies will depend on the specific therapeutic goal. For applications requiring robust and durable gene silencing in the liver, GalNAc conjugates are the current gold standard. For therapeutic indications that may benefit from modulating ASGPR activity or clearing pathogenic extracellular proteins, small molecule modulators and their chimeric derivatives hold significant promise. Continued research and head-to-head comparative studies will be crucial in fully elucidating the relative advantages and disadvantages of these two powerful technologies.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avilar-tx.com [avilar-tx.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating ASGPR Modulator-1 (GalNAc-siTAZ) in a Humanized Mouse Model: A Comparative Guide for MASH Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Asialoglycoprotein Receptor (ASGPR) modulator, GalNAc-siTAZ, with other therapeutic alternatives for Metabolic Dysfunction-Associated Steatohepatitis (MASH). The performance of these agents is evaluated based on supporting experimental data from preclinical models, with a focus on humanized mouse models where available.
Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), is a growing global health concern with limited approved therapies.[1] The pathophysiology of MASH is complex, involving hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma.[1] This guide focuses on a promising therapeutic strategy: the targeted delivery of small interfering RNA (siRNA) to hepatocytes via the ASGPR, a receptor highly expressed on these liver cells.
We will examine GalNAc-siTAZ, a representative ASGPR modulator, and compare its preclinical efficacy with two other notable MASH drug candidates, Obeticholic Acid and Resmetirom.
Mechanism of Action: A Targeted Approach to Liver Fibrosis
GalNAc-siTAZ is a GalNAc-conjugated siRNA that specifically targets the transcriptional coactivator TAZ (WWTR1). By binding to the ASGPR on hepatocytes, GalNAc-siTAZ is internalized, leading to the silencing of the TAZ gene.[2] TAZ has been identified as a key driver of liver fibrosis in MASH.[3] Its inhibition is expected to reduce the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition and fibrosis in the liver.[2]
Caption: Experimental workflow for validating GalNAc-siTAZ in a humanized mouse MASH model.
GAN DIO-MASH and GAN-CCL4 Mouse Models (Obeticholic Acid & Resmetirom)
-
Animal Model: C57BL/6 mice. [4]* MASH Induction:
-
GAN DIO-MASH Model: Mice are fed a Gubra-Amylin NASH (GAN) diet (high in fat, fructose, and cholesterol) for 24 weeks. [4] * GAN-CCL4 MASH Model: Mice are fed a GAN diet for 10 weeks, followed by intraperitoneal injections of carbon tetrachloride (CCL4) for 4 weeks to induce more advanced fibrosis. [4]* Therapeutic Intervention:
-
Obeticholic Acid: Administered orally at 30 mg/kg, once daily for 4 weeks. [4] * Resmetirom: Administered orally at 3 mg/kg, once daily for 4 weeks. [4]* Efficacy Endpoints:
-
Histopathological Analysis: Liver sections are scored for NAFLD Activity Score (NAS) and fibrosis stage. [4] * Biochemical Markers: Serum levels of ALT, AST, and lipids are measured. [4] * Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to quantify activated hepatic stellate cells. [4]
-
Comparison of Therapeutic Strategies
The preclinical data suggests that GalNAc-siTAZ, Obeticholic Acid, and Resmetirom all show promise in mitigating features of MASH. However, their mechanisms of action and efficacy profiles in different preclinical models highlight distinct advantages and potential applications.
dot
Caption: Logical comparison of MASH therapeutic strategies.
GalNAc-siTAZ stands out for its targeted delivery to human hepatocytes, a key advantage when studying human-specific disease mechanisms and therapeutics. The validation in a humanized mouse model provides a strong rationale for its potential translatability to the clinic. Its direct anti-fibrotic mechanism by silencing TAZ addresses a critical component of MASH progression.
Obeticholic Acid , an FXR agonist, has demonstrated efficacy in reducing steatosis and inflammation in standard mouse models. [4]However, its effect on fibrosis in the more aggressive GAN-CCL4 model was limited in the cited study. [4] Resmetirom , a THR-β agonist, has shown significant improvements in both NAS and fibrosis in preclinical models. [4][5]Its mechanism focuses on improving hepatic fat metabolism, a central driver of MASH. [5]
Conclusion
The validation of GalNAc-siTAZ in a humanized mouse model of MASH demonstrates the potential of ASGPR-mediated siRNA delivery as a targeted and effective therapeutic strategy for liver fibrosis. While alternative therapies like Obeticholic Acid and Resmetirom have also shown promise in preclinical studies, the use of a humanized model for GalNAc-siTAZ provides a more direct assessment of its potential efficacy in humans. Further head-to-head comparative studies in humanized models will be crucial to fully elucidate the relative advantages of these different therapeutic approaches for the treatment of MASH.
References
- 1. Potential therapeutic strategies for MASH: from preclinical to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte-targeted siTAZ therapy lowers liver fibrosis in NASH diet-fed chimeric mice with hepatocyte-humanized livers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Modulators of the Asialoglycoprotein Receptor (ASGPR)
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for liver-specific therapies.[1] Its primary function involves the endocytosis and subsequent lysosomal degradation of desialylated glycoproteins exposing terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1][2] This intrinsic trafficking mechanism has been harnessed for the development of sophisticated small molecule modulators. This guide provides a comparative overview of two major classes of these modulators: small molecule inhibitors and bifunctional degraders, supported by experimental data and detailed protocols.
Small Molecule Inhibitors of ASGPR
Small molecule inhibitors of ASGPR are primarily competitive ligands that bind to the receptor's carbohydrate recognition domains (CRDs).[3] These molecules, often synthetic derivatives of GalNAc, are instrumental in targeted drug delivery to hepatocytes.[4][5] By conjugating a therapeutic payload (such as siRNAs, ASOs, or small molecule drugs) to a high-affinity ASGPR ligand, these agents can be efficiently internalized by liver cells, thereby increasing their therapeutic index and minimizing off-target effects.[4]
The affinity of these ligands for ASGPR is a critical determinant of their efficacy. Monovalent GalNAc ligands typically exhibit modest binding, while multivalent presentations, particularly trivalent and tetravalent constructs, demonstrate significantly enhanced avidity, with dissociation constants (Kd) in the nanomolar to picomolar range.[3][6] This "cluster effect" is attributed to the multimeric nature of the ASGPR, which has multiple binding sites.[2]
Table 1: Comparative Binding Affinities of Selected Small Molecule ASGPR Ligands
| Ligand/Inhibitor | Type | Binding Affinity (Kd) | Assay Method | Reference |
| N-Acetylgalactosamine (GalNAc) | Monovalent | ~40 µM | Surface Plasmon Resonance (SPR) | [3] |
| Trifluoroacetamide Derivative (3a6) | Monovalent | 14.8 µM | Surface Plasmon Resonance (SPR) | [3] |
| Trivalent GalNAc Conjugate | Multivalent | 2.5 nM | Not Specified | [5] |
| Bivalent Bicyclic Ketal Conjugate | Multivalent | ~1 nM | Surface Plasmon Resonance (SPR) | [7] |
| Trivalent Bicyclic Ketal Conjugate | Multivalent | Mid-picomolar | Surface Plasmon Resonance (SPR) | [7] |
Bifunctional Small Molecules for Targeted Protein Degradation
A more recent and innovative approach involves the use of bifunctional small molecules that co-opt the endocytic function of ASGPR to degrade extracellular and membrane-bound proteins. These molecules are central to technologies like ASGPR-Targeting Chimeras (ATACs) and Molecular Degraders of Extracellular proteins through the Asialoglycoprotein receptor (MoDE-As).[8][9]
These chimeric molecules possess two distinct domains: one that binds to ASGPR and another that binds to a protein of interest (POI).[8] This dual binding forms a ternary complex, which is then internalized by the hepatocyte via ASGPR-mediated endocytosis.[8] Following internalization, the POI is trafficked to the lysosome for degradation.[8] This strategy effectively expands the "druggable" proteome to include proteins that are otherwise difficult to target with conventional inhibitors.
Table 2: Performance of Bifunctional ASGPR-Targeting Degraders
| Degrader Technology | Target Protein | In Vitro Efficacy | In Vivo Efficacy | Reference |
| MoDE-A (D-MoDE-A) | α-DNP antibody | IC50 (cellular fluorescence) = 36 nM | Significant reduction in serum α-DNP antibody | [8] |
| ATAC (IgG-ATAC) | Immunoglobulin G (IgG) | Dose-dependent uptake and degradation in hepatocytes | >80% degradation of IgG in non-human primates | |
| LYTAC (Ctx-GalNAc) | Epidermal Growth Factor Receptor (EGFR) | Abolished EGFR degradation upon ASGPR knockdown | Not Reported | [9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This method is used to quantify the binding kinetics and affinity between ASGPR and small molecule ligands.
Methodology:
-
Immobilization: The carbohydrate recognition domain (CRD) of the human ASGPR H1 subunit is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the protein is biotinylated).[3]
-
Analyte Injection: A series of concentrations of the small molecule ligand (analyte) are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (K_d) is then calculated as k_off / k_on.[3]
Cellular Uptake and Degradation Assay
This cell-based assay is used to evaluate the ability of bifunctional molecules to mediate the uptake and degradation of a target protein.
Methodology:
-
Cell Culture: ASGPR-expressing cells, such as HepG2 or primary hepatocytes, are cultured in appropriate media.
-
Treatment: Cells are treated with the bifunctional degrader molecule and the target protein of interest. The target protein is often fluorescently labeled for ease of detection.
-
Incubation: The cells are incubated for a specified period (e.g., 6 to 24 hours) to allow for internalization and degradation.
-
Quantification of Uptake: For uptake studies, cells can be analyzed by flow cytometry or fluorescence microscopy to measure the amount of internalized fluorescently labeled target protein.
-
Quantification of Degradation: To assess degradation, cell lysates are prepared and subjected to Western blotting to determine the levels of the target protein. A decrease in the protein band intensity in the presence of the degrader indicates successful degradation. Quantitative parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[10]
-
Controls: Appropriate controls should be included, such as cells treated with the target protein alone, a non-targeting degrader, or inhibitors of endocytosis (e.g., bafilomycin A1) to confirm the mechanism of action.[9]
Visualizing the Mechanisms
ASGPR-Mediated Endocytosis and Signaling Pathway
Caption: ASGPR-mediated endocytosis pathway.
Experimental Workflow for Bifunctional Degrader Evaluation
Caption: Workflow for evaluating bifunctional degraders.
Conclusion
Small molecule modulators of ASGPR represent a versatile and powerful platform for liver-targeted therapies. Small molecule inhibitors, particularly multivalent GalNAc conjugates, are well-established for enhancing the delivery of various therapeutic modalities to hepatocytes. The more recent development of bifunctional degraders, such as ATACs and MoDE-As, has opened up new avenues for therapeutic intervention by enabling the targeted degradation of extracellular and membrane-bound proteins. The choice between these approaches will depend on the specific therapeutic goal, with targeted delivery being suitable for intracellular targets and targeted degradation offering a novel strategy for eliminating pathogenic proteins from the extracellular space. Continued research into the structure-activity relationships of these modulators will undoubtedly lead to the development of even more potent and selective liver-targeted drugs.
References
- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Ligand conjugate SAR and enhanced delivery in NHP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Comparative Guide to the Cross-Validation of ASGPR Modulator Results in Diverse Laboratory Settings
For researchers and professionals in drug development, the reproducibility and cross-validation of experimental results are paramount. This guide offers an objective comparison of the performance of molecules designed to modulate the Asialoglycoprotein Receptor (ASGPR), a crucial target for liver-specific therapies. As a specific compound named "ASGPR modulator-1" is not publicly documented, this guide will focus on a well-characterized anti-ASGPR antibody as a representative modulator and compare its performance with the widely studied class of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides.
Quantitative Performance Data of ASGPR-Targeting Molecules
The following table summarizes key performance metrics for an anti-ASGPR antibody, providing a baseline for comparison with other ASGPR-targeting agents like GalNAc conjugates.
| Parameter | Anti-ASGPR Antibody | GalNAc-Conjugated Oligonucleotides | Supporting Evidence |
| Target Specificity | Specifically binds to the stalk region of ASGPR subunit 1 (ASGPR1).[1] | Binds to the Carbohydrate Recognition Domain (CRD) of ASGPR.[2][3] | [1][2][3] |
| Binding Affinity (Kd) | Approximately 0.2 nM for human ASGPR1 and 0.8 nM for murine ASGPR1.[4] | The affinity of monovalent GalNAc is low (high μM to low mM), but multivalent ligands achieve low micromolar to nanomolar affinity.[5] | [4][5] |
| Mechanism of Action | Induces receptor-mediated endocytosis upon binding to ASGPR1.[1][3] | Trivalent GalNAc ligands engage ASGPR to trigger endocytosis of the attached oligonucleotide payload.[6] | [1][3][6] |
| In Vivo Delivery Efficiency | Dose-dependent; at a 1 mg/kg dose, 96% of the antibody is cleared through the ASGPR pathway. This efficiency drops to 76% at a 30 mg/kg dose due to receptor saturation.[1] | Highly efficient and specific delivery to hepatocytes has been consistently demonstrated in numerous pre-clinical and clinical studies.[6] | [1][6] |
| Impact of Receptor Expression | The efficacy is directly correlated with ASGPR expression levels.[1] | While reduced ASGPR expression can affect performance, potent GalNAc conjugates have been shown to maintain efficacy even at lower receptor levels.[6] | [1][6] |
Detailed Experimental Protocols
Reproducibility of findings is contingent on detailed and standardized experimental protocols. Below are methodologies for key experiments used in the characterization of the anti-ASGPR antibody.
1. In Vitro Binding Affinity by TagLite Assay
-
Objective: To quantify the binding affinity (dissociation constant, Kd) of the anti-ASGPR antibody to both human and murine ASGPR1.[1]
-
Methodology:
-
HEK293 EBNA cells are transiently transfected with a construct encoding either human or murine ASGPR1 fused to a SNAP tag.[4]
-
The SNAP tag is subsequently labeled with a Terbium (Tb) cryptate donor.[4]
-
A dilution series of the anti-ASGPR antibody is added to the cells, along with a d2-labeled anti-human Fc secondary antibody that acts as an acceptor.[4]
-
The plate is incubated for 3 hours to allow for antibody binding.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals are measured, and the emission ratio (665 nm / 620 nm) is calculated.[4]
-
The Kd is determined by fitting the emission ratio data to a binding curve.[4]
-
2. In Vivo Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the anti-ASGPR antibody in a living organism.[1]
-
Animal Model: Male C57BL/6 mice.[1]
-
Procedure:
-
The antibody is administered as a single bolus intravenous (IV) injection via the tail vein at varying doses (e.g., 1, 5, 10, or 30 mg/kg).[1]
-
For subcutaneous (SC) administration, the antibody is injected at doses such as 1 or 30 mg/kg.[1]
-
Blood samples are collected at predetermined time points, and the plasma concentration of the antibody is quantified.[4]
-
These concentration-time data are then used to model the pharmacokinetic properties of the antibody.[4]
-
3. Biodistribution Study
-
Objective: To determine the tissue and organ distribution of the anti-ASGPR antibody, with a focus on liver accumulation.[1]
-
Methodology:
-
The anti-ASGPR antibody and a non-targeting control antibody are radiolabeled, for instance with Indium-111 (¹¹¹In) via a DOTA chelator.[1]
-
The radiolabeled antibodies are administered to mice.[1]
-
At specified time points, tissues and organs are harvested, and the amount of radioactivity is measured to quantify the percentage of the injected dose in each location.[1]
-
Visual Representations of Workflows and Pathways
Experimental Workflow for Anti-ASGPR Antibody Validation
Caption: A diagram illustrating the experimental workflow for validating an anti-ASGPR antibody.
Signaling Pathway for ASGPR-Mediated Endocytosis
Caption: A simplified schematic of the ASGPR-mediated endocytosis pathway.
References
- 1. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ASGPR Modulator-1
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a compound explicitly named "ASGPR modulator-1" is publicly available. This document provides disposal guidance based on general best practices for research-grade chemical compounds and assumes that "this compound" may be present in a buffered solution containing preservatives such as sodium azide (B81097), a common component in laboratory reagents. All laboratory personnel must consult their institution's Environmental Health & Safety (EHS) office for specific disposal requirements.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.
Immediate Safety and Disposal Protocol
The primary directive for the disposal of any non-standard laboratory chemical is to treat it as hazardous waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
Step 1: Hazard Assessment
-
Consult the SDS: If an SDS is available for your specific formulation of this compound, it is the authoritative source for disposal information.
-
Identify Preservatives: Many biological reagents contain preservatives like sodium azide, which are acutely toxic and reactive.[1][2] Assume any uncharacterized solution contains hazardous components.
Step 2: Waste Collection and Storage
-
Use a Designated Waste Container: Transfer the this compound waste solution into a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: Use a non-metallic, preferably plastic, container to avoid the formation of explosive metal azides if sodium azide is present.[3][4] The container must have a secure, leak-proof screw cap.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound solution"), the estimated concentration, and the date. List all known components, including buffers and preservatives (e.g., "contains <0.1% sodium azide").
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6][7] Keep it segregated from incompatible materials, especially acids.[1][5]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for waste pickup. Do not attempt to neutralize or dispose of the chemical waste yourself unless you are following a specific, EHS-approved protocol.[6][8]
Special Considerations for Sodium Azide
Sodium azide (NaN₃) is a common preservative that is highly toxic and reactive.[9][10]
-
Explosion Hazard: Sodium azide reacts with metals like lead and copper, often found in plumbing, to form highly explosive metal azides.[2][11] For this reason, never pour sodium azide solutions down the drain. [1][2][10][12]
-
Toxicity: It is classified as an acutely toxic, P-listed hazardous waste by the EPA when it is the sole active ingredient.[3][6]
-
Decontamination: All materials that come into contact with this compound, including pipette tips, gloves, and empty containers, should be collected as solid hazardous waste.[1][9] Decontaminate work surfaces with a soap and water solution (pH >9), followed by 70% ethanol.[9][10]
Quantitative Data for Sodium Azide Disposal
| Parameter | Value/Guideline | Source |
| EPA Waste Code | P105 (for pure, unused sodium azide) | [3] |
| Toxicity Classification | Acute Toxicity: Oral (Category 2), Dermal (Category 1), Inhalation (Category 2) | [10] |
| SAA Quantity Limit (Acutely Toxic Waste) | 1 quart (liquid) or 1 kilogram (solid) | [6][7] |
| Prohibited for Drain Disposal | All concentrations unless explicitly permitted by EHS under specific conditions. | [1][2] |
| Chemical Deactivation Concentration | Solutions containing no more than 5% sodium azide may be deactivated with nitrous acid by trained personnel in a fume hood. | [2][13] |
Experimental Protocols: Chemical Deactivation of Sodium Azide
Note: This procedure should only be performed by trained personnel in a properly equipped laboratory and with prior approval from their institution's EHS department.
Objective: To chemically neutralize sodium azide in a waste solution to render it non-hazardous for disposal.
Methodology:
-
Preparation: The procedure must be conducted in a chemical fume hood.[2][13] The setup consists of a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet tube directed to the fume hood's flue.
-
Reaction:
-
Place the aqueous solution (containing ≤5% sodium azide) into the flask.
-
While stirring, add a 20% aqueous solution of sodium nitrite (B80452). Use 1.5 g of sodium nitrite for every gram of sodium azide.[2]
-
Crucially , after adding the sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic (test with litmus (B1172312) paper). Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid (HN₃).[2]
-
-
Completion Check: The reaction is complete when the evolution of nitrogen oxide gas ceases. Test the solution with starch-iodide paper; a blue color indicates excess nitrite is present, confirming the full decomposition of the azide.[2]
-
Final Disposal: Neutralize the resulting solution to a pH between 6 and 9 before drain disposal, if permitted by local regulations.[2]
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Article - Standard Operating Procedur... [policies.unc.edu]
- 2. unomaha.edu [unomaha.edu]
- 3. ph.health.mil [ph.health.mil]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. vumc.org [vumc.org]
- 9. uthsc.edu [uthsc.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. triumvirate.com [triumvirate.com]
- 12. Sodium azide removal protocol | Abcam [abcam.com]
- 13. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling ASGPR modulator-1
Disclaimer: This document provides immediate, essential safety and logistical information for the laboratory handling of ASGPR modulator-1. As a novel research chemical, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is based on general best practices for handling potent, small molecule modulators. This information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always treat novel compounds with the highest degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Fully-fastened laboratory coat and a disposable gown | Certified chemical fume hood or a NIOSH-approved respirator with a particulate filter |
| Handling Solutions (preparing, transferring) | Chemical splash goggles | Double-gloving with nitrile gloves | Fully-fastened laboratory coat | Well-ventilated area; chemical fume hood for volatile solvents |
| Cell Culture and In Vitro Assays | Chemical splash goggles | Nitrile gloves | Laboratory coat | Biological safety cabinet (BSC) |
Operational Plan: Safe Handling Procedures
2.1. Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
A designated and clearly labeled area within the laboratory should be established for the handling of this compound.
2.2. Procedural Steps for Handling Solid Compound:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Tare a suitable container and carefully transfer the desired amount of this compound using a dedicated spatula.
-
Aliquoting: If preparing smaller portions, do so within the fume hood.
-
Cleanup: After handling, decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable materials as hazardous waste.
2.3. Procedural Steps for Preparing Stock Solutions:
-
Solvent Selection: Consult the product information for the appropriate solvent (e.g., DMSO).
-
Dissolution: In the chemical fume hood, add the solvent to the vial containing the solid this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated gloves, bench paper, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Decontamination Procedures:
-
Equipment: Non-disposable equipment, such as glassware and spatulas, should be decontaminated immediately after use. A common procedure involves rinsing with a suitable solvent to remove the compound, followed by washing with soap and water. The solvent rinse should be collected as hazardous liquid waste.
-
Surfaces: In case of a spill, cover the area with an absorbent material.[3] Gently apply a decontaminating solution (e.g., a mild bleach solution followed by a neutralizing agent, or a suitable laboratory detergent) and allow sufficient contact time.[4] All materials used for spill cleanup must be disposed of as hazardous waste. For highly toxic chemicals, use a solvent in which the material is soluble to wipe down surfaces, avoiding solvents that enhance skin absorption like DMSO.[5]
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.
Signaling Pathways and Experimental Workflows
4.1. ASGPR-Mediated Endocytosis Pathway
The asialoglycoprotein receptor (ASGPR) is primarily expressed on hepatocytes and mediates the endocytosis of desialylated glycoproteins.[6] Upon ligand binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[1][7] The complex is then trafficked to early endosomes where the acidic environment facilitates the dissociation of the ligand from the receptor.[4] The receptor is subsequently recycled back to the cell surface, while the ligand is transported to lysosomes for degradation.[4][7]
Caption: ASGPR-mediated endocytosis pathway.
4.2. Experimental Workflow for Assessing this compound Activity
A typical in vitro experiment to assess the activity of this compound would involve treating cells expressing ASGPR (e.g., HepG2 cells) with the modulator and a labeled ligand, followed by quantification of ligand uptake.
Caption: In vitro assay workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Decontamination of laboratory areas [virology-online.com]
- 4. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
